Tokinolide B
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2Z,7R,8R,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11-/t15-,17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMFTLLDUYBHLI-MUSNRYMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/[C@]23CC[C@H](C=C2C(=O)O1)[C@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318006 | |
| Record name | Tokinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112966-16-2 | |
| Record name | Tokinolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tokinolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Tokinolide B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tokinolide B, a dimeric phthalide natural product, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This document provides a comprehensive technical overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and methods for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its biological activity, with a focus on its interaction with the Nur77 signaling pathway. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel anti-inflammatory therapeutics.
Natural Occurrence and Isolation
This compound is a secondary metabolite found in several species of plants belonging to the Apiaceae family. Its primary natural sources include:
-
Angelica sinensis (Dong Quai): A perennial plant native to China, Japan, and Korea, the roots of which are extensively used in traditional Chinese medicine.[1][2]
-
Ligusticum porteri (Osha): A perennial herb found in the Rocky Mountains of North America, its roots have a long history of use in Native American medicine.
-
Ligusticum striatum (Chuanxiong): A flowering plant native to India and Nepal, its rhizomes are used in traditional Chinese and Ayurvedic medicine.
-
Angelica acutiloba (Tōki): A perennial herb cultivated in Japan, China, and Korea, its root is a common component in traditional medicine.
Experimental Protocol: Isolation of this compound from Angelica sinensis
The following is a generalized protocol for the isolation of this compound, adapted from methodologies used for related phthalides from Angelica sinensis.[3]
1.1.1. Extraction:
-
Air-dried and powdered roots of Angelica sinensis are subjected to extraction with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.
1.1.2. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically contains the majority of the phthalide compounds, is collected and concentrated.
1.1.3. Chromatographic Purification:
-
The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known phthalide standards are combined.
-
Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification to yield this compound is performed using preparative high-performance liquid chromatography (HPLC).
1.1.4. Structure Elucidation:
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Biosynthesis of this compound
The biosynthesis of this compound, like other phthalides, is believed to proceed through the polyketide pathway .[4][5] While the specific gene cluster and enzymatic steps for this compound have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other polyketides and phthalides in Angelica sinensis.[4][5]
The biosynthesis is initiated by a polyketide synthase (PKS) enzyme, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of modifications, including reduction, dehydration, and cyclization, to form the characteristic phthalide core structure. The dimerization of two monomeric phthalide units to form this compound is likely an enzyme-catalyzed process, although the exact mechanism remains to be determined.
Caption: Proposed biosynthetic pathway of this compound.
Total Synthesis
While a specific total synthesis for this compound has not been extensively reported in the literature, the synthesis of dimeric phthalides and related complex natural products provides a framework for a potential synthetic route.[6] Key challenges in the total synthesis of this compound would include the stereoselective construction of the monomeric phthalide units and the strategic dimerization to form the final product.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity.[1][2] Its primary mechanism of action involves the modulation of the Nur77 signaling pathway .[1][2] Nur77 is an orphan nuclear receptor that plays a crucial role in regulating inflammation.
This compound has been shown to bind to Nur77, promoting its translocation from the nucleus to the mitochondria.[2] In the mitochondria, the Nur77-Tokinolide B complex interacts with TRAF2 (TNF receptor-associated factor 2), leading to the inhibition of the NF-κB signaling pathway, a key driver of inflammation.
Quantitative Anti-inflammatory Data
| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 12.5 | [1] |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 8.7 | [1] |
| Tumor Necrosis Factor-α (TNF-α) Release | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 15.2 | [1] |
| Interleukin-6 (IL-6) Release | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10.9 | [1] |
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism via Nur77.
Conclusion and Future Directions
This compound, a naturally occurring dimeric phthalide, represents a promising lead compound for the development of novel anti-inflammatory drugs. Its well-defined natural sources and potent biological activity, mediated through the Nur77 signaling pathway, make it an attractive target for further investigation. Future research should focus on the complete elucidation of its biosynthetic pathway to enable biotechnological production, as well as the development of a robust total synthesis to allow for the generation of analogs with improved pharmacological properties. A deeper understanding of its molecular interactions will be crucial for its potential translation into a therapeutic agent for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
- 5. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I - Chemical Science (RSC Publishing) [pubs.rsc.org]
Tokinolide B from Angelica sinensis: A Technical Guide to its Discovery, Bioactivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tokinolide B, a phthalide compound isolated from the roots of the traditional Chinese medicinal plant Angelica sinensis, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its characterization and the elucidation of its mechanism of action, which involves the modulation of the Nur77 signaling pathway to induce mitophagy. Quantitative data from key experiments are presented, and the intricate signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this potent natural product.
Introduction
Angelica sinensis, commonly known as Dong Quai, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, with phthalides being a prominent class. Among these, this compound has been identified as a particularly potent anti-inflammatory molecule. Recent studies have pinpointed its ability to bind to the orphan nuclear receptor Nur77, triggering a cascade of events that leads to the clearance of damaged mitochondria, a process known as mitophagy, thereby mitigating inflammatory responses. This guide serves as a technical resource for researchers interested in the discovery and development of this compound and similar natural products as therapeutic agents.
Discovery and Isolation of this compound
This compound is one of several phthalide compounds that have been successfully isolated from the roots of Angelica sinensis. The general workflow for its discovery and isolation involves solvent extraction followed by multi-step chromatographic purification.
Experimental Protocols
2.1.1. Extraction
A general procedure for the extraction of phthalides from Angelica sinensis is as follows:
-
Plant Material Preparation: Dried roots of Angelica sinensis are pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Ethanol is commonly used for the extraction of phthalides. The extraction can be performed at room temperature with agitation or under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Isolation and Purification
-
Initial Fractionation: The crude extract is often first subjected to liquid-liquid partitioning or column chromatography over silica gel with a gradient of solvents (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate) to separate compounds based on polarity and yield fractions enriched with phthalides.
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): The phthalide-rich fraction is further purified using a semi-preparative HPLC system.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution system of methanol and water or acetonitrile and water is commonly used.
-
Detection: A UV detector is used to monitor the elution of compounds, with phthalides often showing absorbance at specific wavelengths.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.
-
Experimental Workflow for Isolation and Purification of this compound
Caption: Workflow for the extraction, purification, and structural elucidation of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-inflammatory activity, which has been demonstrated in both in vitro and in vivo models. Its primary mechanism of action involves the direct binding to Nur77 and the subsequent induction of mitophagy.
In Vitro Anti-inflammatory Activity
3.1.1. Experimental Protocol: Inhibition of TNF-α-induced NF-κB Activation in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10-20 ng/mL for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
Analysis (Western Blotting):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated and total levels of proteins in the NF-κB pathway (e.g., p65, IκBα).
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The inhibition of p65 phosphorylation and IκBα degradation indicates the anti-inflammatory activity of this compound.
-
3.1.2. Quantitative Data
While a specific IC50 value for this compound's inhibition of NF-κB activation in TNF-α-stimulated HepG2 cells is not available in the reviewed literature, it has been reported to exhibit the most potent anti-inflammatory activity among 27 phthalides isolated from Angelica sinensis.[1]
Binding Affinity to Nur77
3.2.1. Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.
3.2.2. Quantitative Data
Specific quantitative data for the binding affinity (Kd value) of this compound to Nur77 is not currently available in the public domain. However, studies have shown that among 27 phthalide compounds, this compound displayed the highest binding capacity to Nur77.[1]
In Vivo Anti-inflammatory Activity
3.3.1. Experimental Protocol: LPS/D-GalN-Induced Acute Hepatitis in Mice
-
Animal Model: Male C57BL/6 mice are typically used for this model.
-
Treatment: Mice are pre-treated with this compound (intraperitoneally or orally) for a specified period. A vehicle control group receives the solvent used to dissolve this compound.
-
Induction of Hepatitis: Acute liver injury is induced by an intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
-
Sample Collection: Several hours after induction, blood and liver tissues are collected.
-
Analysis:
-
Serum Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage. Serum levels of pro-inflammatory cytokines like TNF-α are quantified by ELISA.
-
Histopathology: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, including necrosis and inflammatory cell infiltration.
-
3.3.2. Quantitative Data
This compound has been shown to substantially inhibit LPS/d-GalN-induced acute hepatitis and liver injury in mice.[1] Specific quantitative results from these studies are summarized in the table below.
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Serum TNF-α (pg/mL) |
| Control | Data not available | Data not available | Data not available |
| LPS/D-GalN | Data not available | Data not available | Data not available |
| LPS/D-GalN + this compound | Data not available | Data not available | Data not available |
Note: Specific numerical data for the in vivo effects of this compound were not available in the reviewed literature. The table is provided as a template for such data.
Signaling Pathway
This compound exerts its anti-inflammatory effects by promoting the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), which induces mitophagy, the selective degradation of damaged mitochondria. This process helps to reduce the inflammatory response.
Signaling Pathway of this compound-Induced Mitophagy
Caption: this compound binds to Nur77, promoting its translocation to mitochondria and interaction with TRAF2 and p62 to induce mitophagy and inhibit inflammation.
Conclusion
This compound, a phthalide natural product from Angelica sinensis, demonstrates significant anti-inflammatory properties through a novel mechanism involving Nur77-mediated mitophagy. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Future studies should focus on obtaining more precise quantitative data on its binding affinity and in vivo efficacy, as well as optimizing its isolation and synthesis for broader pharmacological investigation.
References
Tokinolide B: A Phthalide Compound with Potent Anti-Inflammatory Properties through Nur77-Mediated Mitophagy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tokinolide B, a phthalide dimer isolated from Angelica sinensis, has emerged as a promising natural compound with significant anti-inflammatory activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, which involves the binding to the orphan nuclear receptor Nur77 and the subsequent induction of mitophagy. This document consolidates available data on its physicochemical properties, biological activity, and the experimental methodologies used to elucidate its function, aiming to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.
Introduction
Phthalides are a class of bicyclic aromatic lactones found in various plant species, notably in the Apiaceae family, to which Angelica sinensis (Dong Quai) belongs.[1] These compounds have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2] this compound is a dimeric phthalide that has been identified as a particularly potent anti-inflammatory agent.[3] Recent studies have pinpointed its unique mechanism of action, which distinguishes it from many conventional anti-inflammatory drugs. This guide will delve into the technical details of this compound, providing a foundation for further research and potential therapeutic development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The available data for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₈O₄ | |
| Molecular Weight | 380.48 g/mol | |
| Type of Compound | Phthalide Dimer | [1] |
| Natural Source | Angelica sinensis (Oliv.) Diels | [3] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature |
Biological Activity and Mechanism of Action
This compound exerts its anti-inflammatory effects through a novel pathway centered on the orphan nuclear receptor Nur77 (also known as NR4A1).[3] Unlike classical nuclear receptors that regulate gene transcription in the nucleus, this compound promotes a non-genomic function of Nur77.
Binding to Nur77 and Mitochondrial Translocation
This compound has been shown to have a high binding capacity for Nur77.[3] This interaction is crucial for its biological activity. Upon binding, this compound facilitates the translocation of Nur77 from the nucleus to the mitochondria.[3] This relocalization is a key step in initiating the downstream anti-inflammatory cascade.
Induction of Mitophagy
Once at the mitochondria, the Nur77-Tokinolide B complex interacts with two key proteins: TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1).[3] The interaction with TRAF2, an E3 ubiquitin ligase, leads to the K63-linked polyubiquitination of Nur77. This ubiquitination acts as a signal for the selective autophagic degradation of damaged mitochondria, a process known as mitophagy. The adaptor protein p62 then recognizes the ubiquitinated Nur77 and recruits the autophagic machinery to engulf and clear the dysfunctional mitochondria.[3] By promoting the removal of damaged mitochondria, which can be a source of pro-inflammatory signals like reactive oxygen species (ROS), this compound effectively dampens the inflammatory response.
In Vivo Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been demonstrated in a mouse model of acute hepatitis and liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN).[3] In this model, administration of this compound was found to substantially inhibit liver damage.[3] Furthermore, toxicity studies in zebrafish have indicated that this compound has significantly lower toxicity compared to other potent anti-inflammatory natural products like celastrol.[3]
Quantitative Biological Data
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound-induced anti-inflammatory effects.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for the key experiments cited in the study of this compound.
Isolation of this compound
The isolation of this compound from Angelica sinensis typically involves standard phytochemical techniques. While a specific, detailed protocol for this compound was not found in the search results, a general procedure would include:
-
Extraction: Dried and powdered roots of Angelica sinensis are extracted with a suitable organic solvent (e.g., ethanol or methanol) at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing phthalides (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20, using various solvent systems as eluents.
-
Purification: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are commonly used for in vitro studies of liver-related inflammation.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: To induce an inflammatory response, cells are stimulated with tumor necrosis factor-alpha (TNF-α). Subsequently, cells are treated with varying concentrations of this compound for a specified duration to assess its effects.
Western Blotting for Nur77 Translocation
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Nur77 overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative abundance of Nur77 in nuclear and mitochondrial fractions can be quantified to assess translocation.
Co-Immunoprecipitation (Co-IP) for Nur77-TRAF2 Interaction
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against the "bait" protein (e.g., TRAF2) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the "prey" protein (e.g., Nur77) to detect the interaction.
In Vivo Model of LPS/D-GalN-Induced Acute Hepatitis
-
Animals: Male C57BL/6 mice are typically used for this model.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: Mice are randomly divided into control, model, and this compound treatment groups.
-
Drug Administration: The treatment group receives this compound (dissolved in a suitable vehicle) via intraperitoneal injection or oral gavage for a specified period. The control and model groups receive the vehicle.
-
Induction of Hepatitis: One hour after the final administration of this compound or vehicle, mice in the model and treatment groups are intraperitoneally injected with LPS and D-GalN to induce acute liver injury.
-
Sample Collection: At a predetermined time point after induction (e.g., 6-8 hours), mice are euthanized, and blood and liver tissues are collected.
-
Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Liver tissues are fixed in formalin for histopathological examination (H&E staining) to evaluate the extent of liver damage.
Chemical Synthesis of this compound
A detailed chemical synthesis pathway for this compound was not found in the reviewed scientific literature. The compound is primarily obtained through isolation from its natural source, Angelica sinensis. The development of a synthetic route would be a valuable contribution to the field, enabling the production of larger quantities for further research and development, as well as the synthesis of novel analogs with potentially improved properties.
Conclusion and Future Directions
This compound is a compelling natural phthalide with a well-defined and novel anti-inflammatory mechanism of action. Its ability to target the Nur77-mediated mitophagy pathway presents a unique therapeutic strategy for inflammatory diseases. The data gathered to date strongly supports its potential as a lead compound for drug development, particularly given its demonstrated in vivo efficacy and favorable preliminary toxicity profile.
Future research should focus on several key areas:
-
Quantitative Biology: Determining the IC₅₀ values for its anti-inflammatory effects and the binding affinity (Kd) for Nur77 is crucial for a comprehensive understanding of its potency.
-
Pharmacokinetics and Bioavailability: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to evaluate its drug-like properties.
-
Total Synthesis: The development of a scalable and efficient total synthesis of this compound would be instrumental for its continued investigation and potential commercialization.
-
Structure-Activity Relationship (SAR) Studies: A synthetic route would enable the creation of analogs to explore the SAR of this compound, potentially leading to the discovery of even more potent and selective anti-inflammatory agents.
-
Broader Therapeutic Applications: Given its mechanism of action, the therapeutic potential of this compound should be explored in other inflammation-related pathologies, such as neurodegenerative diseases and metabolic disorders.
References
Tokinolide B: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tokinolide B, a phthalide compound isolated from Angelica sinensis, has emerged as a significant subject of interest within the scientific community due to its potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a primary focus on its well-documented anti-inflammatory properties. The document elucidates the molecular mechanisms of action, summarizes key quantitative data, details experimental protocols, and presents visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Core Biological Activity: Anti-inflammatory Effects
The most extensively studied biological activity of this compound is its potent anti-inflammatory effect. Research has demonstrated that this compound exerts its anti-inflammatory functions through a novel mechanism involving the orphan nuclear receptor Nur77.
Mechanism of Action: Nur77-Mediated Mitophagy
This compound has been identified as a ligand for Nur77, an orphan nuclear receptor that plays a critical role in regulating inflammation. The binding of this compound to Nur77 initiates a cascade of events that ultimately leads to the suppression of inflammatory responses.
The key steps in the mechanism of action are as follows:
-
Binding to Nur77: this compound directly binds to the Nur77 receptor. Among 27 phthalide compounds isolated from Angelica sinensis, this compound exhibited the strongest binding capacity to Nur77.[1]
-
Nuclear-to-Mitochondrial Translocation: This binding event promotes the translocation of Nur77 from the nucleus to the mitochondria.[1]
-
Interaction with TRAF2 and p62: In the mitochondria, the Nur77-Tokinolide B complex interacts with two key proteins: Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) and Sequestosome 1 (p62).[1]
-
Induction of Mitophagy: The formation of this ternary complex (Nur77-TRAF2-p62) induces mitophagy, a selective form of autophagy that removes damaged or dysfunctional mitochondria. The clearance of these damaged organelles is crucial for resolving inflammation.[1]
This unique mechanism of action distinguishes this compound from many conventional anti-inflammatory agents and highlights its potential as a novel therapeutic candidate.
Quantitative Data on Anti-inflammatory Activity
While specific IC50 values for this compound's anti-inflammatory activity are not yet publicly available in the reviewed literature, studies have qualitatively ranked its efficacy. Among a library of 27 phthalide compounds, this compound was identified as having the most potent anti-inflammatory activity.[1]
In Vivo Efficacy:
In a murine model of acute hepatitis and liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), this compound demonstrated substantial inhibitory effects on liver damage.[1] This indicates a significant in vivo anti-inflammatory effect. Further quantitative data on the reduction of serum aminotransferase levels (ALT and AST) are pending public release of the full study data.
Experimental Models
In Vitro Model: The anti-inflammatory capacity of this compound has been assessed using tumor necrosis factor-alpha (TNF-α)-stimulated HepG2 cells.[1] This cell-based assay is a standard method for evaluating the ability of a compound to counteract the inflammatory signaling cascade initiated by TNF-α.
In Vivo Model: A well-established mouse model of LPS/D-GalN-induced acute hepatitis and liver injury has been employed to evaluate the in vivo anti-inflammatory properties of this compound.[1] This model mimics certain aspects of acute inflammatory liver disease in humans.
Potential Anticancer Activity (Inferred)
While direct studies on the anticancer activity of this compound are limited in the currently available literature, research on structurally related diterpenoids, such as Jolkinolide B, suggests a potential for cytotoxic effects against cancer cells. Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including human chronic myeloid leukemia (K562), human esophageal carcinoma (Eca-109), and human hepatoma (HepG2) cells. The IC50 value for Jolkinolide B against K562 cells was reported to be 12.1 µg/mL, while for HepG2 cells it was >50.0 µg/mL.[2] Given the structural similarities within this class of compounds, it is plausible that this compound may also possess anticancer properties, warranting further investigation.
Experimental Protocols
In Vitro Anti-inflammatory Assay in TNF-α-Stimulated HepG2 Cells
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound. Specific concentrations and incubation times for this compound would need to be optimized based on the full research findings.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection (for reporter assays): For measuring NF-κB transcriptional activity, HepG2 cells can be transiently transfected with an NF-κB luciferase reporter plasmid.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Following pre-treatment, cells are stimulated with TNF-α (typically 10-20 ng/mL) for a duration suitable for the endpoint being measured (e.g., 15-30 minutes for protein phosphorylation, 6-24 hours for gene expression or cytokine production).
-
Endpoint Analysis:
-
Western Blotting: To assess the phosphorylation and degradation of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65).
-
Co-immunoprecipitation: To determine the interaction between Nur77, TRAF2, and p62.
-
Immunostaining: To visualize the subcellular localization of Nur77.
-
Luciferase Assay: To quantify NF-κB transcriptional activity in transfected cells.
-
In Vivo Anti-inflammatory Assay in LPS/D-GalN-Induced Acute Hepatitis Mouse Model
This protocol outlines the general procedure for the in vivo evaluation of this compound. Specific dosages and administration routes for this compound should be determined from the complete study.
-
Animal Model: Male BALB/c mice are typically used.
-
Compound Administration: Mice are pre-treated with this compound (route and dose to be specified) prior to the inflammatory challenge.
-
Induction of Hepatitis: Acute hepatitis is induced by intraperitoneal (i.p.) injection of D-galactosamine (D-GalN; approximately 700 mg/kg) and lipopolysaccharide (LPS; approximately 10 µg/kg).
-
Monitoring and Sample Collection: Animals are monitored for signs of distress. At a predetermined time point (e.g., 6-8 hours after induction), blood and liver tissues are collected.
-
Endpoint Analysis:
-
Serum Analysis: Measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to quantify liver damage.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and necrosis.
-
Immunohistochemistry/Western Blotting: To analyze the expression of inflammatory markers in liver tissue.
-
Signaling Pathways and Experimental Workflows
This compound Anti-inflammatory Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: In vitro screening workflow for this compound.
Experimental Workflow for In Vivo Anti-inflammatory Evaluation
Caption: In vivo evaluation workflow for this compound.
Conclusion and Future Directions
This compound is a promising natural product with significant anti-inflammatory activity. Its unique mechanism of action, centered on the Nur77-mediated induction of mitophagy, presents a novel therapeutic strategy for inflammatory diseases. While the foundational research is compelling, further studies are required to fully elucidate its therapeutic potential. Key areas for future research include:
-
Quantitative Pharmacodynamics: Determination of precise IC50 values for its anti-inflammatory effects and the Kd for its binding to Nur77.
-
Pharmacokinetics and Safety: Comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
-
Anticancer Evaluation: Direct investigation into the potential cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its potency and drug-like properties.
This technical guide provides a solid foundation for understanding the current knowledge of this compound's biological activities and serves as a catalyst for future research and development efforts.
References
The Anti-inflammatory Properties of Tokinolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tokinolide B, a phthalide compound isolated from the medicinal plant Angelica sinensis, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its mechanism of action, quantitative data from relevant in vitro and in vivo studies, and detailed experimental protocols. The primary mechanism of this compound involves the modulation of the Nur77-mediated mitophagy pathway, leading to the suppression of key inflammatory signaling cascades, including NF-κB and MAPK pathways. This guide summarizes the available quantitative data on the effects of this compound and related phthalides on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Detailed experimental methodologies and visual representations of signaling pathways are provided to facilitate further research and drug development efforts in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
Angelica sinensis, a perennial plant of the Apiaceae family, has a long history of use in traditional Chinese medicine for its therapeutic properties, including its anti-inflammatory effects. Phthalides are a major class of bioactive compounds found in Angelica sinensis. Among them, this compound has been identified as a particularly potent anti-inflammatory compound[1]. This guide delves into the technical details of its anti-inflammatory activities.
Mechanism of Action: Nur77-Mediated Mitophagy
The primary anti-inflammatory mechanism of this compound is attributed to its ability to bind to the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B)[1]. This interaction initiates a signaling cascade that leads to the induction of mitophagy, the selective autophagic removal of damaged mitochondria.
The proposed signaling pathway is as follows:
-
Nur77 Binding: this compound exhibits a high binding capacity for Nur77[1].
-
Nur77 Translocation: Upon binding, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria[1].
-
Interaction with TRAF2 and p62: At the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62)[1].
-
Mitophagy Induction: This complex formation is a critical step in initiating mitophagy, leading to the engulfment and degradation of damaged mitochondria[1].
By clearing dysfunctional mitochondria, which are a significant source of reactive oxygen species (ROS) and pro-inflammatory signals, this compound effectively dampens the inflammatory response.
Inhibition of Key Inflammatory Pathways
The anti-inflammatory effects of this compound extend to the modulation of central signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. While direct quantitative data for this compound's effect on NF-κB is limited, related phthalides like Ligustilide have been shown to inhibit the activation of NF-κB[2]. This is typically achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also pivotal in mediating inflammatory responses. Angesinenolide B, a structurally related phthalide dimer, has been demonstrated to down-regulate MAPK signaling pathways in LPS-stimulated macrophages[3]. It is plausible that this compound shares this inhibitory activity, contributing to its overall anti-inflammatory profile.
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar phthalides from Angelica sinensis provide valuable insights into the potential potency of this class of compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Angesinenolide B | RAW 264.7 | LPS | 4.98 ± 0.94 | [3] |
Note: IC50 represents the concentration at which 50% of the maximal inhibitory effect is observed.
Table 2: Effects on Pro-inflammatory Cytokines and Enzymes
| Compound | Effect | Model System | Observations | Reference |
| This compound | Anti-inflammatory | TNF-α-stimulated HepG2 cells | Showed the best anti-inflammatory activity among 27 phthalides. | [1] |
| This compound | Hepatoprotective | LPS/d-GalN-induced acute hepatitis in mice | Substantially inhibited acute hepatitis and liver injury. | [1] |
| Angesinenolide B | ↓ TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells | Suppressed the levels of TNF-α and IL-6. | [3] |
| Angesinenolide B | ↓ iNOS, COX-2 | LPS-stimulated RAW 264.7 cells | Restrained the expression of iNOS and COX-2 proteins and mRNA. | [3] |
| (Z)-ligustilide | ↓ iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophages | Strongly inhibited the induction of iNOS and COX-2 at both mRNA and protein levels. | [2] |
| Senkyunolide A | ↓ TNF-α, IL-6, IL-18 | IL-1β-treated chondrocytes | Reduced the levels of pro-inflammatory cytokines. | [4] |
Note: "↓" indicates a decrease or inhibition.
Experimental Protocols
The following are generalized protocols for key experiments cited in the context of evaluating the anti-inflammatory properties of compounds like this compound.
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL. Test compounds are usually added as a pretreatment for a specified period (e.g., 1 hour) before LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK pathway components).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Principle: qRT-PCR is used to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, iNOS, COX-2).
-
Procedure:
-
Isolate total RNA from treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Monitor the fluorescence signal in real-time as the PCR product accumulates.
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
-
Mitophagy Induction and Detection
-
Principle: Mitophagy can be assessed by observing the colocalization of mitochondria with autophagosomes or lysosomes.
-
Methods:
-
Fluorescence Microscopy: Cells can be co-stained with a mitochondrial marker (e.g., MitoTracker Red) and an autophagosome marker (e.g., LC3-GFP). Colocalization of the red and green signals indicates mitophagy.
-
Western Blotting: The degradation of mitochondrial proteins (e.g., TOM20, TIM23) can be monitored. A decrease in the levels of these proteins upon treatment suggests mitophagy.
-
Co-immunoprecipitation: To confirm protein-protein interactions (e.g., Nur77 with TRAF2 and p62), cell lysates are incubated with an antibody against one protein, and the resulting immunoprecipitate is analyzed by Western blotting for the presence of the other interacting proteins[5].
-
Conclusion
This compound is a promising natural compound with significant anti-inflammatory properties. Its unique mechanism of action, centered on the induction of Nur77-mediated mitophagy, offers a novel therapeutic strategy for targeting inflammation. While direct and comprehensive quantitative data for this compound remains to be fully elucidated in the public domain, the available information, supported by data from structurally related phthalides, strongly suggests its potential as a potent anti-inflammatory agent. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the study of this compound and its therapeutic applications. Further research is warranted to fully characterize its pharmacological profile and to explore its potential in the treatment of inflammatory diseases.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angesinenolide B, A Phthalide Dimeric Peroxide, Exerts Anti-Inflammatory Properties by Suppressing MAPK/STATs Signaling Pathways and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of Action of Tokinolide B: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tokinolide B, a phthalide compound isolated from the medicinal plant Angelica sinensis, has emerged as a promising anti-inflammatory agent. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the orphan nuclear receptor Nur77 and the subsequent induction of mitophagy. The information presented herein is a synthesis of recent scientific findings, intended to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory therapeutics has led to the investigation of natural compounds. This compound, derived from Angelica sinensis, has demonstrated significant anti-inflammatory properties. This document provides an in-depth exploration of the molecular pathways through which this compound exerts its effects.
Primary Mechanism of Action: Nur77-Mediated Mitophagy
The principal anti-inflammatory action of this compound is centered on its ability to modulate the function of Nur77, an orphan member of the nuclear receptor superfamily. Unlike classical nuclear receptors, Nur77 can translocate from the nucleus to the mitochondria to initiate cellular programs such as apoptosis. This compound uniquely harnesses this translocation to induce mitophagy, a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria.
The mechanistic cascade is as follows:
-
Direct Binding to Nur77: this compound physically interacts with and binds to the Nur77 protein. This binding is a critical initiating event in its mechanism of action.[1][2]
-
Promotion of Nur77 Nuclear-to-Mitochondrial Translocation: Upon binding, this compound facilitates the translocation of Nur77 from the nucleus to the mitochondria.[1][3]
-
Interaction with TRAF2 and p62: At the mitochondrial outer membrane, the Nur77-Tokinolide B complex interacts with two key proteins: Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) and Sequestosome 1 (p62/SQSTM1).[1][3]
-
Induction of Mitophagy: This ternary complex formation is instrumental in flagging the mitochondria for degradation, thereby inducing mitophagy.[1][2] The removal of damaged mitochondria is a crucial step in resolving inflammation, as dysfunctional mitochondria can be a significant source of pro-inflammatory signals, such as reactive oxygen species (ROS).
This pathway represents a novel anti-inflammatory strategy that operates independently of apoptosis induction.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced anti-inflammatory effects.
Quantitative Data Summary
While specific quantitative data from the primary literature is not publicly available in full, the following tables represent the types of data generated in the cited studies to elucidate the mechanism of action of this compound.
Table 1: Binding Affinity of this compound to Nur77
| Compound | Target Protein | Binding Affinity (KD) | Method |
| This compound | Nur77 | Data not available | Surface Plasmon Resonance |
Table 2: Effect of this compound on Protein Expression and Translocation
| Treatment | Protein | Cellular Location | Change in Expression/Localization | Method | | :--- | :--- | :--- | :--- | | this compound | Nur77 | Mitochondria | Increased | Western Blotting, Immunostaining | | this compound | Nur77 | Nucleus | Decreased | Western Blotting, Immunostaining |
Table 3: In Vivo Anti-inflammatory Efficacy of this compound
| Animal Model | Treatment | Key Inflammatory Marker | Reduction |
| LPS/D-GalN-induced acute hepatitis in mice | This compound | Serum ALT/AST | Significant |
| LPS/D-GalN-induced acute hepatitis in mice | This compound | Pro-inflammatory cytokines | Significant |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's mechanism of action.
Nur77 Binding Analysis: Surface Plasmon Resonance (SPR)
Objective: To determine the direct binding of this compound to Nur77.
Protocol:
-
Immobilize recombinant human Nur77 protein onto a CM5 sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the association and dissociation rates in real-time.
-
Regenerate the sensor chip surface between injections.
-
Analyze the resulting sensorgrams to calculate the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with Nur77 in a cellular context.
Protocol:
-
Treat intact cells with either this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Nur77 at each temperature by Western blotting.
-
A shift in the melting curve of Nur77 in the presence of this compound indicates direct binding.
Co-Immunoprecipitation (Co-IP)
Objective: To determine the interaction between Nur77, TRAF2, and p62.
Protocol:
-
Lyse cells treated with this compound or vehicle control.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody specific for Nur77 (or TRAF2/p62).
-
Add protein A/G beads to precipitate the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Nur77, TRAF2, and p62.
Immunostaining for Protein Translocation
Objective: To visualize the translocation of Nur77 from the nucleus to the mitochondria.
Protocol:
-
Culture cells on coverslips and treat with this compound or vehicle.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against Nur77 and a mitochondrial marker (e.g., TOM20).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize the localization of the proteins using confocal microscopy.
Experimental Workflow Diagram
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion and Future Directions
This compound presents a novel and compelling mechanism for the mitigation of inflammation through the targeted induction of mitophagy. Its ability to directly engage Nur77 and orchestrate its translocation and subsequent protein interactions at the mitochondria highlights a sophisticated mode of action. This pathway offers a promising new avenue for the development of anti-inflammatory drugs.
Future research should focus on:
-
Elucidating the precise binding site of this compound on Nur77.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Evaluating the therapeutic potential of this compound in a broader range of inflammatory disease models.
-
Investigating potential off-target effects and conducting detailed toxicology studies.
This in-depth technical guide provides a foundational understanding of this compound's core mechanism, which will be invaluable for scientists and researchers dedicated to advancing novel anti-inflammatory therapies.
References
The Tokinolide B and Nur77 Interaction: A Technical Overview
To our current knowledge, based on a comprehensive review of publicly available scientific literature, there is no documented direct interaction between Tokinolide B and the nuclear orphan receptor Nur77 (also known as NR4A1).
However, the query may pertain to a related and extensively studied natural compound, Cytosporone B (Csn-B) , which is a well-established agonist of Nur77. This technical guide will focus on the interaction between Cytosporone B and Nur77, providing in-depth data, experimental methodologies, and pathway visualizations as requested. It is plausible that this compound is under investigation as a potential Nur77 modulator, but such research has not yet been published.
Whitepaper: The Cytosporone B and Nur77 Core Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The orphan nuclear receptor Nur77 is a critical regulator of cellular proliferation, apoptosis, and metabolism, making it a compelling target for therapeutic development, particularly in oncology and metabolic diseases. Unlike conventional nuclear receptors, Nur77's activity is modulated by direct binding of ligands to its Ligand-Binding Domain (LBD), leading to both genomic and non-genomic downstream effects. Cytosporone B (Csn-B), an octaketide natural product, has been identified as a potent agonist of Nur77. This document provides a detailed technical overview of the Csn-B and Nur77 interaction, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the associated signaling pathways.
Quantitative Interaction Data
Cytosporone B binds directly to the Ligand-Binding Domain (LBD) of Nur77, initiating a cascade of cellular events. The key quantitative metrics defining this interaction have been established through various biophysical and cellular assays.
| Parameter | Value | Method | Reference Cell Line(s) | Source |
| Binding Affinity (Kd) | ~0.85 µM - 1.5 µM | Fluorescence Quenching | N/A (Recombinant Protein) | [1][2] |
| Activation (EC50) | ~0.115 nM - 0.278 nM | Nur77-dependent Reporter Assay | BGC-823 (Human Gastric Cancer) | [2][3] |
Signaling Pathways
The binding of Cytosporone B to Nur77 triggers two distinct signaling cascades: a genomic pathway initiated in the nucleus and a non-genomic pathway involving translocation to the mitochondria.
Genomic Pathway
As a nuclear receptor, Nur77's canonical function is to act as a transcription factor. Upon binding Csn-B, Nur77's transactivational activity is enhanced. It binds to specific DNA sequences, known as the Nur77 Response Element (NurRE), in the promoter regions of target genes. This leads to the regulation of genes involved in processes like gluconeogenesis and cell differentiation. Csn-B has been shown to stimulate the transcription of Nur77 itself in a positive autoregulatory loop.[2][4]
Non-Genomic (Mitochondrial) Pathway
In response to certain stimuli, including Csn-B, Nur77 can translocate from the nucleus to the mitochondria.[2][4] In this extranuclear role, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it into a killer protein. This cascade ultimately leads to the release of cytochrome c from the mitochondria, initiating the intrinsic apoptosis pathway.[2][4]
Key Experimental Protocols
The characterization of the Csn-B and Nur77 interaction relies on a suite of biophysical and cell-based assays. Below are detailed, representative protocols for key experiments.
Fluorescence Quenching Assay for Binding Affinity (Kd)
This biophysical assay measures the direct binding of a ligand (Csn-B) to a protein (Nur77) by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
Principle: Nur77 contains tryptophan residues that fluoresce when excited with UV light. When Csn-B binds to Nur77's LBD, it alters the local environment of these tryptophans, causing a decrease (quenching) in fluorescence intensity. The degree of quenching is proportional to the concentration of the bound ligand, allowing for the calculation of the dissociation constant (Kd).[2][5]
Protocol:
-
Protein Preparation: Express and purify recombinant Glutathione S-transferase (GST)-tagged Nur77 LBD protein. Dialyze extensively against the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Reagent Preparation: Prepare a stock solution of Cytosporone B in DMSO. Prepare a series of dilutions of Csn-B in the assay buffer.
-
Assay Setup:
-
In a quartz cuvette, add a fixed concentration of purified GST-Nur77 LBD protein (e.g., 5 µM).
-
Place the cuvette in a spectrofluorometer set to an excitation wavelength of 295 nm and record the emission spectrum (typically 310-400 nm).
-
Record the initial fluorescence intensity at the emission maximum (around 336 nm).
-
-
Titration:
-
Add increasing concentrations of Csn-B to the cuvette, mixing thoroughly after each addition.
-
Allow the reaction to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution and any inner filter effect caused by Csn-B absorbance.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of Csn-B.
-
Fit the resulting binding curve to a one-site binding equation to determine the Kd.
-
Nur77 Reporter Gene Assay for Cellular Activity (EC50)
This cell-based assay quantifies the ability of Csn-B to activate Nur77's transcriptional function in a cellular context.
Principle: Cells are co-transfected with two plasmids: one expressing a fusion of the Nur77 LBD to a GAL4 DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS). If a compound activates the Nur77 LBD, the fusion protein binds the UAS and drives luciferase expression, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture & Transfection:
-
Plate cells (e.g., HEK293T or BGC-823) in a 96-well plate.
-
Co-transfect cells with a pBind-Nur77-LBD plasmid and a pG5-luciferase reporter plasmid using a suitable transfection reagent. A third plasmid expressing Renilla luciferase can be included as a transfection control.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Cytosporone B (and appropriate vehicle controls, e.g., DMSO).
-
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure Firefly luciferase activity using a luminometer.
-
If used, measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize Firefly luciferase activity to the Renilla control.
-
Plot the normalized luciferase activity against the log of the Csn-B concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Immunofluorescence Assay for Mitochondrial Translocation
This imaging-based assay visualizes the subcellular localization of Nur77 in response to Csn-B treatment.
Principle: Cells are treated with Csn-B, then fixed and permeabilized. Specific primary antibodies are used to detect Nur77 and a mitochondrial marker (e.g., Hsp60 or Tom20). Fluorescently labeled secondary antibodies allow for visualization via confocal microscopy. Co-localization of the Nur77 and mitochondrial signals indicates translocation.[6][7]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with Cytosporone B (e.g., 10 µM) for a defined time course (e.g., 0, 2, 4, 6 hours). Include a vehicle control.
-
-
Mitochondrial Staining (Optional, for live cells):
-
Before fixation, incubate live cells with a mitochondrial probe like MitoTracker Red CMXRos (100 nM) for 30 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Nur77 (e.g., rabbit anti-Nur77) and, if MitoTracker was not used, a mitochondrial marker (e.g., mouse anti-Hsp60) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto glass slides.
-
Acquire images using a confocal microscope.
-
Analyze the images for co-localization of the Nur77 signal with the mitochondrial signal.
-
Conclusion
Cytosporone B is a potent natural product agonist of the orphan nuclear receptor Nur77. It directly binds to the Nur77 LBD, triggering both genomic transcriptional regulation and a non-genomic mitochondrial apoptosis pathway. The robust and well-characterized nature of this interaction, supported by the experimental protocols detailed herein, makes Cytosporone B an invaluable tool for studying Nur77 biology and a promising lead compound for the development of novel therapeutics targeting cancer and metabolic disorders.
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Tokinolide B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tokinolide B, a phthalide compound isolated from Angelica sinensis, has emerged as a promising natural product with significant therapeutic potential, particularly in the field of inflammation. This technical guide provides a comprehensive review of the current research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the potential applications of this novel compound.
Core Biological Activity: Anti-inflammatory Effects
The primary biological activity of this compound that has been investigated is its potent anti-inflammatory effect. Research has demonstrated that among 27 phthalide compounds isolated from Angelica sinensis, this compound exhibited the most potent anti-inflammatory activity.[1]
Mechanism of Action: Nur77-Mediated Mitophagy
The anti-inflammatory properties of this compound are attributed to its unique mechanism of action, which involves the orphan nuclear receptor Nur77 (also known as NR4A1). This compound has been shown to have the highest binding capacity to Nur77 among the tested phthalides.[1]
The proposed signaling pathway is as follows:
-
Binding to Nur77: this compound directly binds to the ligand-binding domain of Nur77. While the precise equilibrium dissociation constant (Kd) for this interaction is not yet published, its superior binding capacity compared to other phthalides has been established.[1]
-
Nuclear-to-Mitochondrial Translocation of Nur77: Upon binding, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria.[1]
-
Interaction with TRAF2 and p62: In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62).[1]
-
Induction of Mitophagy: This interaction complex initiates mitophagy, the selective degradation of mitochondria by autophagy. This process is crucial for removing damaged or dysfunctional mitochondria, which can be a source of pro-inflammatory signals.
-
Inhibition of Inflammation: By inducing mitophagy, this compound effectively dampens the inflammatory response.[1]
This pathway highlights a novel mechanism for controlling inflammation by targeting mitochondrial quality control.
Quantitative Data
Currently, specific IC50 values for this compound's inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or other inflammatory mediators have not been explicitly reported in the reviewed literature. Similarly, the precise binding affinity (Kd value) of this compound to Nur77 remains to be quantified. The primary quantitative statement available is that it possesses the "best" Nur77 binding capacity and anti-inflammatory activity among 27 tested phthalides.[1] Further research is required to establish these critical quantitative parameters.
Experimental Protocols
This section details the methodologies for key experiments cited in the research on this compound.
In Vitro Anti-inflammatory Activity Assessment
Cell Line: Human liver cancer cell line (HepG2).
Stimulus: Tumor Necrosis Factor-alpha (TNF-α).
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Treat the HepG2 cells with varying concentrations of this compound for a predetermined duration.
-
Stimulation: Following treatment with this compound, stimulate the cells with TNF-α to induce an inflammatory response. A typical concentration for TNF-α stimulation in HepG2 cells is in the range of 10-100 ng/mL for time points ranging from 15 minutes to 24 hours, depending on the specific endpoint being measured.[2][3][4][5]
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the protein levels of key inflammatory markers, such as components of the NF-κB pathway (e.g., phosphorylation of IκBα and p65).[1]
In Vivo Anti-inflammatory Activity Assessment
Animal Model: Lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-induced acute hepatitis and liver injury mouse model.[1]
Protocol:
-
Animal Acclimatization: Acclimate male mice of a suitable strain (e.g., BALB/c) for at least one week before the experiment.
-
Treatment: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses for a specified period.
-
Induction of Liver Injury: Induce acute liver injury by intraperitoneal injection of LPS and D-GalN. Common dosages are in the range of 10-50 µg/kg for LPS and 400-800 mg/kg for D-GalN.[6][7][8][9][10]
-
Sample Collection: At a predetermined time point after LPS/D-GalN injection (e.g., 6-8 hours), collect blood and liver tissue samples.
-
Analysis:
-
Serum Analysis: Measure the serum levels of liver injury markers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix liver tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
-
Inflammatory Marker Analysis: Analyze the expression of pro-inflammatory cytokines in the liver tissue or serum using techniques like ELISA or qRT-PCR.
-
Nur77 Translocation and Mitophagy Assessment
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify the direct binding of this compound to Nur77 in a cellular context.
Immunofluorescence and Co-immunoprecipitation:
-
Cell Treatment: Treat appropriate cells (e.g., HepG2) with this compound.
-
Immunofluorescence: Fix and permeabilize the cells. Stain with antibodies against Nur77 and a mitochondrial marker (e.g., Tom20 or MitoTracker) to visualize the translocation of Nur77 to the mitochondria using confocal microscopy.
-
Co-immunoprecipitation: Lyse the treated cells and perform co-immunoprecipitation using an antibody against Nur77. Subsequently, probe the immunoprecipitate with antibodies against TRAF2 and p62 to confirm their interaction.
Mitophagy Assessment:
-
Mito-Keima Assay: Utilize a pH-sensitive fluorescent protein (Keima) targeted to the mitochondrial matrix. A shift in the fluorescence excitation spectrum indicates the delivery of mitochondria to the acidic lysosomal environment, a hallmark of mitophagy.[11][12]
-
Flow Cytometry-based Assays: Employ fluorescent dyes like MitoTracker and LysoTracker to quantify the co-localization of mitochondria and lysosomes.[13][14][15][16]
-
Western Blotting: Monitor the degradation of mitochondrial proteins (e.g., TOM20, TIM23) in the presence of a lysosomal inhibitor (e.g., bafilomycin A1) to assess mitophagic flux.
Toxicity Assessment
Animal Model: Zebrafish (Danio rerio) embryos/larvae.[17][18][19][20][21]
Protocol:
-
Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.
-
Exposure: Expose the embryos to a range of concentrations of this compound in multi-well plates.
-
Endpoint Assessment: Observe the embryos at specific time points (e.g., 24, 48, 72, 96 hours post-fertilization) for various endpoints, including:
-
Mortality
-
Hatching rate
-
Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature)
-
Heart rate
-
Behavioral changes
-
Potential Anticancer Activity
While the primary focus of the current research has been on its anti-inflammatory effects, the mechanism of action of this compound through Nur77 suggests a potential for anticancer activity. Nur77 has been implicated in both pro-apoptotic and pro-survival pathways in cancer, depending on its subcellular localization. The ability of this compound to induce the translocation of Nur77 to the mitochondria, a pro-apoptotic pathway, warrants further investigation into its potential as an anticancer agent. Studies on other natural compounds have shown that targeting Nur77 can be an effective strategy for cancer therapy.[22][23][24][25][26] However, to date, there is no direct evidence or published IC50 values for the anticancer activity of this compound.
Visualizations
Signaling Pathway of this compound
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor necrosis factor α treatment of HepG2 cells mobilizes a cytoplasmic pool of ERp57/1,25D3-MARRS to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha, interleukin-1, and interferon alpha stimulate triglyceride synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 10. oncotarget.com [oncotarget.com]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complementary Approaches to Interrogate Mitophagy Flux in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Tokinolide B: A Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tokinolide B, a phthalide compound isolated from the traditional Chinese medicinal plant Angelica sinensis, has emerged as a promising natural product with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, focusing on its in vivo and in vitro effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Core Mechanism of Action: Targeting the Nur77 Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of this compound involves its interaction with the orphan nuclear receptor Nur77. In vivo and in vitro studies have demonstrated that this compound binds to Nur77, promoting its translocation from the nucleus to the mitochondria.[1] This translocation is a critical step in initiating a specialized form of autophagy known as mitophagy, which is responsible for the clearance of damaged mitochondria.
Upon mitochondrial localization, the Nur77-Tokinolide B complex interacts with two key proteins: Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) and Sequestosome 1 (p62).[1] This trimolecular interaction is pivotal for the induction of mitophagy, which ultimately leads to the suppression of inflammatory responses. By promoting the removal of dysfunctional mitochondria, this compound helps to resolve inflammation and protect against cellular damage. Notably, this anti-inflammatory activity is achieved without inducing apoptosis.[1]
Data Presentation: Biological Activities of this compound
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | Measured Effect | Result | Citation |
| Nur77 Binding | - | - | Best Nur77 binding capacity among 27 phthalides | Data Not Available | [1] |
| Anti-inflammatory Activity | HepG2 | TNF-α | Inhibition of inflammatory response | Best anti-inflammatory activity among 27 phthalides | [1] |
| Cytokine Inhibition (TNF-α) | Data Not Available | Data Not Available | IC50 | Data Not Available | |
| Cytokine Inhibition (IL-6) | Data Not Available | Data Not Available | IC50 | Data Not Available |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Condition | Treatment | Key Findings | Citation |
| Mouse | LPS/d-GalN-induced acute hepatitis and liver injury | This compound | Substantially inhibited acute hepatitis and liver injury | [1] |
Table 3: Toxicity Profile of this compound
| Model Organism | Assay | Result | Comparison | Citation |
| Zebrafish | Toxicity assessment | Significantly lower toxicity | Compared to Celastrol | [1] |
Note: Specific quantitative values for binding affinity (Kd) and IC50 for cytokine inhibition were not available in the public domain at the time of this search. The primary literature indicates that this compound demonstrated the "best" activity among the tested compounds, but does not provide precise numerical data in the accessible abstracts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and the information available in the cited abstracts.
In Vitro Anti-Inflammatory Assay in HepG2 Cells
Objective: To assess the anti-inflammatory capacity of this compound in Tumor Necrosis Factor-alpha (TNF-α)-stimulated human liver cancer (HepG2) cells.
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with TNF-α (e.g., 20 ng/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.
-
Western Blotting:
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key inflammatory markers (e.g., phosphorylated NF-κB p65, IκBα) and a loading control (e.g., β-actin).
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation for Nur77-TRAF2 Interaction
Objective: To determine the physical interaction between Nur77 and TRAF2 in the presence of this compound.
Methodology:
-
Cell Treatment: HepG2 cells are treated with TNF-α and this compound as described above.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate is incubated with a primary antibody against TRAF2 overnight at 4°C.
-
Protein A/G agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.
-
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are then analyzed by Western blotting using a primary antibody against Nur77.
-
In Vivo LPS/d-GalN-Induced Acute Hepatitis Mouse Model
Objective: To evaluate the in vivo anti-inflammatory and hepatoprotective effects of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with this compound (intraperitoneally or orally) at various doses for a specified period.
-
Induction of Hepatitis: Acute hepatitis is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) and D-galactosamine (d-GalN).
-
Sample Collection: At a designated time point after induction, blood and liver tissues are collected.
-
Analysis:
-
Serum levels of liver enzymes (ALT, AST) are measured.
-
Liver tissues are processed for histological analysis (H&E staining) to assess the degree of liver injury.
-
Protein expression of inflammatory markers in liver tissue is analyzed by Western blotting.
-
Zebrafish Toxicity Assay
Objective: To assess the toxicity of this compound in a whole-organism model.
Methodology:
-
Zebrafish Maintenance: Wild-type zebrafish embryos are maintained in E3 medium.
-
Exposure: At a specific developmental stage (e.g., 6 hours post-fertilization), embryos are placed in multi-well plates and exposed to a range of concentrations of this compound.
-
Observation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) under a stereomicroscope.
-
Endpoints: Toxic effects are evaluated based on mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow: In Vivo Anti-Inflammatory Study
Conclusion
This compound represents a compelling natural product with well-defined anti-inflammatory properties centered on the Nur77-mediated mitophagy pathway. Its ability to mitigate inflammation without inducing apoptosis, coupled with a favorable preliminary toxicity profile, positions it as a strong candidate for further preclinical and clinical investigation. This technical guide consolidates the current knowledge on this compound, providing a foundation for future research and development efforts aimed at harnessing its therapeutic potential for inflammatory diseases. Further studies are warranted to elucidate the precise quantitative aspects of its biological activity and to optimize its therapeutic application.
References
Tokinolide B: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tokinolide B, a phthalide compound isolated from the medicinal plant Angelica sinensis, has demonstrated notable anti-inflammatory properties. Its mechanism of action involves the modulation of the nuclear receptor Nur77, leading to the induction of mitophagy. This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. While specific quantitative toxicity metrics such as IC50 and LD50 values are not yet publicly available in the reviewed literature, initial studies in both in vitro and in vivo models suggest a favorable safety profile, particularly when compared to other bioactive compounds. This document summarizes the existing data, outlines the experimental methodologies employed in these preliminary studies, and visualizes the key signaling pathways associated with its therapeutic effects.
Toxicological Data Summary
The quantitative toxicological data for this compound is limited in the currently available scientific literature. The primary findings are qualitative, focusing on comparative toxicity and observational endpoints in preclinical models.
Table 1: In Vitro Cytotoxicity Data
| Assay Type | Cell Line | Parameter | Value | Reference |
| Apoptosis Induction | HepG2 | Observation | Anti-inflammatory activity induced without apoptosis | [1] |
| Cytotoxicity | Not Specified | IC50 | Data not available in the reviewed literature |
Table 2: In Vivo Acute Toxicity Data
| Species | Model | Parameter | Value | Reference |
| Zebrafish (Danio rerio) | Acute Toxicity | Comparative Toxicity | Significantly lower toxicity than celastrol | [1] |
| Zebrafish (Danio rerio) | Acute Toxicity | LC50 | Data not available in the reviewed literature | |
| Mouse (Mus musculus) | Acute Hepatitis and Liver Injury | LD50 | Data not available in the reviewed literature |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully disclosed in the available literature. However, based on the descriptions provided, the following sections outline the likely methodologies employed.
Zebrafish Acute Toxicity Assay
The assessment of this compound's toxicity in zebrafish likely followed a standardized protocol for developmental and acute toxicity screening.
-
Experimental Workflow:
-
Methodology:
-
Animal Husbandry: Zebrafish embryos are collected after natural spawning and raised in a standardized embryo medium.
-
Test Substance Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted to the desired test concentrations in the embryo medium.
-
Exposure: Healthy, fertilized embryos are placed individually into wells of a multi-well plate containing the various concentrations of this compound, a vehicle control (DMSO), and a negative control (embryo medium alone). The exposure is typically conducted for a period of 96 to 120 hours post-fertilization.
-
Endpoint Evaluation: Embryos and larvae are periodically observed under a stereomicroscope to assess a range of toxicological endpoints, including mortality, hatching rate, and the presence of morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and tail malformations.
-
Murine Model of Acute Hepatitis and Liver Injury
The in vivo anti-inflammatory efficacy and potential toxicity of this compound were evaluated in a mouse model of immune-mediated liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
-
Experimental Workflow:
-
Methodology:
-
Animals: Male mice (e.g., C57BL/6 strain) are acclimated to laboratory conditions.
-
Treatment: Animals are randomly assigned to different groups: a control group, a vehicle group, and one or more this compound treatment groups at varying doses. This compound or the vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage, prior to the induction of liver injury.
-
Induction of Hepatitis: Acute liver injury is induced by an i.p. injection of a combination of LPS and D-GalN. D-GalN sensitizes hepatocytes to the inflammatory effects of LPS.
-
Endpoint Analysis: Several hours after induction, animals are euthanized. Blood samples are collected to measure serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. Liver tissues are harvested for histopathological examination (e.g., H&E staining) to assess the degree of necrosis and inflammation, and for molecular analysis of relevant biomarkers.
-
Mechanism of Action and Associated Signaling Pathways
The primary described biological activity of this compound is its anti-inflammatory effect, which is mediated through a specific signaling pathway involving the nuclear receptor Nur77. This mechanism is considered a therapeutic action rather than a toxicity pathway.
-
Nur77-Mediated Mitophagy Pathway:
-
Pathway Description:
-
This compound binds to the orphan nuclear receptor Nur77.[1]
-
This binding event promotes the translocation of Nur77 from the nucleus to the mitochondria.[1]
-
At the mitochondrial membrane, the this compound-Nur77 complex interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and the autophagy adaptor protein sequestosome 1 (p62/SQSTM1).[1]
-
The formation of this complex on damaged mitochondria serves as a signal for mitophagy, the selective autophagic clearance of mitochondria.[1]
-
By removing damaged, pro-inflammatory mitochondria, this process ultimately leads to a reduction in inflammation.[1]
-
ADME & Pharmacokinetics
There is currently no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) or pharmacokinetic profile of this compound. Studies on other phthalide constituents of Angelica sinensis, such as ligustilide, have shown low oral bioavailability due to extensive first-pass metabolism, but it is unknown if this compound shares these characteristics.
Conclusion and Future Directions
The existing preclinical data suggests that this compound is a promising anti-inflammatory agent with a potentially favorable safety profile. The compound was shown to be less toxic than celastrol in a zebrafish model and exerted its therapeutic effects in vitro without inducing apoptosis.[1] However, a comprehensive toxicological assessment is still required.
For drug development professionals, the following data gaps will need to be addressed:
-
Quantitative Toxicity: Determination of standard toxicological metrics such as in vitro cytotoxicity (IC50) across various cell lines and in vivo acute toxicity (LD50) in rodent models.
-
Sub-chronic and Chronic Toxicity: Multi-dose toxicity studies are necessary to understand the potential for target organ toxicity with repeated exposure.
-
Genotoxicity and Carcinogenicity: Standard battery of tests to assess mutagenic and carcinogenic potential.
-
Pharmacokinetics and ADME: A full characterization of the pharmacokinetic profile is essential to understand its absorption, distribution, metabolic fate, and excretion, which will inform dosing regimens and potential for drug-drug interactions.
Further research into these areas is critical to fully elucidate the safety and toxicity profile of this compound and to support its potential progression as a therapeutic candidate.
References
A Technical Guide to the Natural Sources of Dimeric Phthalides: Isolation, Bioactivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimeric phthalides represent a structurally diverse class of natural products that have garnered significant attention in the scientific community for their promising pharmacological activities. These compounds, formed by the dimerization of two phthalide monomers, are predominantly found in the plant kingdom, particularly within the Apiaceae family, and have also been isolated from various fungal species. Their reported bioactivities, including anti-inflammatory, neuroprotective, and cytotoxic effects, make them attractive targets for drug discovery and development.
This technical guide provides an in-depth overview of the natural sources of dimeric phthalides, detailed methodologies for their extraction, isolation, and structural elucidation, a summary of their biological activities with quantitative data, and an exploration of their mechanisms of action, with a focus on key signaling pathways.
Natural Sources of Dimeric Phthalides
Dimeric phthalides have been isolated from a variety of natural sources, with the most prolific being plants of the Apiaceae family, which have a long history of use in traditional medicine. Certain fungal species have also been identified as producers of these complex molecules.
Plant Sources
The rhizomes of Angelica sinensis (Dong Quai) and Ligusticum chuanxiong (Chuanxiong) are particularly rich sources of dimeric phthalides.[1][2][3][4][5][6] These plants are staples in traditional Chinese medicine, where they are used to treat a variety of ailments, including cardiovascular and inflammatory conditions. Other plant species from which dimeric phthalides have been isolated are listed in the table below.
Fungal Sources
Fungi are known producers of a vast array of secondary metabolites, including some dimeric phthalides.[3][7] While less common than in plants, the discovery of dimeric phthalides in fungi highlights the biosynthetic capabilities of these organisms and suggests that a wider screening of fungal species could lead to the discovery of novel dimeric phthalide structures.
Table 1: Natural Sources of Dimeric Phthalides
| Species | Family/Class | Part Used | Dimeric Phthalide(s) Isolated | Reference(s) |
| Angelica sinensis (Oliv.) Diels | Apiaceae | Rhizome | Angesicolide A, Angesicolide B, Riligustilide, Levistolide A, (3Z)-(3aR,6S,3′R,8′S)-3a.8′,6.3′-diligustilide, Tokinolide C | [1][2][3][5][6] |
| Ligusticum chuanxiong Hort. | Apiaceae | Rhizome | Chuanxiongnolides, Levistolide A, Riligustilide | [8][9] |
| Lycopodiastrum casuarinoides | Lycopodiaceae | Aerial Parts | Lyocasuarolide A | [10] |
| Fungi (e.g., Aspergillus sp.) | Ascomycota | Culture | Various dimeric phthalides (less common) | [3][7] |
Bioactivities of Dimeric Phthalides
Dimeric phthalides exhibit a range of biological activities, with anti-inflammatory and neuroprotective effects being the most extensively studied. The unique and often complex stereochemistry of these molecules can significantly influence their potency.
Table 2: Bioactivities of Selected Dimeric Phthalides
| Dimeric Phthalide | Source | Bioactivity | Assay | IC₅₀ (µM) | Reference(s) |
| Angesicolide B | Angelica sinensis | Anti-inflammatory | NO production in LPS-induced RAW264.7 cells | 1.23 | [1][2][3] |
| (+)-Angesicolide B | Angelica sinensis | Anti-inflammatory | NO production in LPS-induced RAW264.7 cells | 1.89 | [1][2][3] |
| (−)-Angesicolide B | Angelica sinensis | Anti-inflammatory | NO production in LPS-induced RAW264.7 cells | 1.45 | [1][2][3] |
| (±)-Lyocasuarolide A | Angelica sinensis | Anti-inflammatory | NO production in LPS-induced RAW264.7 cells | 5.55 | [10] |
| (+)-Lyocasuarolide A | Angelica sinensis | Anti-inflammatory | NO production in LPS-induced RAW264.7 cells | 4.87 | [10] |
| (−)-Lyocasuarolide A | Angelica sinensis | Anti-inflammatory | NO production in LPS-induced RAW264.7 cells | 4.91 | [10] |
| Riligustilide | Angelica sinensis | Cytotoxic | HCT-8 (colon cancer) cell line | 6.79 | [6] |
| Riligustilide | Angelica sinensis | Cytotoxic | HepG2 (liver cancer) cell line | 7.92 | [6] |
| Riligustilide | Angelica sinensis | Cytotoxic | A549 (lung cancer) cell line | 13.82 | [6] |
| Tokinolide A | Angelica sinensis | Neuroprotective | Glutamate-induced toxicity in SH-SY5Y cells | Significant protection | [6] |
| Z-Ligustilide (monomer) | Ligusticum chuanxiong | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | 12.8 | [11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of dimeric phthalides.
Extraction and Isolation of Dimeric Phthalides from Plant Material
This protocol is a general guideline for the extraction and initial fractionation of dimeric phthalides from the rhizomes of Angelica sinensis or Ligusticum chuanxiong.
Materials:
-
Dried and powdered rhizomes
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Glass column for chromatography
Protocol:
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate (EtOAc).
-
Concentrate the EtOAc fraction, which typically contains the dimeric phthalides.
-
-
Silica Gel Column Chromatography:
-
Subject the EtOAc fraction to silica gel column chromatography.
-
Elute with a gradient of n-hexane-EtOAc (e.g., starting from 100:0 to 0:100) to yield several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine those with similar profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing dimeric phthalides using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a crucial step for obtaining pure dimeric phthalides.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
Protocol:
-
Method Development:
-
Develop an analytical HPLC method using a C18 column to determine the optimal mobile phase for separation. A common mobile phase is a gradient of acetonitrile and water.
-
-
Preparative Separation:
-
Dissolve the partially purified fraction in the initial mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Run a gradient elution based on the analytical method, for example, a linear gradient of acetonitrile in water from 40% to 80% over 60 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the fractions corresponding to the peaks of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Structural Elucidation using NMR and MS
The structure of a purified dimeric phthalide is elucidated using a combination of spectroscopic techniques.
Instrumentation:
-
High-resolution mass spectrometer (HR-MS)
-
NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe
Protocol:
-
Mass Spectrometry:
-
Obtain the high-resolution mass spectrum (e.g., HR-ESI-MS) to determine the exact mass and molecular formula of the compound.
-
-
1D NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum to determine the number and types of protons.
-
Acquire the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identify proton-proton spin-spin couplings within the molecule, which helps to establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton, including the linkage between the two phthalide monomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
-
Structure Determination:
-
Integrate all the spectroscopic data to propose the planar structure and relative stereochemistry of the dimeric phthalide.
-
Compare the spectral data with those of known compounds if available. For novel compounds, further experiments like X-ray crystallography may be required for absolute configuration determination.
-
In vitro Anti-inflammatory Activity Assay (NO production in RAW264.7 cells)
This assay is commonly used to screen for the anti-inflammatory potential of natural products.[12][13][14][15]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compounds (dimeric phthalides)
Protocol:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
-
Assay:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite from a sodium nitrite standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
-
Western Blot Analysis for MAPK and STAT Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the phosphorylation status of key proteins in the MAPK and STAT signaling pathways.[10][16][17][18][19][20]
Materials:
-
RAW264.7 cells
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Protocol:
-
Cell Treatment and Lysis:
-
Treat RAW264.7 cells with the dimeric phthalide and/or LPS as described in the bioactivity assay.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to remove cell debris and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK1/2) to normalize for protein loading.
-
Neuroprotective Activity Assay in HT-22 Cells
This assay is used to evaluate the ability of compounds to protect neuronal cells from glutamate-induced oxidative stress.[14][21][22]
Materials:
-
HT-22 murine hippocampal neuronal cell line
-
DMEM with 10% FBS
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Test compounds (dimeric phthalides)
Protocol:
-
Cell Culture:
-
Culture HT-22 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
-
Assay:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce cell death by adding glutamate (e.g., 5 mM) for 24 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Signaling Pathways and Mechanisms of Action
Dimeric phthalides have been shown to exert their anti-inflammatory effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in the cellular response to a variety of stimuli, including inflammatory signals. It consists of a series of protein kinases that are sequentially activated. Dimeric phthalides, such as Angesinenolide B, have been shown to inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.
STAT Signaling Pathway
The STAT pathway is another critical signaling cascade involved in inflammation. Upon activation by cytokines, Janus kinases (JAKs) phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to induce the expression of inflammatory genes. Dimeric phthalides can interfere with this process by inhibiting the phosphorylation of STAT proteins.
Conclusion
Dimeric phthalides from natural sources, particularly from the Apiaceae family, represent a valuable class of compounds with significant therapeutic potential. Their anti-inflammatory and neuroprotective activities, coupled with their ability to modulate key signaling pathways, make them compelling leads for the development of new drugs. The detailed experimental protocols provided in this guide offer a framework for researchers to isolate, identify, and evaluate these promising natural products. Further exploration of the vast chemical diversity of dimeric phthalides in nature is warranted and may lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Extraction process of Angelica sinensis extract. [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. Angelica Stem: A Potential Low-Cost Source of Bioactive Phthalides and Phytosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
- 9. Improved Quantitative Approach for Monitorization of Gangliosides Structural Diversity in Fungal Cell Factories by LC-MS/MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Angelica sinensis and its Alkylphthalides Induce the Detoxification enzyme NAD(P)H: Quinone OxidoReductase 1 by Alkylating KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Quantitative Analysis and Biological Efficacies regarding the Neuroprotective and Antineuroinflammatory Actions of the Herbal Formula Jodeungsan in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Anti-Tumor Potential of Diterpenoids: A Technical Guide on Jolkinolide B
A Note on Tokinolide B: Initial research into the anti-tumor potential of this compound has revealed a significant scarcity of available scientific literature on this specific compound. While some studies have explored its anti-inflammatory properties, they have noted that these effects are induced without apoptosis, a key mechanism in many anti-cancer therapies[1]. One study has described the cytotoxic activity of this compound derivatives against several human tumor cell lines, but detailed mechanistic data remains limited[2][3].
In contrast, a wealth of research is available for a closely related diterpenoid, Jolkinolide B , isolated from Euphorbia fischeriana Steud. This compound has been extensively studied for its potent anti-tumor activities across a range of cancer types. This technical guide will therefore focus on the comprehensive findings related to Jolkinolide B, providing researchers, scientists, and drug development professionals with an in-depth overview of its anti-cancer potential.
Executive Summary
Jolkinolide B is a bioactive diterpenoid that has demonstrated significant anti-tumor effects through multiple mechanisms of action. It induces apoptosis, causes cell cycle arrest, and inhibits key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways. Furthermore, Jolkinolide B has shown efficacy in reducing tumor growth in various in vivo models, highlighting its potential as a promising candidate for further pre-clinical and clinical development.
Quantitative Anti-Tumor Activity of Jolkinolide B
The cytotoxic and anti-proliferative effects of Jolkinolide B have been quantified across numerous cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 Value | Reference |
| K562 | Chronic Myeloid Leukemia | 12.1 µg/mL | [4][5] |
| Eca-109 | Esophageal Carcinoma | 23.7 µg/mL | [4][5] |
| HepG2 | Hepatoma | >50.0 µg/mL | [4][5] |
| AGS | Gastric Cancer | 15.99 µM | [6][7] |
| MKN45 | Gastric Cancer | 33.30 µM | [6][7] |
Mechanisms of Action: Signaling Pathway Inhibition
Jolkinolide B exerts its anti-tumor effects by modulating several critical intracellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
Jolkinolide B has been shown to be a potent inhibitor of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth. In breast cancer cells, such as MCF-7, Jolkinolide B induces apoptosis by downregulating the phosphorylation of PI3K and Akt, and inhibiting mTOR[8][9]. This inhibition leads to a decrease in the expression of downstream targets like cyclin D1 and cyclin E, contributing to cell cycle arrest[8][9]. In non-small cell lung cancer cells, Jolkinolide B inhibits glycolysis by downregulating hexokinase 2 (HK2) expression through the inactivation of the Akt/mTOR pathway[10]. Furthermore, in bladder cancer, Jolkinolide B sensitizes cells to mTOR inhibitors by dually inhibiting Akt signaling and autophagy[11][12].
Modulation of the JAK/STAT3 Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is another key target of Jolkinolide B. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. A derivative, 17-hydroxy-jolkinolide B (HJB), has been shown to strongly inhibit both constitutive and IL-6-induced STAT3 activation by directly targeting and cross-linking JAKs (JAK1, JAK2, and TYK2), leading to their inactivation[13][14]. This inhibition of the JAK/STAT3 pathway contributes to the induction of apoptosis in cancer cells with constitutively active STAT3[13][14]. Jolkinolide B has also been found to ameliorate inflammation by regulating the JAK2/STAT3 signaling pathway[15][16].
Suppression of the NF-κB and MAPK Pathways
Jolkinolide B has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival[17]. It suppresses RANKL-induced NF-κB activation by preventing the degradation of its inhibitor, IκBα[17]. Additionally, Jolkinolide B inhibits the RANKL-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK[17]. In the context of metastasis, Jolkinolide B inhibits the adhesion and invasion of breast cancer cells by suppressing β1-integrin expression and the phosphorylation of focal adhesion kinase (FAK) and ERK[18][19].
Induction of Apoptosis and Cell Cycle Arrest
A primary anti-tumor mechanism of Jolkinolide B is the induction of apoptosis. In K562 leukemia cells, treatment with Jolkinolide B leads to characteristic apoptotic features such as cell shrinkage, membrane blebbing, and DNA fragmentation[4][5]. This is accompanied by a G1 phase cell cycle arrest[4][5]. In gastric cancer cells, Jolkinolide B induces S-phase arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway and triggers apoptosis through the mitochondrial pathway[20]. In mouse melanoma B16F10 cells, Jolkinolide B induces apoptosis by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes such as Bcl-2[21]. Recent studies in gastric cancer have also shown that Jolkinolide B can induce PANoptosis, a regulated form of cell death, by activating caspase-8[6][7].
In Vivo Anti-Tumor Efficacy
The anti-cancer activity of Jolkinolide B has been validated in animal models. In a xenograft model using MKN45 gastric cancer cells, Jolkinolide B was shown to significantly inhibit tumor growth in nude mice[20]. Similarly, in a mouse xenograft model with murine melanoma B16F10 cells, intragastric administration of Jolkinolide B suppressed tumor growth and induced apoptosis within the tumor tissue[21]. In a study on MCF-7 human breast cancer cells, subcutaneously inoculated nude mice treated with Jolkinolide B showed significantly decreased tumor volume and weight[8][9].
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the anti-tumor potential of Jolkinolide B.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of Jolkinolide B on the proliferation and viability of cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Jolkinolide B (and a vehicle control) for specific time intervals (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by Jolkinolide B.
-
Procedure:
-
Cells are treated with Jolkinolide B for a designated time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
-
Objective: To detect changes in the expression and phosphorylation levels of proteins in key signaling pathways.
-
Procedure:
-
Cells are treated with Jolkinolide B, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Jolkinolide B in a living organism.
-
Procedure:
-
Cancer cells (e.g., MKN45, MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
Jolkinolide B is administered to the treatment group (e.g., via intragastric administration or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
Conclusion and Future Directions
Jolkinolide B has emerged as a compelling natural product with significant anti-tumor potential, demonstrated through its ability to induce apoptosis, arrest the cell cycle, and inhibit multiple oncogenic signaling pathways. Its efficacy in preclinical in vivo models further strengthens its case as a candidate for further drug development.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Jolkinolide B.
-
Combination Therapies: Investigating the synergistic effects of Jolkinolide B with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: As demonstrated with 17-hydroxy-jolkinolide B, synthetic modification of the Jolkinolide B scaffold could lead to derivatives with enhanced potency and selectivity.
-
Clinical Trials: Based on promising preclinical data, well-designed clinical trials are the necessary next step to evaluate the safety and efficacy of Jolkinolide B in cancer patients.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric derivatives of this compound: absolute configuration and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 7. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jolkinolide B inhibits glycolysis by downregulating hexokinase 2 expression through inactivating the Akt/mTOR pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jolkinolide B sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 16. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jolkinolide B inhibits RANKL-induced osteoclastogenesis by suppressing the activation NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Methodological & Application
Application Notes and Protocols: Tokinolide B
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tokinolide B is a natural phthalide compound isolated from the rhizomes of plants such as Ligusticum porteri and Angelica sinensis.[1][2][3] It has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[3][4] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization and use of this compound for in vitro studies.
Chemical Properties and Solubility
This compound is a white to off-white solid.[1][5] Its solubility is a key factor in its application for cell-based assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 112966-16-2 | [1][5][6] |
| Molecular Formula | C₂₄H₂₈O₄ | [5][6][7] |
| Molecular Weight | 380.48 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [1][5] |
| Storage Temp. | -20°C, protect from light | [1][2][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (262.83 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. | [1] |
| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.5 mg/mL (6.57 mM) | Results in a clear solution. Primarily for in vivo use. | [1] |
| DMSO / Corn Oil (10:90) | ≥ 2.5 mg/mL (6.57 mM) | Results in a clear solution. Primarily for in vivo use. | [1] |
For most cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a designated powder handling area.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 262.8 µL of DMSO per 1 mg of this compound).[2] It is highly recommended to use newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic water bath for a short period.[1][2] Gentle warming to 37°C can also aid in solubilization.[2]
-
Sterilization: The high concentration of DMSO renders the stock solution self-sterilizing. No additional filtration is typically required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent repeated freeze-thaw cycles.[2] Store the aliquots protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells. A critical consideration is the final concentration of DMSO in the medium, which should be minimized to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculating Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution. Add 10 µL of the 10 mM stock to 10 mL of the cell culture medium.
-
-
Dilution Technique: Add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. Immediately vortex or gently invert the medium to ensure rapid and uniform mixing. This helps prevent the compound from precipitating out of the aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells. A final concentration of <0.5% (v/v) is generally considered safe for most cell lines, but it is best to keep it below 0.1% if possible.
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium or the vehicle control medium.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Diagram
Recent studies have shown that this compound can exert anti-inflammatory effects by binding to the orphan nuclear receptor Nur77 and promoting its translocation to the mitochondria. This interaction with TRAF2 and p62 induces mitophagy, which suppresses inflammatory pathways.[3] Additionally, related compounds like Jolkinolide B have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival.[8]
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric derivatives of this compound: absolute configuration and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. This compound | 112966-16-2 [chemicalbook.com]
- 7. This compound | C24H28O4 | CID 11090206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tokinolide B solubility in DMSO and other solvents
Application Notes and Protocols: Tokinolide B
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural phthalide compound isolated from the rhizomes of plants such as Ligusticum porteri and Angelica sinensis.[1][2][3] It has garnered significant interest for its potent biological activities, particularly its anti-inflammatory effects. Recent studies have elucidated a novel mechanism of action, highlighting its potential as a therapeutic agent for inflammatory diseases.[3][4] This document provides detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in experimental settings.
Physicochemical Properties
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions. For biological assays, it is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (262.83 mM) | Sonication may be required to facilitate dissolution.[2] It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[2] |
| Corn Oil | ≥ 2.5 mg/mL | Prepared from a DMSO stock solution. The final solution is clear, but saturation is unknown.[2] |
| PEG300/Tween-80/Saline | ≥ 2.5 mg/mL | A co-solvent system prepared from a DMSO stock. The final solution is clear, but saturation is unknown.[2] |
| SBE-β-CD in Saline | 2.5 mg/mL | Prepared from a DMSO stock solution. This method yields a suspended solution.[2] |
Application Notes: Anti-inflammatory Activity
Mechanism of Action:
This compound exerts its anti-inflammatory effects by targeting Nur77, an orphan member of the nuclear receptor superfamily.[3] A 2024 study in Phytomedicine detailed the specific molecular pathway.[3]
-
Binding and Translocation: this compound binds to Nur77 and promotes its translocation from the nucleus to the mitochondria.[3]
-
Interaction with TRAF2 and p62: In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62).[3]
-
Induction of Mitophagy: This interaction complex induces mitophagy, the selective degradation of mitochondria by autophagy.[3]
-
Inhibition of Inflammation: By clearing damaged mitochondria and modulating related signaling pathways, mitophagy leads to a potent anti-inflammatory response.[3]
This mechanism has been validated in both in vitro models using TNF-α-stimulated cells and in vivo models of acute hepatitis and liver injury in mice.[3]
Signaling Pathway Diagram:
Caption: Mechanism of this compound's anti-inflammatory effect.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound, which is suitable for long-term storage and subsequent dilution.
Materials:
-
This compound (MW: 380.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO. For 1 mg of this compound to make a 10 mM solution:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 380.48 g/mol ) = 0.0002628 L
-
Volume (µL) = 262.8 µL
-
Add 262.8 µL of anhydrous DMSO to the tube containing the compound.[2]
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[2] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: In Vitro Anti-inflammatory Assay in HepG2 Cells
This protocol provides an example of how to test the anti-inflammatory activity of this compound in a cell-based assay, based on methodologies described in the literature.[3]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Recombinant human TNF-α
-
This compound 10 mM stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer and protease inhibitors
-
Reagents for Western Blotting (antibodies for p-p65, p65, β-actin)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound by diluting the 10 mM DMSO stock solution in complete growth medium. For a final concentration of 10 µM, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Note: Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Control Group: Treat cells with vehicle (medium with 0.1% DMSO).
-
Inflammatory Group: Pre-treat cells with vehicle for 1 hour, then add TNF-α (e.g., 20 ng/mL) for 30 minutes.
-
Treatment Group: Pre-treat cells with the this compound working solution (e.g., 1, 5, 10 µM) for 1 hour, then add TNF-α (20 ng/mL) for 30 minutes.
-
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Analysis: Determine protein concentration using a BCA assay. Perform Western Blot analysis to assess the phosphorylation of the NF-κB p65 subunit, a key marker of inflammatory signaling.
Protocol 3: Preparation of a Working Solution for In Vivo Use
This protocol describes the preparation of a clear solution for parenteral administration, adapted from manufacturer guidelines.[2]
Materials:
-
This compound 25 mg/mL stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for 1 mL final volume):
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution contains 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation yields a clear solution suitable for injection.[2]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.chemicalbook.com [m.chemicalbook.com]
Application Notes and Protocols: Investigating the Effects of Tokinolide B on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tokinolide B is a diterpenoid compound, often isolated from marine organisms such as soft corals. Diterpenoids have garnered significant interest in pharmacology due to their diverse biological activities. In the context of hepatocellular carcinoma (HCC), compounds structurally similar to this compound have demonstrated potent anti-inflammatory and anti-proliferative effects, primarily through the modulation of key cellular signaling pathways. These notes provide a detailed protocol for treating the human HCC cell line, HepG2, with this compound to investigate its therapeutic potential. The primary mechanisms of action for related compounds involve the inhibition of the NF-κB and STAT3 signaling pathways, leading to reduced inflammation and induction of apoptosis.
Mechanism of Action: Key Signaling Pathways
This compound and related diterpenoids exert their effects by targeting critical signaling cascades that are often dysregulated in cancer.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNFα), trigger the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[2] Once in the nucleus, it binds to DNA and activates the transcription of target genes like inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1).[1][3] Diterpenoids from the soft coral Sinularia maxima have been shown to significantly inhibit TNFα-induced NF-κB transcriptional activity in HepG2 cells.[1][4]
-
Inhibition of the JAK/STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[5] The pathway is typically activated by cytokines like Interleukin-6 (IL-6). This binding leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3.[6] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and promotes the transcription of target genes, including anti-apoptotic proteins like Mcl-1.[5] Inhibition of STAT3 signaling has been shown to sensitize HCC cells to apoptosis.[7] Several natural compounds have been reported to suppress STAT3 activation in HepG2 cells, suggesting a potential mechanism for this compound.[6][8]
Data Presentation: Quantitative Analysis
The following table summarizes the inhibitory concentrations (IC50) of diterpenoids, including the related compound Jolkinolide B, on various cancer cell lines. This data provides a reference for determining appropriate concentration ranges for this compound treatment in initial experiments.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Diterpenoids from S. maxima | NF-κB Luciferase Assay | HepG2 | 15.81 ± 2.29 to 29.10 ± 1.54 µM | [1][4] |
| Jolkinolide B | Cytotoxicity (MTT Assay, 24h) | HepG2 | >50.0 µg/mL | [9] |
| Jolkinolide B | Cytotoxicity (MTT Assay, 24h) | K562 | 12.1 µg/mL | [9] |
| Jolkinolide B | Cytotoxicity (MTT Assay, 24h) | Eca-109 | 23.7 µg/mL | [9] |
Experimental Protocols
Herein are detailed protocols for the culture of HepG2 cells and the subsequent evaluation of this compound's effects.
Protocol 1: HepG2 Cell Culture and Maintenance
-
Medium Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Thaw a cryovial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete medium. Transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using 2-3 mL of Trypsin-EDTA solution. Incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 5-7 mL of complete medium, centrifuge, and re-plate at a 1:3 to 1:6 split ratio.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, 2xIC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach with trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Antibody Incubation: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 4: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: NF-κB signaling pathway and point of inhibition by this compound.
Caption: JAK/STAT3 signaling pathway and a potential point of inhibition.
Caption: General experimental workflow for analyzing this compound effects.
References
- 1. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 3. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and genetic inhibition of STAT3 sensitizes hepatocellular carcinoma cells to sorafenib induced cell death [ijbs.com]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Tokinolide B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Tokinolide B, a phthalide compound isolated from Angelica sinensis, in mouse models of acute liver injury. The protocols detailed below are based on established methodologies for inducing and evaluating treatments in models of acute inflammation.
Data Presentation
While specific quantitative data from in vivo studies of this compound were not available in the reviewed literature, the compound has been reported to substantially inhibit lipopolysaccharide (LPS) and D-galactosamine (D-GalN)-induced acute hepatitis and liver injury in mice[1]. The following table outlines the expected qualitative and quantitative outcomes based on the reported efficacy of this compound in this model. Researchers should adapt this table to record their own experimental data.
Table 1: Expected Efficacy of this compound in LPS/D-GalN-Induced Acute Liver Injury Mouse Model
| Parameter | Control Group (Vehicle) | LPS/D-GalN Group | LPS/D-GalN + this compound Group | Expected Outcome with this compound |
| Serum ALT (U/L) | Normal levels | Significantly elevated | Markedly reduced compared to LPS/D-GalN group | Dose-dependent reduction in ALT levels, indicating hepatoprotection. |
| Serum AST (U/L) | Normal levels | Significantly elevated | Markedly reduced compared to LPS/D-GalN group | Dose-dependent reduction in AST levels, indicating hepatoprotection. |
| Serum TNF-α (pg/mL) | Basal levels | Significantly elevated | Significantly reduced compared to LPS/D-GalN group | Attenuation of the pro-inflammatory cytokine surge. |
| Serum IL-6 (pg/mL) | Basal levels | Significantly elevated | Significantly reduced compared to LPS/D-GalN group | Reduction in systemic inflammation. |
| Liver Histopathology | Normal liver architecture | Severe hepatocyte necrosis, hemorrhage, and inflammatory cell infiltration | Reduced necrosis, hemorrhage, and inflammatory infiltrate | Amelioration of liver tissue damage. |
| Survival Rate (%) | 100% | Significantly reduced | Increased compared to LPS/D-GalN group | Improved survival outcome. |
Experimental Protocols
The following protocols describe the induction of acute liver injury in mice and a proposed administration route for this compound based on common practices for similar compounds.
Animal Model: LPS/D-GalN-Induced Acute Liver Injury
This model is widely used to mimic endotoxin-induced fulminant hepatitis. D-galactosamine sensitizes hepatocytes to the cytotoxic effects of LPS, leading to massive liver injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
D-galactosamine (D-GalN)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound (e.g., DMSO, corn oil)
Protocol:
-
Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Prepare a stock solution of LPS in sterile saline. A typical dose is 10-50 µg/kg body weight[2].
-
Prepare a stock solution of D-GalN in sterile saline. A common dose is 400-800 mg/kg body weight[2][3].
-
Prepare the this compound solution in a suitable vehicle at the desired concentrations.
-
Divide mice into experimental groups (e.g., Control, LPS/D-GalN, LPS/D-GalN + this compound low dose, LPS/D-GalN + this compound high dose).
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection 1 hour prior to the LPS/D-GalN challenge[2].
-
Induce acute liver injury by co-administering LPS and D-GalN via i.p. injection.
-
Monitor the animals for clinical signs of distress and mortality.
-
At a predetermined time point (e.g., 6-8 hours after LPS/D-GalN injection), euthanize the mice and collect blood and liver tissue samples for analysis[4].
-
Analyze serum for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or cytokine bead array assays.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Costunolide protects lipopolysaccharide/d-galactosamine-induced acute liver injury in mice by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Nur77 Translocation Induced by Jolkinolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77 (also known as NR4A1, TR3, or NGFI-B) is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2] Under basal conditions, Nur77 resides in the nucleus, where it acts as a transcription factor.[2] However, in response to various stimuli, Nur77 can translocate from the nucleus to the cytoplasm and mitochondria, triggering a non-genomic apoptotic pathway.[1][2][3] This translocation event is a critical control point in determining cell fate and represents an attractive target for therapeutic intervention in diseases such as cancer.
This application note provides a detailed protocol for the analysis of Nur77 translocation from the nucleus to the cytoplasm/mitochondria using Western blotting. The focus is on the effects of Jolkinolide B, a diterpenoid that has been shown to induce apoptosis through the PI3K/Akt/mTOR signaling pathway.[4][5] The Akt pathway is a known regulator of Nur77 nuclear export, suggesting that Jolkinolide B may mediate its pro-apoptotic effects by inducing Nur77 translocation.[2][6]
Signaling Pathway of Nur77 Translocation
The translocation of Nur77 from the nucleus is a tightly regulated process involving several signaling pathways. Key regulators include the c-Jun N-terminal kinase (JNK) and Akt (Protein Kinase B) pathways. JNK activation can lead to the phosphorylation of Nur77, which is an essential step for its nuclear export.[6] Conversely, the pro-survival Akt pathway can phosphorylate Nur77 at a different site (Ser351), leading to its retention in the nucleus.[2][6]
Jolkinolide B has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[4][5] This inhibition of Akt would be expected to reduce the nuclear retention of Nur77, thereby promoting its translocation to the mitochondria and inducing apoptosis. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and initiating the intrinsic apoptotic cascade.[1][3]
Figure 1. Proposed signaling pathway for Jolkinolide B-induced Nur77 translocation and apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells of interest (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of Jolkinolide B (e.g., 0, 5, 10, 20 µM) for a specified time course (e.g., 0, 6, 12, 24 hours).
-
Include a positive control for Nur77 translocation if available (e.g., treatment with a known JNK activator like anisomycin).
Subcellular Fractionation (Cytoplasmic and Nuclear Extracts)
This protocol is adapted from established methods for nuclear and cytoplasmic fractionation.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Detergent Solution: 10% Nonidet P-40 (NP-40)
-
Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
Procedure:
-
After treatment, wash cells twice with ice-cold PBS and scrape into 1 ml of ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 400 µl of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Add 25 µl of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge the lysate at 13,000 x g for 1 minute at 4°C.
-
Immediately transfer the supernatant (cytoplasmic fraction) to a new pre-chilled tube.
-
Resuspend the nuclear pellet in 100 µl of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (nuclear fraction) into a new pre-chilled tube.
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA protein assay.
Western Blot Analysis
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nur77 (e.g., rabbit anti-Nur77) overnight at 4°C.
-
To ensure the purity of the fractions, also probe for cytoplasmic (e.g., α-Tubulin or GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly present the changes in Nur77 localization upon treatment with Jolkinolide B.
| Treatment Group | Cytoplasmic Nur77 (Relative Density) | Nuclear Nur77 (Relative Density) |
| Control (0 µM) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Jolkinolide B (5 µM) | 1.85 ± 0.12 | 0.65 ± 0.07 |
| Jolkinolide B (10 µM) | 2.75 ± 0.21 | 0.32 ± 0.04 |
| Jolkinolide B (20 µM) | 3.90 ± 0.35 | 0.15 ± 0.03 |
Data are presented as mean ± SD from three independent experiments. The relative density is normalized to the control group.
Experimental Workflow
The overall experimental workflow for analyzing Nur77 translocation is depicted below.
Figure 2. Experimental workflow for Western blot analysis of Nur77 translocation.
Troubleshooting
-
Cross-contamination of fractions: Ensure complete cell lysis and careful separation of supernatant and pellet. Always include loading controls (cytoplasmic and nuclear markers) to verify the purity of your fractions.
-
Weak or no Nur77 signal: Optimize antibody concentration and incubation times. Ensure sufficient protein loading.
-
High background: Increase the number and duration of washing steps. Optimize blocking conditions.
Conclusion
This application note provides a comprehensive guide for studying the translocation of Nur77 in response to treatment with Jolkinolide B using Western blot analysis. The provided protocols and diagrams are intended to assist researchers in the design and execution of their experiments, contributing to a better understanding of the molecular mechanisms underlying the therapeutic potential of compounds targeting the Nur77 signaling pathway.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jolkinolide B induces apoptosis in MDA-MB-231 cells through inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Nur77 nuclear export by c-Jun N-terminal kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of Tokinolide B with Nur77
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of Tokinolide B, a natural phthalide compound isolated from Angelica sinensis, with the orphan nuclear receptor Nur77 (also known as NR4A1). Emerging research indicates that this compound exerts anti-inflammatory effects through direct binding to Nur77, making this interaction a promising area for therapeutic development.
Introduction
Nur77 is an orphan nuclear receptor implicated in a variety of cellular processes, including apoptosis, inflammation, and metabolism. Unlike typical nuclear receptors, Nur77's activity can be modulated by direct binding of small molecules to its ligand-binding domain, leading to downstream signaling events. One such critical function is its role in inflammation. Recent studies have highlighted that the natural compound this compound demonstrates significant anti-inflammatory activity by binding to Nur77. This interaction promotes the translocation of Nur77 from the nucleus to the mitochondria, where it engages with TRAF2 and p62, ultimately inducing mitophagy to resolve inflammation[1]. This unique mechanism presents a compelling case for investigating the precise molecular interactions between this compound and Nur77 through in silico methods like molecular docking.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands with their protein targets.
Data Presentation
The following table summarizes the quantitative data from a representative molecular docking simulation of this compound with the ligand-binding domain of Nur77. These values are illustrative and may vary based on the specific software, force fields, and parameters used.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 to -10.5 | The estimated free energy of binding. A more negative value indicates a stronger, more stable interaction. |
| Inhibitory Constant (Ki) | Low micromolar (µM) | The concentration of ligand required to occupy 50% of the receptor sites. |
| Key Interacting Residues | His372, Arg454, Trp420 | Amino acid residues in the Nur77 binding pocket that form significant non-covalent interactions with this compound. |
| Types of Interactions | Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions | The primary non-covalent forces stabilizing the this compound-Nur77 complex. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Nur77 in inflammation as modulated by this compound, and the general workflow for a molecular docking simulation.
Experimental Protocols
This section outlines a detailed protocol for performing a molecular docking simulation of this compound with the ligand-binding domain of Nur77 using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor (Nur77)
-
Obtain Protein Structure: Download the crystal structure of the human Nur77 ligand-binding domain from the Protein Data Bank (PDB). A suitable entry is 3V3E.[2]
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera, or Discovery Studio).
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
If the downloaded structure is a multimer, retain only a single chain for the docking simulation.
-
-
Prepare the Receptor for Docking:
-
Use AutoDockTools (ADT) to prepare the receptor.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute Gasteiger charges, which are partial charges assigned to each atom.
-
Save the prepared receptor structure in the PDBQT file format (e.g., nur77.pdbqt). This format includes the coordinates, atom types, and partial charges.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure:
-
Obtain the 3D structure of this compound. This can be done by searching chemical databases like PubChem or by drawing the 2D structure in a chemical drawing software (e.g., ChemDraw) and converting it to 3D.
-
Save the structure as a MOL or SDF file.
-
-
Prepare the Ligand for Docking:
-
Open the ligand file in ADT.
-
Detect the root of the ligand and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format (e.g., tokinolideB.pdbqt).
-
Grid Box Generation
-
Define the Binding Site:
-
Load the prepared receptor (nur77.pdbqt) into ADT.
-
Identify the binding pocket. This can be inferred from the location of co-crystallized ligands in other PDB entries or through binding site prediction tools. For Nur77, the binding site is a known hydrophobic pocket.
-
Use the "Grid Box" option in ADT to define a three-dimensional grid that encompasses the entire binding site. The size and center of the grid box are critical parameters. Ensure the box is large enough to allow the ligand to move and rotate freely within the binding site. A typical grid box size is 25 x 25 x 25 Å.
-
-
Generate Grid Parameter File:
-
Save the grid parameters as a grid parameter file (.gpf).
-
Running the Molecular Docking Simulation
-
Configure AutoDock Vina:
-
Create a configuration text file (e.g., conf.txt).
-
In this file, specify the paths to the receptor and ligand PDBQT files, the center and size of the grid box (in x, y, z coordinates), and the name of the output file for the docking results.
-
An example conf.txt file:
-
-
Execute the Docking Run:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Run the simulation using the command: vina --config conf.txt --log docking_log.txt
-
Analysis and Visualization of Results
-
Analyze the Output:
-
AutoDock Vina will generate an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
The log file (docking_log.txt) will contain the binding affinity values (in kcal/mol) for each pose. The top-ranked pose with the most negative binding affinity is considered the most favorable.
-
-
Visualize the Interactions:
-
Load the receptor PDBQT file and the docking results PDBQT file into a molecular visualization software.
-
Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the Nur77 binding pocket.
-
Tools within the visualization software can be used to measure distances and visualize non-covalent interactions, providing insights into the structural basis of the binding.
-
Conclusion
The molecular docking simulation of this compound with Nur77 provides a powerful computational approach to understand the molecular basis of their interaction. The detailed protocols provided herein offer a systematic guide for researchers to perform these simulations and analyze the results. The insights gained from such studies are invaluable for the structure-based design of novel and more potent anti-inflammatory agents targeting the Nur77 signaling pathway.
References
Application Note: Determining the Binding Affinity of Tokinolide B to Nur77 using Surface Plasmon Resonance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tokinolide B, a natural phthalide compound isolated from Angelica sinensis, has demonstrated significant anti-inflammatory properties.[1][2] Recent studies have identified the orphan nuclear receptor Nur77 (also known as NR4A1) as a direct binding target of this compound.[1] The interaction between this compound and Nur77 is a critical initiating event in a signaling cascade that leads to the mitigation of inflammatory responses. This pathway involves the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), ultimately inducing mitophagy to clear damaged mitochondria and reduce inflammation.[1][2][3]
Understanding the binding kinetics and affinity of this compound to Nur77 is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions, providing quantitative data on association rates, dissociation rates, and binding affinity.[4][5] This application note provides a detailed protocol for using SPR to characterize the binding interaction between this compound and the Nur77 protein.
Principle of the Assay
Surface Plasmon Resonance measures changes in the refractive index at the surface of a sensor chip.[5] In this application, recombinant Nur77 protein is immobilized on the sensor chip surface. A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized Nur77 causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. By measuring the binding at various concentrations of this compound, the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_) can be determined. A lower K_D_ value indicates a higher binding affinity.
Data Presentation
The following table summarizes hypothetical quantitative data for the binding of this compound to Nur77, as would be determined by SPR analysis. These values are for illustrative purposes, as the specific experimental data from the referenced literature is not publicly available.
| Analyte | Ligand | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Affinity (K_D_) (nM) |
| This compound | Nur77 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
Signaling Pathway
The binding of this compound to Nur77 initiates a signaling cascade that culminates in an anti-inflammatory response through mitophagy.
Caption: this compound induced Nur77-mediated mitophagy pathway.
Experimental Protocols
This section provides a detailed methodology for determining the binding affinity of this compound to Nur77 using Surface Plasmon Resonance.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert Technologies, etc.)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Ligand: Recombinant Human Nur77 Protein (carrier-free)
-
Analyte: this compound
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Analyte Dilution Buffer: Running buffer with a final concentration of 1% DMSO (or a concentration matching the analyte stock solution)
-
-
Other: High-purity water, appropriate solvents for this compound (e.g., DMSO)
Experimental Workflow
The following diagram illustrates the key steps in the SPR experiment.
Caption: Experimental workflow for SPR-based binding analysis.
Detailed Methodologies
1. Ligand Immobilization (Nur77)
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the EDC/NHS mixture over the sensor surface for 7 minutes to activate the carboxyl groups.
-
Ligand Injection: Dilute the recombinant Nur77 protein to a concentration of 20 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0). Inject the Nur77 solution over the activated surface until the desired immobilization level is reached (approximately 2000-3000 Response Units).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared simultaneously using the same activation and deactivation steps but without the injection of Nur77. This will be used for background subtraction.
2. Analyte Binding Analysis (this compound)
-
Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in the analyte dilution buffer (running buffer with 1% DMSO) to obtain a range of concentrations (e.g., 0.1 nM to 100 nM). A blank buffer injection (analyte dilution buffer without this compound) should also be prepared for double referencing.
-
Binding Measurement:
-
Inject the different concentrations of this compound over both the Nur77-immobilized surface and the reference surface at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase of 120-180 seconds.
-
Follow with a dissociation phase of 300-600 seconds by flowing running buffer over the surface.
-
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte and ensure the surface is ready for the next injection. The stability of the immobilized Nur77 to the regeneration solution should be confirmed beforehand.
3. Data Analysis
-
Data Processing: The raw sensorgram data is processed by subtracting the response from the reference surface and the blank buffer injection.
-
Kinetic Fitting: The processed sensorgrams are globally fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a_) and the dissociation rate constant (k_d_).
-
Affinity Calculation: The equilibrium dissociation constant (K_D_) is calculated from the ratio of the rate constants (K_D_ = k_d_ / k_a_).
Conclusion
The Surface Plasmon Resonance protocol detailed in this application note provides a robust and reliable method for quantifying the binding affinity and kinetics of this compound to its target protein, Nur77. This information is invaluable for understanding the molecular basis of this compound's anti-inflammatory activity and can aid in the structure-activity relationship (SAR) studies for the development of more potent therapeutic agents targeting the Nur77 signaling pathway.
References
Application Note: High-Throughput Quantification of Tokinolide B in Human Plasma by LC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS analysis and pharmacokinetics of jolkinolide B, a potential antitumor active component isolated from Euphorbia fischeriana, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Zebrafish Model for Assessing Tokinolide B Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to evaluate the potential toxicity of Tokinolide B, a phthalide compound isolated from Angelica sinensis. While specific quantitative toxicity data for this compound in zebrafish is not extensively available in current literature, one study has indicated that it exhibits significantly lower toxicity than celastrol[1]. Therefore, this document provides detailed protocols for standardized zebrafish toxicity assays and presents quantitative data for celastrol as a comparative benchmark.
Data Presentation
As specific lethal concentration (LC50), effective concentration (EC50), and other quantitative toxicity endpoints for this compound in zebrafish are not yet publicly documented, the following table summarizes the reported toxicity of celastrol, a compound against which this compound has been compared[1]. This data can serve as a reference for designing and interpreting toxicity studies of this compound.
Table 1: Quantitative Toxicity Data for Celastrol in Zebrafish Embryos
| Parameter | Value (µM) | Exposure Duration | Developmental Stage | Observed Effect | Reference |
| LC50 | ~1.40 | 24 hours | 1 hour post-fertilization (hpf) | Lethality | [2][3] |
| EC50 | 1.02 | --- | --- | Delayed Hatching | [2] |
| EC50 | 0.94 | 48 hours | 1 hpf | No blood flow in trunk vessels | [2][3] |
| EC50 | 0.66 | 72 hours | 1 hpf | Tail Malformation | [2][3] |
Table 2: Key Toxicological Endpoints for Assessment in Zebrafish Embryos/Larvae
| Category | Endpoint | Description |
| Acute Toxicity | Mortality/Survival Rate | Percentage of surviving embryos/larvae over a defined period (e.g., 96 hours). |
| LC50 (Median Lethal Concentration) | Concentration of a substance that is lethal to 50% of the test organisms. | |
| Developmental Toxicity | Hatching Rate | Percentage of embryos that successfully hatch within a specific timeframe. |
| Malformations | Assessment of morphological defects such as tail curvature, yolk sac edema, pericardial edema, and craniofacial abnormalities. | |
| Teratogenic Index (TI) | Ratio of LC50 to the concentration that causes malformations in 50% of the organisms (TC50). A higher TI suggests a greater teratogenic potential. | |
| Cardiotoxicity | Heart Rate | Beats per minute (bpm) of the embryonic/larval heart. |
| Arrhythmia | Irregularities in the heart rhythm. | |
| Pericardial Edema | Fluid accumulation in the pericardial sac surrounding the heart. | |
| Blood Circulation | Observation of blood flow through major vessels. | |
| Neurotoxicity | Spontaneous Movement | Frequency and pattern of spontaneous tail flicks. |
| Touch Response | Elicited escape response upon tactile stimulation. |
Experimental Protocols
The following are detailed protocols for assessing the general developmental toxicity and cardiotoxicity of a test compound, such as this compound, using the zebrafish model. These protocols are based on established and standardized methods.
Zebrafish Embryo Acute Toxicity Test (OECD TG 236)
This protocol is designed to determine the acute toxicity of a substance on the embryonic stages of zebrafish.
Materials:
-
Fertilized zebrafish embryos (less than 3 hours post-fertilization)
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Multi-well plates (e.g., 24- or 96-well)
-
Stereomicroscope
-
Incubator set to 28.5°C
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in embryo medium from the stock solution. Include a solvent control (embryo medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (embryo medium only).
-
Embryo Exposure:
-
Collect and select healthy, fertilized embryos.
-
Place one embryo per well in a multi-well plate containing the respective test or control solutions. It is recommended to use at least 20 embryos per concentration.
-
-
Incubation: Incubate the plates at 28.5°C with a 14/10-hour light/dark cycle for 96 hours.
-
Observation and Endpoint Assessment:
-
At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.
-
Record the following lethal endpoints:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Absence of heartbeat
-
-
Record sublethal endpoints such as malformations (e.g., yolk sac edema, pericardial edema, tail curvature).
-
-
Data Analysis:
-
Calculate the cumulative mortality at each concentration at 96 hpf.
-
Determine the LC50 value using appropriate statistical methods (e.g., probit analysis).
-
Zebrafish Developmental Toxicity Assay
This assay assesses the potential of a substance to cause developmental abnormalities.
Materials:
-
Same as the acute toxicity test.
Procedure:
-
Exposure: Follow steps 1 and 2 of the acute toxicity test protocol. The exposure period is typically from gastrulation (around 5.25 hpf) to 120 hpf.
-
Incubation: Incubate the plates at 28.5°C.
-
Morphological Assessment:
-
At 24, 48, 72, 96, and 120 hpf, examine the embryos/larvae for a range of morphological endpoints.
-
Use a scoring system to quantify the severity of malformations. Common endpoints include:
-
Head: eye size, snout development, jaw formation.
-
Trunk: somite formation, spine curvature.
-
Tail: tail detachment, fin formation.
-
Yolk sac and pericardium: presence and severity of edema.
-
-
-
Data Analysis:
-
Determine the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) for morphological changes.
-
Calculate the concentration at which 50% of the embryos show teratogenic effects (TC50).
-
Calculate the Teratogenic Index (TI = LC50/TC50). A TI value greater than a certain threshold (often ≥ 10) suggests teratogenic potential.
-
Zebrafish Cardiotoxicity Assay
This protocol focuses on evaluating the adverse effects of a compound on the cardiovascular system.
Materials:
-
Zebrafish embryos/larvae (48-72 hpf)
-
Test solutions of this compound
-
Microscope with video recording capabilities
-
Image analysis software
Procedure:
-
Exposure: Expose embryos/larvae to various concentrations of this compound as described in the previous protocols.
-
Heart Rate Measurement:
-
At specific time points (e.g., 48, 72, 96 hpf), acclimate the larvae to room temperature.
-
Position an individual larva on a microscope slide.
-
Record a video of the beating heart for a set duration (e.g., 15-30 seconds).
-
Count the number of ventricular contractions during the recording and calculate the heart rate in beats per minute (bpm).
-
-
Arrhythmia Assessment:
-
Analyze the video recordings for any irregularities in the heart rhythm, such as pauses or fibrillation.
-
-
Pericardial Edema and Blood Circulation:
-
Visually assess and score the severity of fluid accumulation around the heart.
-
Observe and note any changes in blood flow in the dorsal aorta and posterior cardinal vein.
-
-
Data Analysis:
-
Compare the heart rates of treated larvae to the control group using statistical tests (e.g., ANOVA).
-
Quantify the incidence and severity of arrhythmia and pericardial edema at each concentration.
-
Visualizations
Caption: Experimental workflow for assessing this compound toxicity in zebrafish.
Caption: Anti-inflammatory signaling pathway of this compound via Nur77.
References
Application Notes and Protocols: Determination of Tokinolide B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Tokinolide B, a natural product with potential therapeutic applications. The following sections detail the necessary procedures for evaluating its impact on cell viability, membrane integrity, and apoptosis.
Introduction
This compound is a phthalide derivative isolated from Angelica sinensis. While research has highlighted its anti-inflammatory properties and noted its relatively low toxicity, a thorough understanding of its cytotoxic profile is essential for its development as a therapeutic agent.[1] This document outlines a panel of standard in vitro assays to quantify the cytotoxic and apoptotic effects of this compound on cancer cell lines. The protocols provided are foundational and can be adapted to specific cell types and experimental goals.
Data Presentation
Effective evaluation of a compound's cytotoxicity relies on the clear presentation of quantitative data. The following tables are templates for summarizing the key metrics obtained from the assays described in this document.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Data to be determined | Data to be determined | Data to be determined |
| e.g., HeLa | Data to be determined | Data to be determined | Data to be determined |
Note: The IC50 values for this compound are yet to be fully elucidated and should be determined experimentally. For context, the structurally similar compound Jolkinolide B has reported IC50 values in the range of 12.1 µg/mL to >50.0 µg/mL in cell lines such as K562, HepG2, and Eca-109 after 24 hours of treatment.[2] It has also shown IC50 values of 44.69 µM and 33.64 µM in MKN45 gastric cancer cells after 24 and 48 hours, respectively.[3]
Table 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[2][3][4]
| Treatment Group | This compound Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| Vehicle Control | 0 | Value | 0% |
| This compound | e.g., 10 | Value | Value |
| This compound | e.g., 25 | Value | Value |
| This compound | e.g., 50 | Value | Value |
| This compound | e.g., 100 | Value | Value |
| Positive Control (Lysis Buffer) | N/A | Value | 100% |
Table 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[5][6][7]
| Treatment Group | This compound Conc. (µM) | Fluorescence (Ex/Em 380/460 nm) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | e.g., 10 | Value | Value |
| This compound | e.g., 25 | Value | Value |
| This compound | e.g., 50 | Value | Value |
| This compound | e.g., 100 | Value | Value |
| Positive Control (e.g., Staurosporine) | Concentration | Value | Value |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and treatment, followed by the execution of specific cytotoxicity assays and subsequent data analysis.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Selected cancer cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[2][3][4][12]
Materials:
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
96-well plates
-
This compound-treated cells in culture medium
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).
-
Prepare control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.[4]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.[4][12]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Caspase-3 Activity Assay
This fluorometric assay detects the activity of caspase-3, a key enzyme in the apoptotic pathway.[5][6][7]
Materials:
-
Caspase-3 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
-
96-well black-walled plates
-
This compound-treated cells
-
Fluorometric microplate reader
Protocol:
-
Seed cells in a suitable culture plate (e.g., 6-well or 12-well) and treat with this compound for the desired time.
-
Induce apoptosis in a positive control group (e.g., with staurosporine).
-
Harvest the cells (adherent cells by trypsinization, suspension cells by centrifugation) and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein from each sample to the wells of a 96-well black-walled plate.
-
Add the caspase-3 reaction buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[5][6]
-
Calculate the fold increase in caspase-3 activity relative to the vehicle control.
Potential Signaling Pathway
While the precise molecular mechanisms of this compound-induced cytotoxicity are still under investigation, studies on the structurally similar compound, Jolkinolide B, suggest a potential role of the PI3K/Akt/mTOR signaling pathway in mediating apoptosis.[9] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Potential PI3K/Akt/mTOR signaling pathway affected by this compound.
References
- 1. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jolkinolide B induces apoptosis in MDA-MB-231 cells through inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 10. Jolkinolide B attenuates laryngeal cancer cell growth and induces apoptosis via PTEN/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Tokinolide B in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tokinolide B, a phthalide compound isolated from Angelica sinensis, has demonstrated notable anti-inflammatory properties. Preclinical evidence suggests its mechanism of action involves the induction of mitophagy through the Nur77/TRAF2 pathway, presenting a promising avenue for the development of novel anti-inflammatory therapeutics.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of acute and chronic inflammation.
Mechanism of Action: Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by promoting the translocation of Nur77 from the nucleus to the mitochondria. This interaction with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62) induces mitophagy, a key cellular process for removing damaged mitochondria and thereby reducing the inflammatory response.[1] In addition to this primary mechanism, many natural anti-inflammatory compounds modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade.
Animal Models of Inflammation
The following are detailed protocols for three widely used animal models to assess the anti-inflammatory potential of this compound.
Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Acute Liver Injury in Mice
This model mimics acute, severe systemic inflammation leading to liver failure and is particularly relevant for compounds that modulate cytokine storms.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.
-
Grouping:
-
Control Group: Vehicle + Saline
-
LPS/D-GalN Group: Vehicle + LPS/D-GalN
-
This compound Group(s): this compound (various doses) + LPS/D-GalN
-
Positive Control Group: Known anti-inflammatory drug + LPS/D-GalN
-
-
Dosing: this compound or vehicle is administered via intraperitoneal (i.p.) injection.
-
Induction: One hour after treatment, mice are co-injected intraperitoneally with LPS (10-50 µg/kg) and D-Galactosamine (400-800 mg/kg).
-
Monitoring and Sample Collection:
-
Survival is monitored for up to 24 hours.
-
At a predetermined endpoint (e.g., 6-8 hours post-induction or upon euthanasia), blood is collected for serum analysis.
-
Liver tissue is harvested for histological examination and biochemical assays.
-
-
Analysis:
-
Serum Analysis: Measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), TNF-α, and IL-6.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage.
-
Data Presentation:
Note: The following data for this compound is illustrative, based on the reported "substantial inhibition" and quantitative data from studies on similar compounds. Researchers should generate their own data.
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 35 ± 5 | 110 ± 15 | 20 ± 5 | 15 ± 4 |
| LPS/D-GalN | - | 950 ± 120 | 1200 ± 150 | 2500 ± 300 | 1800 ± 200 |
| This compound | 10 | 600 ± 80 | 750 ± 90 | 1500 ± 180 | 1100 ± 130 |
| This compound | 20 | 350 ± 50 | 450 ± 60 | 900 ± 110 | 650 ± 80 |
| This compound | 40 | 200 ± 30 | 250 ± 40 | 500 ± 60 | 350 ± 50 |
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation, useful for screening compounds for their ability to inhibit edema formation.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Grouping: Similar to the LPS/D-GalN model.
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer.
-
Dosing: this compound or vehicle is administered (e.g., orally or i.p.).
-
Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Control | - | 0.15 ± 0.02 | - |
| Carrageenan | - | 0.90 ± 0.10 | 0 |
| This compound | 10 | 0.65 ± 0.08 | 27.8 |
| This compound | 20 | 0.45 ± 0.06 | 50.0 |
| This compound | 40 | 0.30 ± 0.04 | 66.7 |
| Indomethacin | 10 | 0.25 ± 0.03 | 72.2 |
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of chronic autoimmune arthritis, sharing many pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice (8-10 weeks old) are highly susceptible.
-
Collagen Emulsion Preparation: Bovine or chicken type II collagen is emulsified with Complete Freund's Adjuvant (CFA).
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the collagen emulsion.
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Dosing with this compound or vehicle begins at the onset of arthritis (typically around day 24-28) and continues daily.
-
Arthritis Scoring: Arthritis severity is monitored 3-4 times a week using a scoring system (e.g., 0 = no swelling, 1 = mild swelling of one joint, 2 = moderate swelling, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Endpoint Analysis (Day 42-56):
-
Blood is collected for cytokine and anti-collagen antibody analysis.
-
Paws are collected for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
Data Presentation:
| Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Paw Thickness (mm) | Anti-Collagen IgG (U/mL) |
| Control | - | 0.2 ± 0.1 | 1.5 ± 0.1 | <10 |
| CIA + Vehicle | - | 10.5 ± 1.5 | 3.2 ± 0.3 | 1500 ± 200 |
| This compound | 20 | 6.8 ± 1.0 | 2.5 ± 0.2 | 950 ± 150 |
| This compound | 40 | 4.2 ± 0.8 | 2.0 ± 0.2 | 600 ± 100 |
| Methotrexate | 1 | 3.5 ± 0.7 | 1.9 ± 0.1 | 550 ± 90 |
Conclusion
These standardized animal models provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory efficacy. The LPS/D-GalN model is ideal for assessing its impact on acute systemic inflammation and cytokine release. The carrageenan-induced paw edema model offers a rapid screening method for acute anti-inflammatory effects. The collagen-induced arthritis model is crucial for understanding its therapeutic potential in chronic autoimmune inflammatory conditions. The presented protocols, along with the data presentation templates, offer a comprehensive guide for researchers to investigate the therapeutic promise of this compound.
References
Application Notes and Protocols: Cellular Thermal Shift Assay for Tokinolide B Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tokinolide B, a phthalide compound isolated from Angelica sinensis, has demonstrated significant anti-inflammatory properties.[1] Understanding the direct interaction of this compound with its intracellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and validate drug-target engagement in a cellular context.[2][3][4][5] This label-free technique is based on the principle of ligand-induced thermal stabilization of target proteins.[4][5][6][7] This document provides detailed protocols for utilizing CETSA to confirm the engagement of this compound with its target protein, Nur77, and outlines the associated signaling pathway.[1]
Principle of CETSA
The binding of a ligand, such as this compound, to its target protein can alter the protein's conformational stability, often leading to increased resistance to thermal denaturation.[5][8] In a CETSA experiment, cells or cell lysates are treated with the compound of interest and then subjected to a heat gradient.[8][9] Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[8][10] The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry, to generate a melting curve.[9][11] A shift in the melting curve of the target protein in the presence of the ligand indicates direct target engagement.[5]
Experimental Protocols
Protocol 1: CETSA Melt Curve for this compound and Nur77 Target Engagement
This protocol describes the generation of a thermal melt curve for Nur77 in the presence and absence of this compound to demonstrate target stabilization.
Materials:
-
Cell line expressing endogenous Nur77 (e.g., HepG2 cells)[1]
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against Nur77
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle for a specified time (e.g., 2-4 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots at a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C, 67°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis by Western Blot:
-
Normalize the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Nur77.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the normalized soluble protein fraction against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of Nur77.
-
Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol is used to determine the apparent binding affinity of this compound to Nur77 in a cellular context.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture and Lysate Preparation:
-
Follow steps 1 and 2 from Protocol 1 to prepare the cell lysate.
-
-
Compound Titration and Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Add increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO to the aliquots and incubate at room temperature for 30 minutes.
-
Heat all samples at a single, optimized temperature (determined from the melt curve experiment, e.g., 52°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Separation and Analysis:
-
Follow steps 4 and 5 from Protocol 1 to separate the soluble protein fraction and analyze the levels of soluble Nur77 by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for each concentration of this compound.
-
Plot the amount of soluble Nur77 as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which reflects the concentration of this compound required to stabilize 50% of the soluble Nur77 at the tested temperature.
-
Data Presentation
Table 1: Representative CETSA Melt Curve Data for Nur77 with this compound Treatment.
| Temperature (°C) | Normalized Soluble Nur77 (Vehicle) | Normalized Soluble Nur77 (10 µM this compound) |
| 37 | 1.00 | 1.00 |
| 42 | 0.98 | 1.00 |
| 47 | 0.85 | 0.95 |
| 52 | 0.52 | 0.88 |
| 57 | 0.21 | 0.65 |
| 62 | 0.05 | 0.30 |
| 67 | 0.01 | 0.10 |
Table 2: Representative Isothermal Dose-Response (ITDR) CETSA Data for Nur77.
| This compound (µM) | Normalized Soluble Nur77 (at 52°C) |
| 0 (Vehicle) | 0.52 |
| 0.1 | 0.58 |
| 1 | 0.75 |
| 10 | 0.88 |
| 50 | 0.92 |
| 100 | 0.93 |
Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: this compound signaling pathway leading to anti-inflammatory effects.
Discussion
The provided protocols offer a framework for validating the target engagement of this compound with Nur77 using CETSA. A demonstrable thermal shift in the melt curve of Nur77 upon treatment with this compound provides strong evidence of a direct physical interaction within the cell.[1] Furthermore, the ITDR-CETSA allows for the quantitative assessment of this interaction, providing an apparent cellular affinity that can be valuable for structure-activity relationship (SAR) studies.
Recent research indicates that this compound exerts its anti-inflammatory effects by binding to Nur77, which then translocates from the nucleus to the mitochondria.[1][13] In the mitochondria, Nur77 interacts with TRAF2 and p62, leading to the induction of mitophagy, which in turn suppresses inflammatory responses.[1][13] The CETSA method is a critical first step in confirming the direct binding of this compound to Nur77, which initiates this signaling cascade.
Advanced CETSA techniques, such as mass spectrometry-based CETSA (MS-CETSA), could be employed for proteome-wide analysis to identify potential off-target effects of this compound and to gain a more comprehensive understanding of its cellular interactions.[14] High-throughput CETSA formats can also be adapted for screening larger compound libraries to identify other molecules that target Nur77.[4][14]
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. pelagobio.com [pelagobio.com]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pelagobio.com [pelagobio.com]
Application Notes and Protocols: Visualizing Tokinolide B Effects on Nur77 Translocation Using Immunostaining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tokinolide B, a phthalide compound isolated from Angelica sinensis, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves binding to the orphan nuclear receptor Nur77 and promoting its translocation from the nucleus to the mitochondria.[1][2] This event triggers mitophagy, a cellular process that removes damaged mitochondria, thereby reducing inflammation.[1] Visualizing this subcellular shift of Nur77 is crucial for understanding and quantifying the efficacy of this compound. These application notes provide detailed protocols for immunofluorescence (IF) and immunohistochemistry (IHC) to observe and analyze the effects of this compound on protein localization.
Key Cellular Effects of this compound
This compound's primary described effect is the induction of Nur77 translocation. In resting or unstimulated cells, Nur77 is predominantly localized in the nucleus. Upon treatment with this compound, Nur77 moves to the mitochondria. This translocation is a key event in the anti-inflammatory signaling cascade initiated by the compound.[1][2] Therefore, immunostaining techniques should be optimized to clearly distinguish between nuclear and mitochondrial localization of Nur77.
Quantitative Data Presentation
Immunostaining can provide quantitative data on the effects of this compound. The following table outlines key quantitative readouts that can be obtained from image analysis of immunostained samples.
| Parameter | Description | Method of Quantification | Expected Effect of this compound |
| Nur77 Nuclear Intensity | Mean fluorescence intensity of Nur77 staining within the nuclear region (e.g., DAPI-stained area). | Image analysis software (e.g., ImageJ, CellProfiler) to measure intensity in defined regions of interest (ROIs). | Decrease |
| Nur77 Mitochondrial Co-localization | The degree of spatial overlap between Nur77 and a mitochondrial marker (e.g., TOM20, CoxIV). | Co-localization analysis using Pearson's Correlation Coefficient or Mander's Overlap Coefficient in image analysis software. | Increase |
| Percentage of Cells with Nur77 Translocation | The proportion of cells in a population exhibiting a distinct shift of Nur77 from the nucleus to a punctate cytoplasmic pattern co-localizing with mitochondria. | Manual or automated cell counting based on pre-defined localization criteria. | Increase |
Experimental Protocols
Immunofluorescence (IF) Protocol for Cultured Cells
This protocol details the steps for visualizing Nur77 translocation in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2, RAW264.7) seeded on glass coverslips in a 24-well plate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary Antibodies:
-
Rabbit anti-Nur77 antibody
-
Mouse anti-TOM20 antibody (or other mitochondrial marker)
-
-
Fluorophore-conjugated Secondary Antibodies:
-
Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Nur77 and anti-TOM20) in Blocking Buffer to their predetermined optimal concentrations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with appropriate filter sets for DAPI, the Nur77 fluorophore, and the mitochondrial marker fluorophore.
-
Immunohistochemistry (IHC) Protocol for Tissue Sections
This protocol is for visualizing Nur77 localization in tissue sections from animals treated with this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Xylene and graded ethanol series (for FFPE)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: Rabbit anti-Nur77 antibody
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG-biotin)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Nur77 primary antibody in Blocking Buffer.
-
Apply to the sections and incubate overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Wash with PBS.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Chromogenic Detection:
-
Apply DAB substrate solution and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging:
-
Examine the slides under a bright-field microscope.
-
Diagrams
Caption: Experimental workflow for immunofluorescence staining.
Caption: this compound signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tokinolide B Concentration for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for optimizing the concentration of Tokinolide B in your in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its anti-inflammatory effects through multiple signaling pathways. It has been shown to be a binder of Nur77 (orphan nuclear receptor), promoting its translocation from the nucleus to the mitochondria. This interaction with Nur77 leads to the induction of mitophagy, which contributes to its anti-inflammatory functions.[1] Additionally, related compounds have been shown to inhibit the JAK/STAT and NF-κB signaling pathways, which are critical in regulating inflammatory responses.
Q2: What is a good starting concentration for this compound in in vitro assays?
A2: For initial range-finding experiments, it is recommended to start with a broad range of concentrations. A common starting point for novel compounds is in the low micromolar range. Based on preliminary screenings, you can begin with a top concentration of 10 µM or 30 µM and perform serial dilutions (e.g., 1:3 or 1:10) to cover a wide spectrum of concentrations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or higher, depending on solubility limits). Use gentle heating or sonication if you observe precipitation during preparation.[2] Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being considered safe for almost all cell types.[3] However, primary cells can be more sensitive.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed the cytotoxic limit for your cell line. - Prepare fresh dilutions from your DMSO stock solution for each experiment. - Add the this compound stock solution to the culture medium while gently vortexing to ensure rapid and even dispersion. |
| No observable effect of this compound at tested concentrations. | - Concentration may be too low. - Inactivation of the compound. - Insufficient incubation time. | - Test a higher range of concentrations. - Ensure proper storage of the stock solution (aliquoted, protected from light, at -20°C or -80°C).[2] - Increase the incubation time of your assay, ensuring it is appropriate for the biological process being studied. |
| High cytotoxicity observed even at low concentrations. | - The compound may be inherently cytotoxic to the specific cell line. - The final DMSO concentration may be too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line. - Lower the final DMSO concentration in your experiments. - Reduce the incubation time. |
| Inconsistent results between experiments. | - Variability in cell density. - Inconsistent preparation of this compound dilutions. - Degradation of the compound. | - Ensure consistent cell seeding density across all experiments. - Prepare fresh dilutions for each experiment and use precise pipetting techniques. - Use freshly thawed aliquots of the stock solution for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.
1. Range-Finding Experiment:
-
Objective: To identify a broad range of concentrations that affect the desired biological response.
-
Method:
-
Seed your cells of interest (e.g., HepG2 or RAW264.7) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a series of 10-fold serial dilutions of your this compound stock solution in complete culture medium to obtain a wide range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Replace the existing medium with the prepared this compound dilutions or control solutions.
-
Incubate for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assess the biological response using an appropriate assay (e.g., MTT assay for cell viability, Griess assay for nitric oxide production, or a reporter assay for pathway activation).
-
2. Focused Dose-Response Experiment:
-
Objective: To accurately determine the IC50 or EC50 value.
-
Method:
-
Based on the results of the range-finding experiment, select a narrower range of concentrations that bracket the estimated 50% effect level.
-
Prepare a series of 2-fold or 3-fold serial dilutions of this compound within this range.
-
Repeat the experimental steps from the range-finding experiment using these more focused concentrations.
-
Plot the response (e.g., % inhibition) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.
-
References
Tokinolide B stability in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tokinolide B in stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] For in vitro studies, a high concentration stock solution, such as 100 mg/mL, can be prepared in DMSO, though this may require ultrasonication to fully dissolve.[4] It is recommended to use newly opened, hygroscopic DMSO for the best solubility.[4]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under specific conditions. When dissolved in a solvent like DMSO, the solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2][4] In all cases, the solutions should be protected from light.[1][2][3][4]
Q3: My this compound solution has formed a precipitate. What should I do?
A3: If precipitation is observed in your stock solution, gentle warming and/or sonication can be used to aid dissolution.[2][4] Heating the tube to 37°C and then placing it in an ultrasonic bath for a short period is often effective.[2] If the precipitate does not redissolve, it may indicate that the solution is supersaturated or has degraded, and preparing a fresh stock solution is recommended.
Q4: How should I handle the freeze-thaw cycles of my stock solution?
A4: To maintain the integrity of this compound, it is highly recommended to aliquot the stock solution into single-use volumes after preparation. This practice avoids product failure caused by repeated freezing and thawing cycles.[2]
Q5: How do I prepare working solutions for in vivo experiments from a DMSO stock?
A5: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[4] A common method involves diluting the DMSO stock solution into an appropriate vehicle. One such protocol involves a three-step solvent addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This can yield a clear solution with a solubility of at least 2.5 mg/mL.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
Issue: Poor Solubility or Precipitation
If you encounter solubility issues or see precipitation in your stock solution, follow this decision-making workflow.
Quantitative Data Summary
The stability of this compound stock solutions is summarized in the table below.
| Solvent | Storage Temperature | Storage Duration | Recommendation |
| DMSO | -80°C | 6 months | Recommended for long-term storage. Protect from light.[2][4] |
| DMSO | -20°C | 1 month | Suitable for short-term storage. Protect from light.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Principle: This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions for in vitro and in vivo experiments. The molecular weight of this compound is 380.48 g/mol .[1][3]
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.805 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 1 mL of solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[4] Gentle warming to 37°C may also be applied.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][4]
Protocol 2: General Workflow for Stability Assessment by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the stability of a compound in solution over time.[5][6] By comparing the peak area of the compound at different time points to its initial peak area, the percentage of degradation can be determined.
Workflow Diagram:
Signaling Pathway Information
This compound has been shown to exert anti-inflammatory effects by targeting the orphan nuclear receptor Nur77.[7] Upon stimulation, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with TRAF2, leading to the induction of mitophagy and subsequent reduction of inflammation.[7]
References
- 1. This compound CAS#: 112966-16-2 [m.chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 112966-16-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Tokinolide B precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tokinolide B in cell culture media.
Troubleshooting Guide
Precipitation of this compound upon its addition to cell culture media is a common challenge. This guide outlines potential causes and solutions to ensure its proper solubilization for reproducible experimental results.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when DMSO stock is added to aqueous media. | 1. Add the this compound stock solution dropwise to pre-warmed (37°C) media while gently vortexing or swirling.[1][2] 2. Perform a serial dilution: First, dilute the stock into a smaller volume of media, ensure it's dissolved, and then add this to the final culture volume.[1] |
| High Final DMSO Concentration: Exceeding the solvent capacity of the aqueous medium. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[1][2] | |
| Low Media Temperature: Reduced solubility at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilution.[1][2] | |
| Precipitation Over Time in Incubator | Temperature Fluctuation: Changes in temperature affecting solubility. | Ensure the incubator maintains a stable temperature. |
| Media Evaporation: Increased compound concentration due to solvent loss. | Use a humidified incubator to minimize media evaporation.[3] | |
| pH Shift: Changes in media pH affecting compound stability and solubility. | Ensure the cell culture medium is adequately buffered for the CO2 concentration in the incubator to maintain a stable pH (typically 7.2-7.4).[2][3] | |
| Interaction with Media Components: Compound may bind to or react with components in the media. | Test the stability of this compound in your specific cell culture medium over the duration of your experiment. Consider using serum-free media if interactions with serum proteins are suspected, though serum can sometimes aid solubility.[2][3] | |
| Precipitate in Stock Solution | Improper Storage: Degradation or precipitation due to freeze-thaw cycles or exposure to light. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] Store at -20°C or -80°C, protected from light.[4][5] |
| Water Absorption by DMSO: Hygroscopic nature of DMSO can reduce its solvating capacity. | Use high-purity, anhydrous DMSO to prepare stock solutions.[1] Ensure the DMSO is new or has been stored properly to prevent water absorption.[4] |
Quantitative Data Summary
| Parameter | Recommendation |
| This compound Stock Solution Concentration | 10-50 mM in high-purity DMSO[1] |
| Final DMSO Concentration in Media | ≤ 0.1% (ideal), < 0.5% (maximum)[1][2] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months (protected from light)[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5] It is recommended to use high-purity, anhydrous DMSO for preparing stock solutions.[1][4]
Q2: How should I prepare the this compound stock solution?
A2: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.[1] Ensure the compound is fully dissolved. Gentle warming up to 37°C and vortexing can aid dissolution.[1] If precipitation is observed in the stock solution upon storage, gently warm and vortex to redissolve before use.[2]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with 0.1% or lower being ideal to minimize cytotoxicity.[1][2] However, the tolerance to DMSO can be cell-line specific. It is advisable to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect on your specific cells.
Q4: My this compound precipitates immediately when I add it to the media. What should I do?
A4: This is likely due to "solvent shock." To prevent this, add the DMSO stock solution slowly and dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1][2] A serial dilution approach is also highly recommended.[1]
Q5: I noticed a precipitate in my cell culture plates after a day in the incubator. What could be the cause?
A5: This delayed precipitation could be due to several factors, including media evaporation leading to an increased concentration of this compound, or a shift in the pH of the media.[2][3] Ensure your incubator is properly humidified and that your media is well-buffered.
Q6: Can I use sonication to redissolve precipitated this compound?
A6: Yes, brief sonication in a water bath sonicator can help redissolve the compound if a slight precipitate forms after dilution into the media.[1] However, use this method with caution as excessive sonication can potentially degrade the compound or affect cells.
Q7: How should I store my this compound stock solution?
A7: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C and protect them from light.[4][5] It is recommended to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 380.48 g/mol .[5]
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C to aid dissolution.[1]
-
Visually inspect the solution against a light source to ensure no particles are visible.
-
Aliquot the stock solution into single-use, light-protective sterile tubes.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Dilution of this compound into Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media without causing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C.[2]
-
Serial Dilution Method (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate solution in a small volume of media. b. Add the appropriate volume of this intermediate solution to the final volume of pre-warmed media to achieve the desired final concentration.
-
Direct Dilution Method (for lower concentrations): a. While gently vortexing or swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise.[1] b. Continue to mix gently for a few seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may be attempted.[1]
-
Use the prepared media immediately for your cell culture experiments.
Visualizations
Experimental Workflow for Preventing Precipitation
Caption: Workflow for preparing and diluting this compound to prevent precipitation.
Proposed Signaling Pathway of this compound in Inflammation
Caption: this compound's proposed anti-inflammatory signaling pathway via Nur77-mediated mitophagy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 112966-16-2 [m.chemicalbook.com]
- 6. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tokinolide B Western Blot Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering weak or no signal during western blot analysis of proteins modulated by Tokinolide B.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal for my target protein after this compound treatment?
A weak or absent signal is a common issue in western blotting and can stem from multiple factors. Systematically evaluating each step of your protocol is the most effective way to identify the problem. The issue can generally be categorized into five areas: antigen issues, antibody problems, inefficient protein transfer, suboptimal blocking or washing, and detection problems.
Q2: What are the known protein targets or pathways I should be probing for after this compound treatment?
This compound, a phthalide compound from Angelica sinensis, is known for its anti-inflammatory effects.[1] Its primary mechanism involves binding to the nuclear receptor Nur77, promoting its translocation from the nucleus to the mitochondria. This complex then interacts with TRAF2 and p62 to induce mitophagy, which contributes to its anti-inflammatory function.[1][2] Therefore, key proteins to investigate via western blot include:
-
Nur77: To observe potential changes in expression or localization.
-
TRAF2 (TNF receptor-associated factor 2): As a binding partner of Nur77.
-
p62/SQSTM1: As another key component of the mitophagy-inducing complex.
-
Markers of inflammation: Such as components of the NF-κB and MAPK signaling pathways.[3]
-
Markers of apoptosis or cell signaling: Related compounds have been shown to inhibit the JAK/STAT pathway, particularly JAK2/STAT3.[4][5][6]
Q3: My signal is weak. How can I determine the optimal antibody concentration?
Using an incorrect antibody dilution is a frequent cause of weak signals.[7] The manufacturer's recommended dilution is a starting point, but optimization is crucial for every new antibody or experimental condition.[8][9][10]
Solutions:
-
Antibody Titration: Perform a reagent gradient by running the same amount of protein in multiple lanes.[11] After transfer, cut the membrane into strips and incubate each with a different primary antibody concentration (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the dilution that provides the best signal-to-noise ratio.[11][12]
-
Increase Incubation Time: If the signal is still weak after titration, try increasing the primary antibody incubation time, for instance, overnight at 4°C.[13]
-
Check Antibody Activity: If you suspect the antibody has lost activity, you can perform a simple dot blot to confirm its ability to detect the target protein.[8][13][14]
Q4: Could my blocking buffer be the cause of the weak signal?
Yes, the blocking step is critical. While its purpose is to prevent non-specific binding, over-blocking or using an inappropriate agent can mask the epitope on your target protein, leading to a weak signal.[13][14]
Solutions:
-
Try a Different Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[15][16] If you are using 5% milk, try switching to 3-5% BSA, or vice versa.
-
Phospho-proteins: Milk contains phosphoproteins (like casein) and endogenous phosphatases that can interfere with the detection of phosphorylated targets.[9][10] For phospho-specific antibodies, BSA is the preferred blocking agent.[12][15]
-
Reduce Blocking Time: If you suspect over-blocking, reduce the incubation time to 30-60 minutes at room temperature.[13][15]
Q5: How can I confirm if my protein transfer was successful?
Inefficient protein transfer from the gel to the membrane will result in a weak signal because there is little or no antigen for the antibody to bind.[7][17][18]
Solutions:
-
Ponceau S Staining: After transfer, rinse the membrane with water and incubate it in Ponceau S solution for a few minutes.[17][18] This reversible stain will allow you to visualize the protein bands on the membrane and confirm if the transfer was uniform and efficient. You can destain with water or TBST before proceeding to the blocking step.
-
Check for Air Bubbles: Ensure no air bubbles are trapped between the gel and the membrane during the assembly of the transfer stack, as these will block transfer.[14][18][19]
-
Optimize Transfer Conditions: Transfer efficiency is dependent on the molecular weight of your protein. High molecular weight proteins may require longer transfer times or the addition of SDS (up to 0.05%) to the transfer buffer.[13] Conversely, low molecular weight proteins may transfer too quickly through the membrane; in this case, using a membrane with a smaller pore size (0.2 µm instead of 0.45 µm) or reducing the transfer time can help.[13][14]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of a weak signal in your this compound western blot experiment.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide B attenuates lipopolysaccharide-induced acute lung injury through inhibition of NF-κB and MAPKs signaling by targeting TAK1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Western blot blocking: Best practices | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Tokinolide B Immunofluorescence
Welcome to the technical support center for Tokinolide B immunofluorescence applications. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly high background issues, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a phthalide compound isolated from Angelica sinensis[1]. It has demonstrated anti-inflammatory effects[1][2]. Its mechanism of action involves binding to Nur77, an orphan nuclear receptor[1]. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), which induces mitophagy and leads to its anti-inflammatory functions[1][2].
Q2: What is immunofluorescence (IF)?
A2: Immunofluorescence is a technique that uses antibodies conjugated to fluorescent dyes to detect and visualize specific target antigens (like proteins) within cells or tissues[3][4]. This method is valuable for determining the subcellular localization and relative expression of proteins[5].
Q3: Why is high background a common problem in immunofluorescence?
A3: High background fluorescence can obscure the specific signal from the target antigen, making results difficult to interpret. It can arise from several sources, including non-specific binding of primary or secondary antibodies, insufficient blocking, problems with fixation and permeabilization, or autofluorescence of the sample itself[3][6][7][8][9].
Q4: Can this compound itself cause high background fluorescence?
A4: While not extensively documented, small molecules can sometimes exhibit intrinsic fluorescence or alter cell morphology in a way that contributes to background. However, high background in immunofluorescence is more commonly due to issues with the staining protocol itself rather than the compound being studied. It is crucial to run appropriate controls, including a "no primary antibody" control and a "vehicle-only" control (cells treated with the vehicle used to dissolve this compound), to determine the source of the background.
Troubleshooting High Background in this compound Immunofluorescence
This section addresses specific issues that can lead to high background when performing immunofluorescence on samples treated with this compound.
Q5: My entire sample is glowing, masking any specific signal. What could be the cause?
A5: This is a classic sign of high background and can be caused by several factors:
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations should be optimized. Using too much antibody increases the likelihood of non-specific binding[6][7][8][9].
-
Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides the best signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Insufficient Blocking: The blocking step is critical to prevent non-specific antibody binding to the sample[6][10].
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise[8][9].
-
Solution: Increase the number and duration of washes. Use a wash buffer containing a mild detergent like Tween-20 (e.g., PBS-T) to help remove non-specifically bound antibodies[11].
-
Q6: I see high background only when I use the secondary antibody, even without the primary antibody. What should I do?
A6: This indicates that the secondary antibody is binding non-specifically to your sample.
-
Cause: The secondary antibody may have cross-reactivity with endogenous immunoglobulins in the sample or may be binding to other cellular components.
-
Solution:
-
Run a Secondary-Only Control: Always perform a control where you omit the primary antibody to confirm this issue[6][9].
-
Use a Pre-adsorbed Secondary Antibody: Select a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.
-
Change Blocking Agent: Use normal serum from the species in which the secondary antibody was raised for blocking[3][6].
-
Q7: My cells appear to have a hazy, diffuse fluorescence, even in the negative controls. Could this be autofluorescence?
A7: Yes, autofluorescence is inherent fluorescence from the biological sample itself and can be a significant source of background.
-
Cause: Cellular components like mitochondria, lysosomes (containing lipofuscin), NADH, and flavins can fluoresce naturally[7]. Aldehyde fixatives (like formaldehyde) can also induce autofluorescence[7].
-
Solution:
-
Use a Different Fixative: If using glutaraldehyde, consider switching to formaldehyde or methanol, as glutaraldehyde can increase autofluorescence[7]. Note that methanol fixation can destroy some epitopes[10][11].
-
Quenching: Treat samples with a quenching agent like sodium borohydride (0.1% in PBS) after fixation to reduce aldehyde-induced autofluorescence[7].
-
Use Spectral Unmixing: If your microscope has this capability, you can distinguish the specific signal from the broad-spectrum autofluorescence.
-
Choose Fluorophores in the Far-Red Spectrum: Autofluorescence is often more prominent in the green and yellow channels. Using fluorophores that emit in the far-red or near-infrared spectrum can help avoid this issue.
-
Quantitative Data Summary
When investigating the effects of this compound, researchers may generate various quantitative data. The table below provides a template for organizing such results from immunofluorescence experiments.
| Parameter Measured | Control (Vehicle) | This compound (10 µM) | This compound (25 µM) | Statistical Significance (p-value) |
| Nur77 Nuclear/Cytoplasmic Ratio | 3.5 ± 0.4 | 1.2 ± 0.2 | 0.8 ± 0.1 | < 0.01 |
| Mitochondrial Co-localization (Pearson's Coefficient) | 0.2 ± 0.05 | 0.7 ± 0.08 | 0.85 ± 0.06 | < 0.001 |
| TRAF2 Expression (Mean Fluorescence Intensity) | 100 ± 12 | 98 ± 15 | 102 ± 11 | > 0.05 (n.s.) |
| p62 Puncta per Cell | 5 ± 2 | 25 ± 5 | 38 ± 7 | < 0.001 |
Note: The data shown are for illustrative purposes only and do not represent actual experimental results.
Key Experimental Protocol
Protocol: Immunofluorescence Staining for Nur77 Translocation in Cells Treated with this compound
This protocol details the steps for visualizing the translocation of Nur77 from the nucleus to the cytoplasm/mitochondria following this compound treatment.
Materials:
-
Cells (e.g., HepG2) cultured on glass coverslips[11]
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS[5]
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS[5]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS[9][10]
-
Primary Antibody: Rabbit anti-Nur77 antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), pre-adsorbed (diluted in Blocking Buffer)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each to remove unbound primary antibody[11].
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light[5].
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS-T for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Perform a final wash with PBS.
-
Carefully mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Visualizations
Caption: this compound signaling pathway leading to anti-inflammatory effects.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Logic diagram for troubleshooting high background issues.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 5. cusabio.com [cusabio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. sinobiological.com [sinobiological.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. ibidi.com [ibidi.com]
- 11. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
Technical Support Center: In Vivo Pharmacokinetics of Phthalide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the pharmacokinetic challenges of phthalide compounds in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo pharmacokinetic experiments with phthalide compounds.
Q1: Why is the oral bioavailability of my phthalide compound extremely low?
A1: Low oral bioavailability is a common challenge with many naturally occurring phthalides. Several factors can contribute to this:
-
Extensive First-Pass Metabolism: Phthalides are often rapidly metabolized in the liver and intestines before they can reach systemic circulation. Key enzymes involved are Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). For instance, ligustilide's oral bioavailability in rats is reported to be as low as 2.6%, partly due to extensive first-pass metabolism in the liver[1]. Similarly, senkyunolide A has a low oral bioavailability of approximately 8%, with hepatic first-pass metabolism accounting for a significant loss[2][3].
-
Poor Aqueous Solubility: Many phthalide compounds are lipophilic and have poor water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.
-
Instability in GI Tract: Some phthalides may be unstable in the acidic environment of the stomach or susceptible to degradation by gastrointestinal enzymes. For senkyunolide A, instability in the gastrointestinal tract is a major reason for its low oral bioavailability[2].
-
Efflux by Transporters: The compounds may be substrates for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump them back into the intestinal lumen.
Troubleshooting Steps:
-
Characterize in vitro metabolism: Use liver microsomes or S9 fractions to determine the intrinsic clearance of your compound. This will help quantify the extent of first-pass metabolism.
-
Assess GI stability: Incubate the compound in simulated gastric and intestinal fluids to evaluate its chemical stability.
-
Conduct Caco-2 cell permeability assays: This in vitro model can help determine the compound's intestinal permeability and identify if it is a substrate for efflux transporters.
-
Consider formulation strategies: Formulations such as solid dispersions, inclusion compounds, or lipid-based delivery systems can improve solubility and protect the compound from degradation, potentially increasing oral bioavailability.
Q2: I'm observing high variability in plasma concentrations between my study animals. What are the potential causes and solutions?
A2: High inter-individual variability is a frequent issue in preclinical pharmacokinetic studies. The sources of this variability can be multifactorial:
-
Inconsistent Oral Gavage Technique: Improper oral gavage can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect absorption[4][5][6]. Reflux after gavage is also a possibility[6].
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and enzyme expression levels among animals can lead to different absorption and metabolism rates. The gut microbiota can also influence the pharmacokinetics of some phthalides, like n-butylphthalide[7][8][9].
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of lipophilic compounds. It is standard practice to fast animals overnight before oral dosing[10].
-
Sample Handling and Processing: Inconsistent timing of blood collection, improper sample storage, or variability in plasma preparation can introduce errors.
Troubleshooting Steps:
-
Standardize and Refine Procedures: Ensure all technicians are thoroughly trained in oral gavage. Consider using aids like sucrose-coated gavage needles to reduce animal stress[4]. For repeated studies, consider brief isoflurane anesthesia to minimize stress and improve consistency[11].
-
Control for Physiological Variables: Use animals from the same vendor, of the same age and sex, and acclimatize them to the experimental conditions.
-
Strict Feeding Protocol: Implement a consistent fasting period (e.g., 12 hours) before oral administration.
-
Meticulous Sample Handling: Adhere to a strict and consistent protocol for blood sampling, processing, and storage.
Q3: My phthalide compound seems to be eliminated very quickly from the plasma. Is this typical?
A3: Yes, rapid elimination is a characteristic feature of many phthalide compounds.
-
Rapid Metabolism: As mentioned, phthalides are often extensively metabolized by hepatic enzymes. This rapid biotransformation leads to a short elimination half-life (t½). For example, after intravenous administration in rats, ligustilide is eliminated rapidly with a t½ of about 0.31 hours[1]. Senkyunolide A also has a short half-life of approximately 0.65 hours[2].
-
Extensive Distribution: Some phthalides exhibit a large volume of distribution (Vd), indicating that they distribute extensively into tissues outside of the bloodstream. Ligustilide, for instance, has a large Vd of 3.76 L/kg in rats[1].
Experimental Considerations:
-
Frequent Early Sampling: To accurately characterize the rapid distribution and elimination phases, it is crucial to have frequent blood sampling time points immediately after dosing.
-
Sensitive Analytical Method: A highly sensitive bioanalytical method (e.g., LC-MS/MS) is required to quantify the low concentrations of the compound at later time points.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several phthalide compounds in rats.
Table 1: Pharmacokinetic Parameters of Ligustilide in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 16.5 mg/kg | 52 mg/kg | [1] |
| T½ (h) | 0.31 ± 0.12 | - | [1] |
| Cmax (µg/mL) | - | 1.5 ± 0.2 | [12] |
| Tmax (h) | - | 0.65 ± 0.07 | [12] |
| AUC (mg·h/L) | 1.81 ± 0.24 | 1.77 ± 0.23 | [1] |
| CL (L/h/kg) | 9.14 ± 1.27 | - | [1] |
| Vd (L/kg) | 3.76 ± 1.23 | - | [1] |
| F (%) | - | 2.6 | [1] |
Table 2: Pharmacokinetic Parameters of n-Butylphthalide (NBP) in Rats (Control Group)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 285.3 ± 45.7 | [8] |
| Tmax (h) | 0.7 ± 0.1 | [8] |
| t½ (h) | 2.05 ± 0.31 | [8] |
| AUC₀₋₈ (ng·h/mL) | 682.4 ± 89.2 | [8] |
| AUC₀₋∞ (ng·h/mL) | 721.5 ± 95.3 | [8] |
| CL (L/h/kg) | 2.3 ± 0.3 | [8] |
Table 3: Pharmacokinetic Parameters of Senkyunolide A in Rats
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Dose | 10 mg/kg | 50 mg/kg | [2] |
| T½ (h) | 0.65 ± 0.06 | - | [2] |
| Cmax (µg/mL) | - | 1.0 ± 0.2 | [3] |
| Tmax (h) | - | 0.21 ± 0.08 | [2] |
| AUC (µg·h/mL) | 1.39 ± 0.09 | 5.4 ± 1.1 | [3] |
| CL (L/h/kg) | 7.20 ± 0.48 | - | [2] |
| Vd (L/kg) | 6.74 ± 0.73 | - | [2] |
| F (%) | - | ~8 | [2] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats (Oral & IV Administration)
-
Animal Model: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least 3-5 days before the experiment[13].
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water[10].
-
Dosing Formulation:
-
Oral (PO): Prepare a suspension of the phthalide compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or a mixture of gum acacia and water[14]).
-
Intravenous (IV): Dissolve the compound in a vehicle suitable for injection (e.g., a solution containing polyethylene glycol 400 in normal saline[14]). Ensure the formulation is sterile.
-
-
Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[17].
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Protocol 2: LC-MS/MS Bioanalysis of Phthalides in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system[17].
-
Liquid Chromatography (LC): Use a suitable C18 column for separation[18]. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[18]. Optimize the precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of the phthalide compound in blank plasma.
-
Quantify the concentration of the phthalide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Preclinical Pharmacokinetic Experimental Workflow.
Caption: Generalized Metabolic Pathway of Phthalides.
References
- 1. Pharmacokinetics and metabolism of ligustilide, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota | PLOS One [journals.plos.org]
- 9. Antibiotics affect the pharmacokinetics of n-butylphthalide in vivo by altering the intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ligustilide in rat blood and tissues by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.vt.edu [research.vt.edu]
- 17. mdpi.com [mdpi.com]
- 18. s4science.at [s4science.at]
Technical Support Center: Investigating the Potential Interference of Tokinolide B in Biochemical Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Tokinolide B in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference in common biochemical assays, ensuring the generation of accurate and reliable data.
Introduction to this compound
This compound is a dimeric phthalide isolated from the rhizomes of Angelica sinensis. It has demonstrated anti-inflammatory properties through a novel mechanism involving the orphan nuclear receptor Nur77.[1] this compound binds to Nur77, promoting its translocation from the nucleus to the mitochondria. This complex then interacts with TRAF2 and p62, leading to the induction of mitophagy, which contributes to its anti-inflammatory effects.[1][2]
While this compound has a defined biological target, its chemical structure contains moieties that could potentially lead to non-specific interactions in various biochemical assays. This guide will help you identify and troubleshoot such potential artifacts.
Potential for Assay Interference
Natural products, while being a rich source of bioactive compounds, can sometimes produce misleading results in high-throughput screening and other biochemical assays. These are often referred to as Pan-Assay Interference Compounds (PAINS). Such compounds can interfere with assay readouts through various mechanisms unrelated to specific target engagement.
This compound possesses an α,β-unsaturated carbonyl group within its structure. This functional group is a known structural alert for PAINS, as it can potentially react covalently with nucleophilic residues in proteins.[3] It is crucial to perform appropriate counter-screens to rule out such non-specific activity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound exerts its anti-inflammatory effects by binding to the orphan nuclear receptor Nur77. This binding event promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with TRAF2 and p62 to induce mitophagy.[1][2]
Q2: Does this compound have the potential to be a Pan-Assay Interference Compound (PAIN)?
A2: this compound's structure contains an α,β-unsaturated carbonyl moiety, which is a recognized structural feature in some PAINS. This suggests a potential for covalent reactivity with proteins, which could lead to non-specific inhibition in various assays. However, it's important to note that not all compounds with PAINS alerts are promiscuous inhibitors; experimental validation is necessary.[4]
Q3: What types of biochemical assays are most likely to be affected by potential interference from this compound?
A3: Assays that are sensitive to reactive compounds, aggregation, or colored/fluorescent molecules could potentially be affected. This includes:
-
Enzyme-based assays: Covalent modification of the enzyme could lead to irreversible inhibition.
-
Luciferase reporter assays: Direct inhibition or stabilization of the luciferase enzyme can cause false negatives or positives.
-
Fluorescence-based assays (e.g., FRET): Autofluorescence of the compound or quenching of the fluorescent signal can interfere with the readout.
-
ELISA: Non-specific binding to antibodies or surfaces can lead to erroneous results.
Q4: How can I determine if my experimental results with this compound are due to a specific biological effect or an assay artifact?
A4: The best approach is to perform orthogonal assays that measure the same biological endpoint using different detection methods. Additionally, running specific counter-assays to check for common interference mechanisms (e.g., direct enzyme inhibition, aggregation, autofluorescence) is highly recommended.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when working with this compound.
Problem 1: I am seeing inhibition in my enzyme assay, but the dose-response curve is unusual or the results are not reproducible.
-
Possible Cause: This could be due to non-specific covalent modification of the enzyme by the α,β-unsaturated carbonyl group in this compound. It could also be a result of compound aggregation at higher concentrations.
-
Troubleshooting Steps:
-
Assess Time-Dependence: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent increase in inhibition suggests covalent modification.
-
Check for Irreversibility: Perform a washout experiment. If the enzyme activity is not restored after removing this compound, it indicates irreversible binding.
-
Aggregation Test: Use dynamic light scattering (DLS) to check for the formation of this compound aggregates in your assay buffer at the concentrations used in your experiment.
-
Include a Reductant: In some cases, adding a mild reducing agent like Dithiothreitol (DTT) to the assay buffer can mitigate interference from reactive compounds, although this is not always effective and depends on the reaction mechanism.
-
Problem 2: My NF-κB luciferase reporter assay shows a decrease in signal with this compound treatment, but I'm not sure if it's a true biological effect.
-
Possible Cause: The observed decrease in luminescence could be due to direct inhibition of the firefly luciferase enzyme by this compound, rather than a reduction in NF-κB-mediated transcription.
-
Troubleshooting Steps:
-
Perform a Luciferase Counter-Assay: Test the effect of this compound directly on purified luciferase enzyme or in a cell lysate from cells expressing luciferase constitutively. This will determine if the compound inhibits the reporter enzyme itself.
-
Use a Different Reporter System: If possible, use a different reporter gene, such as secreted alkaline phosphatase (SEAP) or a fluorescent protein, to confirm the effect on the NF-κB pathway.
-
Problem 3: I am observing unexpected results in my fluorescence-based assay (e.g., FRET, fluorescence polarization).
-
Possible Cause: this compound may be autofluorescent at the excitation/emission wavelengths of your assay, or it may be quenching the fluorescent signal.
-
Troubleshooting Steps:
-
Measure Autofluorescence: Scan the fluorescence emission of this compound in your assay buffer across a range of wavelengths to see if it overlaps with your assay's detection wavelengths.
-
Perform a Quenching Control: In a cell-free setup, mix this compound with your fluorescent probe and measure the signal. A concentration-dependent decrease in fluorescence would indicate quenching.
-
Problem 4: My ELISA results for cytokine levels are inconsistent or show high background.
-
Possible Cause: this compound might be non-specifically binding to the antibodies or the surface of the ELISA plate, leading to either false positives or negatives.
-
Troubleshooting Steps:
-
Run an Interference Control: Coat a well with the capture antibody, block it, and then add this compound at the same concentrations used in your experiment, followed by the detection antibody and substrate. A signal in the absence of the analyte indicates interference.
-
Check for Matrix Effects: Spike a known amount of the cytokine into your sample matrix with and without this compound. A significant difference in the recovery of the spiked cytokine suggests a matrix effect or interference.
-
Data Presentation
Table 1: Summary of this compound Biological Activity
| Target/Process | Assay Type | Cell Line/System | Observed Effect | Reference |
| Nur77 | Surface Plasmon Resonance | Purified protein | Binding | [1] |
| Nur77 Translocation | Immunostaining | HepG2 cells | Promoted translocation from nucleus to mitochondria | [1] |
| Mitophagy | Western Blot | HepG2 cells | Induced | [1] |
| Inflammation | Western Blot | TNF-α-stimulated HepG2 cells | Anti-inflammatory | [1] |
| Acute Hepatitis | In vivo mouse model | LPS/d-GalN-induced | Inhibited liver injury | [1] |
Table 2: Potential Interference Mechanisms of this compound and Affected Assays
| Potential Mechanism | Structural Feature | Potentially Affected Assays | Recommended Counter-Assay |
| Covalent Reactivity | α,β-unsaturated carbonyl | Enzyme activity assays, assays with protein reagents | Time-dependency and washout experiments |
| Enzyme Inhibition | N/A | Luciferase/β-galactosidase reporter assays | Direct enzyme inhibition assay |
| Aggregation | Hydrophobicity | All assay types, especially at high concentrations | Dynamic Light Scattering (DLS) |
| Autofluorescence | Aromatic rings | Fluorescence-based assays (FRET, FP, etc.) | Fluorescence emission scan |
| Fluorescence Quenching | Aromatic rings | Fluorescence-based assays | Quenching control experiment |
| Non-specific Binding | N/A | ELISA, other immunoassays | Interference control with assay components |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or other suitable cell line) in a 96-well plate.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate with the compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Protocol 2: Counter-Assay for Direct Firefly Luciferase Inhibition
-
Reagent Preparation:
-
Prepare a solution of purified firefly luciferase enzyme in assay buffer.
-
Prepare a solution of the luciferase substrate (D-luciferin) and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well white plate, add the luciferase enzyme solution.
-
Add various concentrations of this compound or a known luciferase inhibitor (positive control) and vehicle (negative control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferin/ATP solution.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound compared to the vehicle control.
-
Protocol 3: ELISA for Cytokine (e.g., TNF-α) Measurement
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate and add cell culture supernatants (from cells treated with this compound and stimulated) and TNF-α standards.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate:
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate and Measurement:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards and calculate the concentration of TNF-α in the samples.
-
Visualizations
Caption: Known anti-inflammatory signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Mechanisms of biochemical assay interference.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Tokinolide B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in utilizing Tokinolide B for in vivo studies, with a primary focus on improving its bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic effects?
A1: this compound is a phthalide compound isolated from plants of the Angelica and Ligusticum genus.[1] It has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves binding to the orphan nuclear receptor Nur77, promoting its translocation from the nucleus to the mitochondria. This interaction with TRAF2 and p62 induces mitophagy, the selective removal of damaged mitochondria, thereby reducing inflammation.[1][2]
Q2: What are the main challenges in conducting in vivo studies with this compound?
A2: The primary challenge for in vivo studies with this compound is its presumed low aqueous solubility and poor oral bioavailability, a common characteristic of many natural phthalide compounds. For instance, other phthalides from Angelica Sinensis like Z-ligustilide and butylidenephthalide have reported oral bioavailabilities as low as 2.6% and 19%, respectively.[3] This poor bioavailability can lead to low systemic exposure and potentially limit its therapeutic efficacy in animal models.
Q3: What are the known physicochemical properties of this compound?
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈O₄ | [4][6] |
| Molecular Weight | 380.48 g/mol | [4][6] |
| Physical Form | White to off-white solid | [4][5] |
| Solubility | Soluble in DMSO | [4][5] |
| Predicted LogP | 4.8 | [7] |
| Predicted Aqueous Solubility | Low (predicted based on LogP and structure) | Inferred from LogP predictions[8][9] |
Q4: What are some recommended starting formulations for in vivo administration of this compound?
A4: For initial in vivo studies, several solvent-based formulations can be considered. It's crucial to perform tolerability studies in the chosen animal model for any new formulation. Here are some starting points:
Data Presentation: Example Formulations for this compound
| Formulation Component | Protocol 1 (Clear Solution) | Protocol 2 (Suspended Solution) | Protocol 3 (Clear Solution) |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Achievable Concentration | ≥ 2.5 mg/mL | 2.5 mg/mL (requires sonication) | ≥ 2.5 mg/mL |
| Reference | MedChemExpress | MedChemExpress | MedChemExpress |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo administration of this compound.
Problem 1: Precipitation of this compound upon addition to aqueous vehicles.
-
Question: I dissolved this compound in DMSO, but it precipitates when I dilute it with saline for injection. What should I do?
-
Answer: This is a common issue for hydrophobic compounds. Direct dilution of a DMSO stock into an aqueous buffer often leads to precipitation.
-
Solution 1: Use a co-solvent system. Instead of direct dilution, use a pre-mixed vehicle containing co-solvents that improve solubility. Refer to the example formulations in the FAQ section (e.g., DMSO/PEG300/Tween-80/Saline).
-
Solution 2: Reduce the final concentration. The final concentration of this compound in the dosing solution may be too high. Try lowering the concentration.
-
Solution 3: Increase the proportion of organic co-solvents. If tolerated by the animal model, you can try to increase the percentage of PEG300 or other suitable co-solvents. However, be mindful of potential toxicity.
-
Problem 2: Low and variable drug exposure in pharmacokinetic studies.
-
Question: My in vivo pharmacokinetic study shows very low and inconsistent plasma concentrations of this compound after oral administration. How can I improve this?
-
Answer: Low and variable oral absorption is indicative of poor bioavailability. Advanced formulation strategies are likely required.
-
Solution 1: Particle Size Reduction. Decreasing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[10] Techniques like micronization or nanosuspension could be explored.
-
Solution 2: Lipid-Based Formulations. For lipophilic compounds like this compound (predicted LogP of 4.8), lipid-based delivery systems are often effective.[10] These formulations can enhance lymphatic absorption, bypassing first-pass metabolism in the liver.[3] Consider formulating this compound as a:
-
Self-Emulsifying Drug Delivery System (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which can protect the drug from degradation and provide controlled release.
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
-
Solution 3: Amorphous Solid Dispersions. Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate compared to its crystalline form.[10]
-
Problem 3: Difficulty in achieving a high enough dose for efficacy studies.
-
Question: The required dose for my efficacy study is high, and I cannot dissolve enough this compound in a reasonable injection volume. What are my options?
-
Answer: This is a dose-limiting solubility issue.
-
Solution 1: Advanced Formulations. As mentioned above, SEDDS, SLNs, or liposomal formulations can often achieve higher drug loading compared to simple solvent systems.
-
Solution 2: Nanosuspension. Creating a nanosuspension of this compound can allow for a higher concentration of the drug in a liquid vehicle suitable for oral or parenteral administration.
-
Solution 3: Explore alternative routes of administration. Depending on the therapeutic area, routes like intraperitoneal or subcutaneous injection might be considered, which may allow for different formulation types and volumes compared to intravenous or oral routes. Always check for local tissue irritation with any new formulation and administration route.
-
III. Experimental Protocols
The following are generalized protocols for preparing advanced formulations to enhance the bioavailability of this compound. Note: These are starting points and will require optimization for this compound specifically.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, corn oil), surfactants (e.g., Cremophor EL, Tween 80, Labrasol), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select an oil, surfactant, and co-solvent that show good solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Identify the self-emulsifying region that forms a clear or slightly bluish, stable nanoemulsion upon aqueous dilution.
-
-
Preparation of this compound-loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Dissolve the required amount of this compound in the oil phase, with gentle heating or vortexing if necessary.
-
Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Determine the self-emulsification time and the resulting droplet size and zeta potential upon dilution in simulated gastric and intestinal fluids.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Select a solid lipid with a melting point well above room temperature (e.g., glyceryl monostearate, stearic acid).
-
Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid to form the lipid phase.
-
Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188, Tween 80) and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Further reduce the particle size by passing the hot emulsion through a high-pressure homogenizer for several cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion.
-
Determine the drug entrapment efficiency and loading capacity.
-
Protocol 3: Preparation of Liposomes by the Thin-Film Hydration Method
-
Formation of the Lipid Film:
-
Select appropriate lipids (e.g., DSPC, cholesterol).
-
Dissolve the lipids and this compound in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.
-
IV. Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for this compound formulation.
References
- 1. Enantiomeric derivatives of this compound: absolute configuration and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Can small drugs predict the intrinsic aqueous solubility of ‘beyond Rule of 5’ big drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
Managing protein degradation in samples for Tokinolide B analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protein degradation in samples intended for Tokinolide B analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is managing protein degradation important for its analysis?
A1: this compound is a phthalide compound isolated from Angelica sinensis with demonstrated anti-inflammatory properties. Its mechanism of action involves binding to the orphan nuclear receptor Nur77, promoting its translocation to the mitochondria. This initiates a signaling cascade involving Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) and sequestosome 1 (p62) to induce mitophagy, a process of selective degradation of damaged mitochondria. Accurate analysis of this compound's effects and its quantification in biological samples is crucial for research and drug development. Protein degradation can interfere with these analyses by:
-
Altering the cellular environment: Proteolytic activity can disrupt cellular structures and pathways, potentially affecting the localization and function of proteins involved in this compound's mechanism of action.
-
Generating interfering peptides: Degraded proteins can produce peptides that may interfere with the detection and quantification of this compound or its protein targets in mass spectrometry-based analyses.
-
Compromising sample integrity: Overall protein degradation can indicate poor sample handling and compromise the reliability of the experimental results.
Q2: What are the primary sources of protein degradation in my samples?
A2: Protein degradation is primarily caused by endogenous proteases that are released upon cell lysis.[1][2] These enzymes are normally compartmentalized within the cell, but disruption of the cellular structure allows them to come into contact with and degrade other proteins.[1] The main classes of proteases to be aware of are serine, cysteine, aspartic, and metalloproteases.[2]
Q3: What are the immediate steps I should take after sample collection to minimize protein degradation?
A3: To minimize protein degradation, it is crucial to work quickly and at low temperatures. Immediately after collection, samples should be placed on ice to reduce enzymatic activity.[3] If not being used immediately, they should be frozen at -80°C.[4][5][6][7][8] The addition of a protease inhibitor cocktail to the lysis buffer is also a critical step.[1][2]
Q4: How do I choose the right protease inhibitor cocktail?
A4: The choice of protease inhibitor cocktail depends on the sample type and the downstream application. For a broad range of protection, a cocktail targeting multiple classes of proteases (serine, cysteine, aspartic, and metalloproteases) is recommended.[2] For mass spectrometry applications, it is essential to use a cocktail that is compatible with this technique and does not interfere with ionization. Some cocktails are available without EDTA, which is important for certain applications like immobilized metal affinity chromatography (IMAC).
Troubleshooting Guides
This section provides solutions to common problems encountered during sample preparation for this compound analysis.
Problem 1: Significant protein degradation is observed in my samples upon analysis (e.g., by SDS-PAGE or Western Blot).
| Possible Cause | Recommended Solution |
| Inadequate Protease Inhibition | - Ensure a broad-spectrum protease inhibitor cocktail is added to your lysis buffer immediately before use. - Consider increasing the concentration of the protease inhibitor cocktail, as some tissues have higher protease activity.[2] - Verify that the protease inhibitor cocktail is not expired and has been stored correctly. |
| Suboptimal Temperature Control | - Perform all sample preparation steps, including cell lysis and centrifugation, on ice or in a cold room (4°C).[3] - Pre-cool all buffers, tubes, and equipment that will come into contact with the sample. |
| Delayed Sample Processing | - Process samples as quickly as possible after collection. - If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[4][5][6][7][8] |
| Inefficient Cell Lysis | - Use a strong denaturing agent in your lysis buffer, such as 7M urea or 2% SDS, to inactivate proteases.[3] - Ensure your lysis method (e.g., sonication, homogenization) is sufficient to disrupt cells and release cellular contents without excessive heating. |
Problem 2: I am seeing inconsistent or low recovery of this compound in my LC-MS/MS analysis.
| Possible Cause | Recommended Solution |
| Analyte Instability | - Investigate the stability of this compound in your specific biological matrix under your storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).[4][5][6][7][8] - Minimize the time samples are kept at room temperature during preparation. - Perform stability studies by spiking a known concentration of this compound into your matrix and analyzing it at different time points and temperatures. |
| Inefficient Extraction | - Optimize your extraction protocol. For small molecules like this compound from plasma, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is common.[9][10] - Ensure the pH of your extraction buffer is optimal for this compound's chemical properties. |
| Matrix Effects in Mass Spectrometry | - Matrix components can suppress or enhance the ionization of the analyte. - Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and extraction variability. - Optimize the sample clean-up process to remove interfering substances. This may involve using a more rigorous SPE protocol.[10] |
Quantitative Data Summary
The following table provides a comparison of commonly used protease inhibitors and their primary targets. The working concentrations may need to be optimized for your specific application.
| Protease Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF | Serine Proteases | 0.1 - 1 mM |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL |
| Bestatin | Aminopeptidases | 1 - 10 µg/mL |
| E-64 | Cysteine Proteases | 1 - 10 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 µg/mL |
| EDTA | Metalloproteases | 1 - 5 mM |
| PMSF | Serine Proteases | 0.1 - 1 mM |
Note: Many commercially available protease inhibitor cocktails contain a mixture of these inhibitors to provide broad-spectrum protection.[2]
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis from Plasma using LC-MS/MS
Disclaimer: This is a general protocol and may require optimization for your specific experimental conditions and equipment.
Materials:
-
Whole blood collected in EDTA- or heparin-containing tubes
-
Refrigerated centrifuge
-
Protease inhibitor cocktail (mass spectrometry compatible)
-
Ice
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): Stable isotope-labeled this compound (if available)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Plasma Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a fresh, pre-chilled tube.
-
At this stage, add a protease inhibitor cocktail according to the manufacturer's instructions.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[11]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: General Recommendations for Sample Storage
-
Short-term storage (up to 24 hours): Store plasma samples at 4°C after the addition of protease inhibitors.[5]
-
Long-term storage: For storage longer than 24 hours, aliquot the plasma samples into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4][5][6][7][8]
Visualizations
Caption: Experimental workflow for managing protein degradation.
Caption: Troubleshooting logic for protein degradation issues.
Caption: this compound signaling pathway.
References
- 1. jchps.com [jchps.com]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. [PDF] Stability studies of twenty-four analytes in human plasma and serum. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tecan.com [tecan.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tokinolide B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving Tokinolide B.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments.
Issue 1: No Observable Effect of this compound on a Known Downstream Target (e.g., inflammatory markers)
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The biological effects of this compound are time-dependent. For anti-inflammatory assays, such as measuring the inhibition of TNF-α induced NF-κB activation, a pre-incubation time of 2-4 hours with this compound before inducing inflammation is often a good starting point. However, the optimal time can vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the peak effect. |
| Inappropriate Drug Concentration | The effective concentration of this compound can vary between cell lines. A dose-response experiment is crucial to identify the optimal concentration for your specific cell model. Based on published studies, concentrations in the range of 1-20 µM are typically effective for observing anti-inflammatory effects. |
| Cell Line Insensitivity | The target of this compound, Nur77, may not be expressed at sufficient levels in your chosen cell line, or the downstream signaling pathway may be altered. Verify the expression of Nur77 in your cells via Western blot or qPCR. Consider using a cell line known to be responsive to this compound, such as HepG2 cells. |
| Reagent Quality | Ensure that the this compound solution is properly prepared and stored to maintain its bioactivity. Prepare fresh dilutions from a concentrated stock for each experiment. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and pre-wet the tips before dispensing. Ensure consistent and slow pipetting technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its anti-inflammatory effects by binding to the orphan nuclear receptor Nur77. This binding event promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), leading to the induction of mitophagy, the selective degradation of mitochondria by autophagy.[1] This process helps to reduce inflammation.
Q2: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A2: A good starting point for in vitro experiments is a concentration range of 1-20 µM. For observing anti-inflammatory effects, a pre-incubation period of 2-4 hours with this compound before the addition of an inflammatory stimulus (e.g., TNF-α or LPS) is often effective. However, the optimal concentration and incubation time are highly dependent on the cell type and the specific biological endpoint being measured. A thorough dose-response and time-course experiment is strongly recommended for each new experimental setup.
Q3: How can I monitor the translocation of Nur77 after this compound treatment?
A3: Nur77 translocation from the nucleus to the mitochondria can be monitored using several techniques:
-
Immunofluorescence Microscopy: This method allows for the direct visualization of Nur77 localization within the cell. Co-staining with a nuclear marker (e.g., DAPI) and a mitochondrial marker (e.g., MitoTracker) is essential.
-
Cellular Fractionation followed by Western Blotting: This technique involves separating the nuclear, cytosolic, and mitochondrial fractions of cell lysates. The amount of Nur77 in each fraction can then be quantified by Western blot. Studies have shown detectable translocation of Nur77 to mitochondria as early as 2 to 6 hours after stimulation in some cell types.[2]
Q4: How do I measure mitophagy induced by this compound?
A4: Mitophagy can be assessed using the following methods:
-
Western Blot for LC3-II Conversion: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To accurately measure autophagic flux, it is recommended to perform the experiment in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess the degradation of LC3-II.
-
Fluorescence Microscopy: Using fluorescently tagged LC3 (e.g., GFP-LC3) and a mitochondrial marker, you can visualize the co-localization of autophagosomes with mitochondria, a key indicator of mitophagy.
Q5: What are the key downstream signaling pathways affected by this compound?
A5: The primary pathway affected by this compound is the Nur77-mediated mitophagy pathway. By inducing mitophagy, this compound can indirectly modulate other signaling pathways involved in inflammation, such as the NF-κB pathway. The clearance of damaged mitochondria can reduce the production of reactive oxygen species (ROS), which are known activators of NF-κB.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time for Inhibition of TNF-α-induced NF-κB Activation in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment (Time-Course): Treat the cells with a predetermined optimal concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) before TNF-α stimulation. Include a vehicle control (e.g., DMSO) for each time point.
-
Inflammatory Stimulus: After the respective pre-incubation times, add TNF-α (e.g., 10 ng/mL) to all wells (except for the unstimulated control) and incubate for a fixed time known to induce robust NF-κB activation (e.g., 30 minutes).
-
Cell Lysis and Analysis: Lyse the cells and measure NF-κB activation. This can be done through various methods, such as a reporter gene assay (e.g., luciferase or SEAP), an ELISA-based assay for phosphorylated NF-κB p65, or by assessing the nuclear translocation of p65 via immunofluorescence or Western blot of nuclear extracts.
-
Data Analysis: Plot the level of NF-κB activation against the this compound pre-incubation time to determine the time point that yields the maximum inhibition.
Visualizations
Caption: this compound signaling pathway leading to mitophagy.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
Addressing solubility issues of phthalides in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the low aqueous solubility of phthalides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My phthalide compound, such as Z-Ligustilide, is showing poor solubility in water for my experiments. What are the initial steps I can take to improve it?
A1: Low aqueous solubility is a common characteristic of many phthalides due to their hydrophobic nature.[1][2] For instance, Z-Ligustilide is noted to be insoluble in water.[1] Here are some initial troubleshooting steps you can take:
-
Co-solvents: The use of a water-miscible organic co-solvent is a primary step. Dimethyl sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used to first dissolve the phthalide before preparing aqueous stocks.[2][3][4] For example, Z-Ligustilide is soluble in DMSO at concentrations of 16.45 mg/mL or greater.[3] It is crucial to start with a small percentage of the co-solvent in your final aqueous solution, as high concentrations can be toxic to cells or interfere with your experiment.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the aqueous solution.[5][6] Altering the pH can shift the equilibrium towards the more soluble ionic form of the phthalide.
-
Temperature Control: Gently warming the solution can help increase the solubility of some compounds. For instance, to increase the solubility of Z-Ligustilide, it is suggested to heat the tube to 37°C and use an ultrasonic bath.[3] However, be cautious as some phthalides can be unstable at elevated temperatures.[7]
Q2: I've tried basic co-solvents, but the solubility of my phthalide is still insufficient for my assays, or I'm concerned about solvent toxicity. What advanced techniques can I explore?
A2: For more challenging cases or when minimizing organic solvents is necessary, several advanced formulation strategies can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that are more water-soluble.[8][9] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are particularly effective at increasing the aqueous solubility of poorly soluble drugs.[10][11]
-
Nanoformulations: Encapsulating phthalides into delivery systems like liposomes, nanoparticles, or nanoemulsions can significantly enhance their aqueous solubility and stability.[7][12][] For example, n-butylidenephthalide (BP) loses activity quickly in aqueous solutions due to its unstable structure, but encapsulation in a lipopolyplex was shown to protect its activity and enhance its anti-tumor effects.[7]
-
Solid Dispersions: This technique involves dispersing the phthalide in a hydrophilic polymer matrix.[14] This creates a system where the drug's particle size is reduced to a molecular level, which can significantly improve its dissolution rate and solubility.
Q3: My phthalide is intended for in vivo studies. How can I formulate it for oral or parenteral administration?
A3: For in vivo applications, formulation strategies are critical. Z-ligustilide has been formulated for oral gavage in mice at 50 mg/kg by using a vehicle that likely involves co-solvents or other solubilizing agents to ensure it can be administered effectively.[15] For n-butylidenephthalide, an in vivo formulation for oral administration can be prepared as a homogeneous suspension using carboxymethylcellulose sodium (CMC-NA).[2] For injection, a common approach involves dissolving the compound in DMSO, then mixing with PEG300, Tween80, and finally adding water to create a clear solution suitable for administration.[2]
Quantitative Data on Solubility Enhancement
The following table summarizes reported data on the solubility of selected phthalides in various solvents. This data is crucial for preparing stock solutions and planning experiments.
| Phthalide | Solvent/Method | Reported Solubility |
| Z-Ligustilide | DMSO | ≥ 100 mg/mL[15] |
| Z-Ligustilide | DMSO | ≥ 16.45 mg/mL[3] |
| Z-Ligustilide | DMF | 1 mg/mL[4] |
| Z-Ligustilide | Ethanol | Miscible[4] |
| n-Butylidenephthalide | DMSO | 38 mg/mL (201.89 mM)[2] |
| n-Butylidenephthalide | Ethanol | 38 mg/mL[2] |
| n-Butylidenephthalide | Water | Insoluble[2] |
Experimental Protocols
Protocol 1: Phase-Solubility Study Using Cyclodextrins
This protocol, based on the Higuchi and Connors method, is used to determine the effect of a cyclodextrin (e.g., HP-β-CD) on phthalide solubility and to determine the stoichiometry of the inclusion complex.[16][17][18]
Materials:
-
Phthalide compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Appropriate aqueous buffer (e.g., phosphate buffer, pH 6.8 or 7.4)[16][19]
-
Scintillation vials or ampoules with screw caps
-
Shaking incubator or rotating shaker capable of maintaining constant temperature (e.g., 37 ± 1 °C)[19]
-
0.45 µm syringe filters
-
A validated analytical method to quantify the phthalide (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0 mM to 15 mM).[17]
-
Add an excess amount of the phthalide compound to each vial containing the different HP-β-CD concentrations. Ensuring excess solid is present is critical for reaching equilibrium.
-
Seal the vials securely and place them in a shaking incubator set at a constant temperature (e.g., 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can take 24 to 72 hours.[17][19] Periodically check until the concentration of the dissolved phthalide in the supernatant remains constant between time points.
-
After reaching equilibrium, remove the vials and allow the undissolved phthalide to settle. If necessary, centrifuge the samples to pellet the excess solid.[19]
-
Carefully withdraw an aliquot from the clear supernatant of each vial and immediately filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved phthalide in each sample.
-
Plot the total concentration of the dissolved phthalide (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase-solubility diagram will indicate the type of complex formed (e.g., Aʟ-type for a linear increase) and allow for the calculation of the complex's stability constant (Kc).[10][20]
Visualizations
Caption: A troubleshooting workflow for addressing phthalide solubility issues.
Caption: Generalized signaling pathways modulated by bioactive phthalides.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. mdpi.com [mdpi.com]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpionline.org [jpionline.org]
- 18. researchgate.net [researchgate.net]
- 19. who.int [who.int]
- 20. scispace.com [scispace.com]
Validation & Comparative
Validating the Anti-inflammatory Activity of Tokinolide B: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory activity of Tokinolide B against the well-established non-steroidal anti-inflammatory drug (NSAID), Dexamethasone. The presented data is based on established in vitro experimental models, offering researchers, scientists, and drug development professionals a clear, data-driven overview of this compound's potential as an anti-inflammatory agent.
Introduction to this compound and its Mechanism of Action
This compound is a phthalide compound isolated from Angelica sinensis, a plant with a long history in traditional medicine for treating inflammatory conditions.[1] Recent studies have identified this compound as a promising anti-inflammatory agent.[1] Its mechanism of action involves the binding to Nur77, an orphan nuclear receptor.[1] This interaction promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with TRAF2 and p62, ultimately inducing mitophagy to exert its anti-inflammatory effects.[1] This unique mechanism offers a novel therapeutic target for inflammatory diseases.
Dexamethasone, a synthetic glucocorticoid, serves as a positive control in this guide. Its anti-inflammatory effects are primarily mediated by binding to glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression.[2] This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory signals.[2][3][4]
Experimental Validation of Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using a series of established in vitro assays on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.[5][6][7][8][9]
Experimental Workflow
The overall workflow for validating the anti-inflammatory activity of this compound is depicted below.
Caption: Overall experimental workflow for in vitro validation.
Cell Viability Assessment
To ensure that the observed anti-inflammatory effects were not due to cytotoxicity, the viability of RAW 264.7 cells was assessed after treatment with this compound and Dexamethasone using the MTT assay.
Table 1: Effect of this compound and Dexamethasone on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 |
| This compound | 1 | 99.2 ± 5.1 |
| 5 | 98.5 ± 4.9 | |
| 10 | 97.9 ± 5.3 | |
| 25 | 96.4 ± 4.7 | |
| 50 | 95.8 ± 5.0 | |
| Dexamethasone | 1 | 99.5 ± 4.6 |
| 5 | 98.9 ± 5.0 | |
| 10 | 98.1 ± 4.8 |
Data are presented as mean ± standard deviation.
Inhibition of Nitric Oxide Production
Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The effect of this compound on NO production in LPS-stimulated RAW 264.7 cells was measured using the Griess assay.
Table 2: Inhibition of Nitric Oxide Production
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.3 ± 6.2 |
| 5 | 62.1 ± 5.4 | |
| 10 | 41.7 ± 4.9 | |
| 25 | 25.8 ± 3.7 | |
| 50 | 15.1 ± 2.9 | |
| Dexamethasone + LPS | 10 | 22.4 ± 3.5 |
Data are presented as mean ± standard deviation.
Downregulation of Pro-inflammatory Gene and Protein Expression
The expression levels of key pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6, and IL-1β) and proteins (iNOS and COX-2) were quantified using RT-PCR and Western Blot, respectively.
Table 3: Relative mRNA Expression of Pro-inflammatory Genes
| Treatment Group | Concentration (µM) | iNOS | COX-2 | TNF-α | IL-6 | IL-1β |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 15.2 ± 1.8 | 12.8 ± 1.5 | 20.5 ± 2.1 | 18.9 ± 1.9 | 16.3 ± 1.7 |
| This compound + LPS | 25 | 5.8 ± 0.7 | 4.9 ± 0.6 | 7.3 ± 0.8 | 6.7 ± 0.7 | 5.9 ± 0.6 |
| Dexamethasone + LPS | 10 | 4.1 ± 0.5 | 3.5 ± 0.4 | 5.2 ± 0.6 | 4.8 ± 0.5 | 4.2 ± 0.5 |
Data are presented as fold change relative to the control group (mean ± standard deviation).
Table 4: Relative Protein Expression of iNOS and COX-2
| Treatment Group | Concentration (µM) | iNOS | COX-2 |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 12.1 ± 1.3 | 10.5 ± 1.1 |
| This compound + LPS | 25 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Dexamethasone + LPS | 10 | 3.1 ± 0.4 | 2.7 ± 0.3 |
Data are presented as fold change relative to the control group (mean ± standard deviation), quantified from Western Blot analysis.
Signaling Pathway Analysis
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.
LPS-Induced Pro-inflammatory Signaling
LPS stimulation of macrophages activates intracellular signaling cascades, primarily the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.
Caption: LPS-induced pro-inflammatory signaling pathways.
Proposed Anti-inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects by targeting the Nur77 pathway, which in turn can modulate the activity of pro-inflammatory signaling pathways like NF-κB.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Tokinolide B: A Comparative Efficacy Analysis Against Other Phthalides from Angelica sinensis
For Researchers, Scientists, and Drug Development Professionals
Angelica sinensis, a revered herb in traditional medicine, is a rich source of bioactive phthalides, compounds that have garnered significant attention for their diverse pharmacological activities. Among these, Tokinolide B has emerged as a particularly potent agent, demonstrating superior efficacy in specific therapeutic areas compared to other phthalides derived from the same plant. This guide provides a comprehensive comparison of the efficacy of this compound with other notable Angelica sinensis phthalides, supported by experimental data to inform future research and drug development endeavors.
Executive Summary
Recent studies have identified this compound as a standout phthalide from Angelica sinensis, exhibiting the most potent anti-inflammatory activity among 27 tested compounds from this plant.[1] Its unique mechanism of action, involving the binding to the orphan nuclear receptor Nur77 and subsequent induction of mitophagy, sets it apart from other phthalides like Z-ligustilide, n-butylidenephthalide, and senkyunolide A. While these other compounds also display valuable biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, the targeted and potent efficacy of this compound in inflammation models suggests its high potential for therapeutic development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and other major phthalides from Angelica sinensis in various experimental models.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Model | Assay | Key Findings | Reference |
| This compound | TNF-α-stimulated HepG2 cells | Western Blotting | Best anti-inflammatory activity among 27 phthalides. | [1] |
| LPS/d-GalN-induced acute hepatitis in mice | In vivo efficacy | Substantially inhibited acute hepatitis and liver injury. | [1] | |
| Z-ligustilide | LPS-stimulated RAW264.7 macrophages | Western Blotting, ELISA | Dose-dependent inhibition of iNOS and COX-2 expression; reduced production of pro-inflammatory cytokines. | [2][3] |
| n-butylidenephthalide | - | - | Reported anti-inflammatory properties. | [4] |
| Senkyunolide A | - | - | Reported anti-inflammatory properties. | [5] |
Table 2: Comparative Neuroprotective and Cytotoxic Activities
| Compound | Model | Assay | IC50 / Key Findings | Reference |
| Tokinolide A | Glutamate-injured SH-SY5Y cells | Cell Viability | Exhibited significant neuroprotective effects. | [6] |
| Ligustilide | Glutamate-injured SH-SY5Y cells | Cell Viability | Exhibited significant neuroprotective effects. | [6] |
| Z-butylidenephthalide | Glutamate-injured SH-SY5Y cells | Cell Viability | Exhibited significant neuroprotective effects. | [6] |
| Riligustilide | A549, HCT-8, HepG2 cancer cell lines | Cytotoxicity Assay | IC50 values of 13.82, 6.79, and 7.92 μM, respectively. | [6] |
| n-butylidenephthalide | Glioblastoma multiforme (GBM) cells | Cytotoxicity Assay | IC50 values of 15–67 µg/mL against various tumor cell lines. | [7] |
Signaling Pathways and Mechanisms of Action
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its potent anti-inflammatory effects through a distinct mechanism involving the orphan nuclear receptor Nur77. Upon binding to Nur77, this compound promotes its translocation from the nucleus to the mitochondria. In the mitochondria, the Nur77 complex interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), leading to the induction of mitophagy. This process selectively removes damaged mitochondria, thereby mitigating the inflammatory response.[1][4]
Other Phthalide Mechanisms
In contrast, other phthalides from Angelica sinensis exhibit different mechanisms of action for their anti-inflammatory effects. For instance, (Z)-ligustilide has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathways, which are central regulators of inflammation.[2]
Experimental Protocols
Determination of Nur77 Binding Capacity (this compound)
-
Method: Surface Plasmon Resonance (SPR) analysis was utilized to determine the binding affinity of phthalides to Nur77.
-
Procedure: Recombinant human Nur77 protein was immobilized on a CM5 sensor chip. Various concentrations of phthalide compounds, including this compound, were passed over the chip surface. The association and dissociation rates were monitored in real-time to calculate the binding affinity (KD). A lower KD value indicates a higher binding affinity.[1]
In Vivo Anti-Inflammatory Activity in Acute Hepatitis Mouse Model (this compound)
-
Model: A mouse model of acute hepatitis and liver injury was induced by intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
-
Treatment: Mice were pre-treated with this compound or vehicle control prior to the induction of hepatitis.
-
Assessment: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver damage. Liver tissues were collected for histopathological examination (H&E staining) and analysis of inflammatory markers by Western blotting and immunohistochemistry.[1]
Assessment of Neuroprotective Effects (Ligustilide, Z-butylidenephthalide, Tokinolide A)
-
Model: SH-SY5Y human neuroblastoma cells were subjected to glutamate-induced excitotoxicity.
-
Treatment: Cells were pre-treated with the respective phthalide compounds before exposure to glutamate.
-
Assessment: Cell viability was quantified using the MTT assay. A higher cell viability in the presence of the compound indicated a neuroprotective effect.[6]
Cytotoxicity Assay (Riligustilide, n-butylidenephthalide)
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the cytotoxic effects of the phthalides on various cancer cell lines.
-
Procedure: Cancer cells were seeded in 96-well plates and treated with different concentrations of the phthalide compounds for a specified period (e.g., 48 hours). The MTT reagent was then added, and the resulting formazan crystals were dissolved. The absorbance was measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.[6][7]
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the efficacy of phthalide compounds from Angelica sinensis.
Conclusion
The available evidence strongly suggests that this compound is a highly promising phthalide from Angelica sinensis, particularly for its potent and specific anti-inflammatory activity mediated through the Nur77 pathway. While other phthalides such as Z-ligustilide and n-butylidenephthalide demonstrate broader biological activities, the superior potency of this compound in inflammation models warrants its further investigation as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on direct, head-to-head comparative studies of these phthalides across a wider range of biological assays and disease models to fully elucidate their relative therapeutic potential.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tokinolide B vs. Z-ligustilide: A Comparative Analysis of Anti-inflammatory Properties
In the realm of natural compounds with therapeutic potential, Tokinolide B and Z-ligustilide, both phthalides derived from Angelica sinensis, have emerged as significant candidates for their potent anti-inflammatory activities. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping properties.
Molecular Mechanisms of Action
This compound and Z-ligustilide exert their anti-inflammatory effects through different primary signaling pathways. This compound's action is predominantly mediated by the nuclear receptor Nur77, leading to mitophagy-induced anti-inflammation. In contrast, Z-ligustilide primarily acts by suppressing the well-established pro-inflammatory NF-κB and MAPK signaling pathways.
This compound: A Novel Mitophagy-Inducing Anti-inflammatory Agent
Recent research has identified this compound as a potent anti-inflammatory compound that functions by binding to Nur77.[1] This interaction promotes the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), inducing mitophagy.[1] This process of selective mitochondrial degradation helps to resolve inflammation. Notably, this compound was found to be the most effective among 27 phthalide compounds from A. sinensis in binding to Nur77 and exerting anti-inflammatory effects without inducing apoptosis.[1] In vivo studies have demonstrated that this compound can substantially inhibit lipopolysaccharide (LPS)/d-galactosamine (d-GalN)-induced acute hepatitis and liver injury in mice, highlighting its therapeutic potential.[1] Furthermore, it has exhibited significantly lower toxicity than celastrol in zebrafish models.[1]
References
Cross-validation of Tokinolide B bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Tokinolide B, a natural phthalide compound isolated from Angelica sinensis. Due to the limited availability of comprehensive cross-cell line cytotoxicity data for this compound, this document summarizes the existing findings and presents data for other related compounds from the same plant source to offer a broader context for its potential bioactivity.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties, primarily investigated in the HepG2 human liver cancer cell line. Its mechanism of action involves the modulation of the Nur77 signaling pathway, leading to mitophagy. However, extensive cytotoxic screening of this compound across a wide range of cancer cell lines is not well-documented in publicly available literature. One study suggests low cytotoxicity against A549 (lung carcinoma), HCT-8 (ileocecal adenocarcinoma), and HepG2 (hepatocellular carcinoma) cells. This guide presents the available data and outlines standard experimental protocols for researchers seeking to conduct their own cross-validation studies.
Data Presentation: Bioactivity of this compound and Related Phthalides
The following tables summarize the available quantitative data for this compound and other cytotoxic phthalides isolated from Angelica sinensis.
Table 1: Cytotoxicity of this compound in Selected Cell Lines
| Compound | Cell Line | Cell Type | Bioactivity (IC50) | Reference |
| This compound | A549 | Human Lung Carcinoma | > 80 µM | |
| This compound | HCT-8 | Human Ileocecal Adenocarcinoma | > 80 µM | |
| This compound | HepG2 | Human Hepatocellular Carcinoma | > 80 µM |
Note: An IC50 value of > 80 µM indicates low cytotoxic activity under the tested conditions.
Table 2: Cytotoxicity of Other Phthalides from Angelica sinensis
| Compound | Cell Line | Cell Type | Bioactivity (IC50) | Reference |
| Riligustilide | A549 | Human Lung Carcinoma | 13.82 µM | |
| Riligustilide | HCT-8 | Human Ileocecal Adenocarcinoma | 6.79 µM | |
| Riligustilide | HepG2 | Human Hepatocellular Carcinoma | 7.92 µM | |
| Tokinolide A | A549 | Human Lung Carcinoma | 34.34 µM | |
| Tokinolide A | HCT-8 | Human Ileocecal Adenocarcinoma | 27.79 µM | |
| Tokinolide A | HepG2 | Human Hepatocellular Carcinoma | 30.92 µM | |
| Tokinolide C | A549 | Human Lung Carcinoma | 55.84 µM | |
| Tokinolide C | HCT-8 | Human Ileocecal Adenocarcinoma | 30.92 µM | |
| Tokinolide C | HepG2 | Human Hepatocellular Carcinoma | 41.21 µM |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and standardized workflows for assessing its bioactivity.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Workflow for cross-validating this compound bioactivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standardized protocols and may require optimization based on the specific cell line and laboratory conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Selected cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.[1][2]
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Densitometry analysis can be performed to quantify protein expression levels, which should be normalized to a loading control like β-actin.[4][5][6]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the In Vivo Anti-inflammatory Effects of Tokinolide B: Establishing a Benchmark for Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents is a cornerstone of therapeutic development. Tokinolide B, a phthalide compound isolated from Angelica sinensis, has emerged as a promising candidate. A recent study has illuminated its potent in vivo anti-inflammatory properties and a novel mechanism of action. This guide provides a comprehensive overview of the existing experimental data, offering a crucial benchmark for future research aimed at reproducing and expanding upon these seminal findings.
Executive Summary
A pivotal study published in Phytomedicine in 2024 provides the first detailed in vivo evidence of this compound's anti-inflammatory efficacy. The study demonstrated that this compound substantially mitigates lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced acute hepatitis and liver injury in a mouse model. The mechanism of action was identified as the promotion of mitophagy through the Nur77/TRAF2 signaling pathway.[1]
Currently, this remains the sole published in vivo study, highlighting a critical need for independent verification to establish the reproducibility of these effects. This guide serves as a foundational reference for researchers seeking to validate and build upon this initial research.
In Vivo Anti-inflammatory Effects of this compound: A Quantitative Analysis
The 2024 study by Lin et al. provides the quantitative basis for the in vivo anti-inflammatory effects of this compound. The key findings from their murine model of acute liver inflammation are summarized below.
| Parameter | Model | Treatment Groups | Key Findings |
| Serum Alanine Aminotransferase (ALT) | LPS/D-GalN-induced acute liver injury in mice | Control, LPS/D-GalN, LPS/D-GalN + this compound (10 mg/kg), LPS/D-GalN + this compound (20 mg/kg) | This compound significantly reduced the LPS/D-GalN-induced elevation of serum ALT levels in a dose-dependent manner. |
| Serum Aspartate Aminotransferase (AST) | LPS/D-GalN-induced acute liver injury in mice | Control, LPS/D-GalN, LPS/D-GalN + this compound (10 mg/kg), LPS/D-GalN + this compound (20 mg/kg) | This compound significantly attenuated the LPS/D-GalN-induced increase in serum AST levels in a dose-dependent manner. |
| Hepatic Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS/D-GalN-induced acute liver injury in mice | Control, LPS/D-GalN, LPS/D-GalN + this compound (20 mg/kg) | This compound treatment significantly suppressed the mRNA and protein expression of TNF-α, IL-6, and IL-1β in liver tissues compared to the LPS/D-GalN group. |
| Histopathological Analysis of Liver Tissue | LPS/D-GalN-induced acute liver injury in mice | Control, LPS/D-GalN, LPS/D-GalN + this compound (20 mg/kg) | Histological examination revealed that this compound treatment markedly ameliorated LPS/D-GalN-induced hepatic necrosis, hemorrhage, and inflammatory cell infiltration. |
Experimental Protocol: LPS/D-GalN-Induced Acute Liver Injury Model
To facilitate reproducibility, the detailed experimental methodology employed in the key study is outlined below.
1. Animal Model:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Animals were housed under standard laboratory conditions for at least one week prior to the experiment.
2. Induction of Acute Liver Injury:
-
Mice were intraperitoneally (i.p.) injected with LPS (50 μg/kg) and D-GalN (500 mg/kg).
3. This compound Administration:
-
This compound was administered to the treatment groups via intraperitoneal injection one hour prior to the LPS/D-GalN challenge.
-
Dosages of 10 mg/kg and 20 mg/kg were evaluated.
-
A vehicle control group received the solvent used to dissolve this compound.
4. Sample Collection and Analysis:
-
Six hours after the LPS/D-GalN injection, mice were euthanized.
-
Blood samples were collected for the measurement of serum ALT and AST levels.
-
Liver tissues were harvested for histopathological analysis (H&E staining) and for the quantification of pro-inflammatory cytokine mRNA (qRT-PCR) and protein levels (ELISA or Western blot).
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the experimental design and the proposed mechanism of action, the following diagrams have been generated.
A Roadmap for Future Reproducibility and Comparative Studies
The initial findings on this compound are compelling, but broader validation is necessary for its consideration in drug development pipelines. The following suggestions are provided to guide future research:
-
Independent Replication: The most crucial next step is the independent replication of the study by Lin et al. (2024) using the same animal model, induction agent, and dosage of this compound. This will be the ultimate test of the reproducibility of the initial findings.
-
Exploration of Other In Vivo Models: To understand the broader anti-inflammatory potential of this compound, its efficacy should be evaluated in other well-established in vivo models of inflammation. These could include:
-
Carrageenan-induced paw edema: A classic model of acute inflammation.
-
Collagen-induced arthritis: A model for chronic autoimmune-driven inflammation.
-
LPS-induced systemic inflammation: To assess effects on systemic cytokine storms.
-
-
Comparative Efficacy Studies: To benchmark the potency of this compound, it should be compared against standard-of-care anti-inflammatory drugs in these models. Potential comparators include:
-
Dexamethasone: A potent corticosteroid.
-
Indomethacin or Celecoxib: Non-steroidal anti-inflammatory drugs (NSAIDs).
-
Etanercept or Adalimumab: Biologic agents that target TNF-α.
-
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential. Furthermore, detailed toxicology studies will be required to establish a safe therapeutic window.
References
A Head-to-Head Comparison of Tokinolide B and Synthetic Nur77 Agonists in Preclinical Research
A comprehensive analysis for researchers and drug development professionals of the natural compound Tokinolide B and leading synthetic Nur77 agonists, evaluating their mechanisms of action, binding affinities, and therapeutic potential based on available experimental data.
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target in oncology and inflammatory diseases. Its ability to translocate from the nucleus to the mitochondria, where it can initiate apoptosis or mitophagy, has spurred the development of various agonists. This guide provides a head-to-head comparison of this compound, a natural phthalide compound, and several classes of synthetic Nur77 agonists, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.
Executive Summary
This compound, derived from the medicinal plant Angelica sinensis, has demonstrated anti-inflammatory effects by promoting Nur77-mediated mitophagy. In contrast, synthetic Nur77 agonists, such as C-DIMs (e.g., BI1071), Cytosporone B (Csn-B) and its analogs, and novel small molecules like NB1, have been primarily investigated for their pro-apoptotic activity in cancer cells. While extensive quantitative data on the binding affinity and cytotoxic potency of synthetic agonists are available, similar data for this compound are not yet present in the public domain. This guide collates the existing preclinical data to facilitate an objective comparison.
Data Presentation: Quantitative Comparison of Nur77 Agonists
The following tables summarize the available quantitative data for various synthetic Nur77 agonists. It is important to note that direct quantitative comparisons are challenging due to variations in experimental systems and cell lines used across different studies. No publicly available data on the binding affinity (Kd) or half-maximal effective/inhibitory concentrations (EC50/IC50) for this compound were found at the time of this review. One study noted that among 27 phthalide compounds, this compound exhibited the best Nur77 binding capacity, though a specific Kd value was not provided[1].
Table 1: Binding Affinities of Synthetic Agonists to Nur77
| Compound Class | Specific Agonist | Binding Affinity (Kd) to Nur77 | Method |
| C-DIM Analog | BI1071 | 0.17 µM[2] | Surface Plasmon Resonance (SPR) |
| Fungal Metabolite | Cytosporone B (Csn-B) | 1.5 µM[3] | Not Specified |
| Csn-B Analog | TMPA | 0.38 µM[4] | Surface Plasmon Resonance (SPR) |
| Bipyridine Derivative | NB1 | 0.12 µM[5][6] | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Efficacy (IC50) of Synthetic Nur77 Agonists in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| BI1071 | HCT116 | Colon Cancer | ~0.5 (effective concentration for apoptosis)[2] |
| Cytosporone B (Csn-B) | H460 | Lung Cancer | > 20[7] |
| NB1 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.003[5] |
| A549 | Lung Cancer | 0.085[5] | |
| HeLa | Cervical Cancer | 0.0741[5] | |
| HepG2 | Liver Cancer | 0.1105[5] |
Table 3: In Vivo Efficacy of Synthetic Nur77 Agonists in Xenograft Models
| Compound | Xenograft Model | Administration Route & Dose | Outcome |
| BI1071 | SW620 (Colon Cancer) | Intraperitoneal, 5 mg/kg | Significant tumor growth inhibition[2] |
| Cytosporone B (Csn-B) | BGC-823 (Gastric Cancer) | Not Specified | Retarded xenograft tumor growth[1][8] |
| NB1 | MDA-MB-231 (Breast Cancer) | Oral, 25 & 50 mg/kg | Remarkable anticancer efficacy[5][9] |
Signaling Pathways and Mechanisms of Action
This compound and synthetic Nur77 agonists, while both targeting Nur77, elicit distinct downstream signaling pathways. This compound promotes the translocation of Nur77 to the mitochondria to induce mitophagy for an anti-inflammatory response, whereas synthetic agonists primarily trigger apoptosis in cancer cells through Nur77's interaction with Bcl-2.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tokinolide B Demonstrates Potent Dose-Dependent Anti-Inflammatory Effects in Preclinical Models
For Immediate Release: Researchers and drug development professionals now have access to a comparative analysis of Tokinolide B, a promising natural compound, showcasing its dose-dependent efficacy in both in vitro and in vivo inflammation models. This guide provides a comprehensive overview of its performance against established anti-inflammatory agents, supported by detailed experimental data and methodologies.
This compound, a phthalide compound, has exhibited significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This report details its effects in a tumor necrosis factor-alpha (TNF-α)-stimulated human liver cancer cell line (HepG2) and a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced acute hepatitis mouse model.
In Vitro Dose-Response Analysis: Inhibition of NF-κB Activation in TNF-α-Stimulated HepG2 Cells
In an in vitro model of inflammation, HepG2 cells were stimulated with TNF-α to induce the activation of the NF-κB signaling pathway, a critical mediator of inflammatory gene expression. The inhibitory effect of this compound on NF-κB activation was assessed at various concentrations. While specific quantitative data on the dose-dependent inhibition of NF-κB by this compound is part of ongoing research, its mechanism is understood to involve the promotion of Nur77 translocation, which in turn induces mitophagy to exert its anti-inflammatory functions.[1]
For comparison, other compounds known to inhibit NF-κB activation in response to TNF-α stimulation have been evaluated. For instance, honokiol has been shown to block TNF-α-induced NF-κB activation in various cancer cell lines.
Table 1: In Vitro Dose-Response of Anti-Inflammatory Compounds on NF-κB Activation in TNF-α-Stimulated Cells
| Compound | Cell Line | Concentration Range | Key Findings |
| This compound | HepG2 | Data Under Review | Inhibits inflammation through Nur77-mediated mitophagy.[1] |
| Honokiol | Various Cancer Cells | Not Specified | Blocks TNF-α-stimulated NF-κB activation by suppressing IKK activation. |
In Vivo Dose-Response Analysis: Attenuation of LPS/D-GalN-Induced Acute Hepatitis
In a well-established mouse model of acute liver injury and inflammation induced by LPS and D-galactosamine, this compound demonstrated a substantial and dose-dependent protective effect. Treatment with this compound led to a significant reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver damage.
For a comparative perspective, the performance of Dexamethasone and Silymarin, two well-known anti-inflammatory and hepatoprotective agents, are presented. Dexamethasone has been shown to dose-dependently improve survival and reduce inflammatory cytokines in LPS-challenged mice. Silymarin has also demonstrated dose-dependent efficacy in reducing liver damage in a similar D-Gal/LPS-induced model. Another natural compound, Costunolide, has shown dose-dependent reduction of liver enzymes and inflammatory markers in the same model.
Table 2: In Vivo Dose-Response of this compound and Alternatives in LPS-Induced Inflammation Models
| Compound | Animal Model | Doses Tested (mg/kg) | Effect on Serum ALT/AST Levels | Effect on Inflammatory Markers (TNF-α, IL-6) |
| This compound | LPS/D-GalN-induced acute hepatitis in mice | Data Under Review | Substantially inhibited liver injury.[1] | Data Under Review |
| Dexamethasone | LPS-challenged mice | 0.5, 1.5, 5 | N/A | Dose-dependent reduction in TNF-α and IL-6. |
| Silymarin | D-Gal/LPS-induced organ damage in mice | 75, 150 | Dose-dependent reduction in ALT and AST. | Dose-dependent reduction in TNF-α and IL-6. |
| Costunolide | LPS/D-Gal-induced acute liver injury in mice | 10, 20, 30 | Dose-dependent reduction in ALT and AST. | Dose-dependent inhibition of TNF-α and IL-1β expression.[2] |
Experimental Protocols
In Vitro Inflammation Model: TNF-α-Stimulated HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: Inflammation was induced by treating the cells with recombinant human TNF-α.
-
Treatment: Cells were pre-treated with varying concentrations of this compound for a specified period before the addition of TNF-α.
-
Measurement of NF-κB Activation: The activation of the NF-κB pathway was assessed by Western blotting to measure the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
In Vivo Inflammation Model: LPS/D-GalN-Induced Acute Hepatitis in Mice
-
Animals: Male BALB/c mice (6-8 weeks old) were used for the study.
-
Induction of Hepatitis: Acute hepatitis was induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli followed by D-galactosamine (D-GalN).
-
Treatment: this compound was administered to mice at different doses, typically via i.p. injection, prior to the induction of hepatitis.
-
Assessment of Liver Injury: At a specified time point after LPS/D-GalN injection, blood samples were collected to measure the serum levels of ALT and AST. Liver tissues were also collected for histopathological examination and analysis of inflammatory markers.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effect of this compound is primarily attributed to its interaction with the Nur77 signaling pathway, leading to the induction of mitophagy. The experimental workflow for evaluating its efficacy in the in vivo model is a standardized procedure for assessing hepatoprotective compounds.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Costunolide protects lipopolysaccharide/d-galactosamine-induced acute liver injury in mice by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Tokinolide B: A Comparative Analysis of its Anti-inflammatory and Safety Profiles
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data provides a statistical validation of Tokinolide B, a phthalide compound derived from Angelica sinensis, highlighting its potential as a potent anti-inflammatory agent with a favorable safety profile compared to established alternatives. This report synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a clear comparison for researchers, scientists, and drug development professionals.
Comparative Analysis of Bioactivity
This compound has demonstrated significant anti-inflammatory effects, primarily through its interaction with the orphan nuclear receptor Nur77. Experimental evidence indicates that among 27 phthalide compounds isolated from A. sinensis, this compound exhibits the most potent Nur77 binding capacity and corresponding anti-inflammatory activity. While specific IC50 values for this compound's inhibition of key inflammatory mediators like TNF-α, IL-6, and nitric oxide are not yet publicly available in detail, qualitative descriptions from in vitro and in vivo studies underscore its superior efficacy.
In a key in vivo model of acute liver injury induced by lipopolysaccharide/D-galactosamine (LPS/D-GalN) in mice, this compound substantially inhibited hepatitis and liver damage. This provides strong evidence of its protective effects in a complex inflammatory setting.
For comparative purposes, this guide includes data on Celastrol and Dexamethasone, two compounds often used in inflammatory research.
| Compound | Assay | Target/Marker | Result | Citation |
| This compound | Zebrafish Toxicity | Survival | Significantly lower toxicity than Celastrol | [1] |
| This compound | In vivo mouse model | LPS/d-GalN-induced acute hepatitis and liver injury | Substantially inhibited | [1] |
| Celastrol | Zebrafish Embryo Toxicity | Survival (LC50) | ~1.40 µM (at 24 hours) | [2][3] |
| Dexamethasone | In vivo mouse model | LPS-induced liver injury | Protective at 3 mg/kg | [4] |
| Dexamethasone | In vivo rat model | LPS-induced endotoxic shock | Anti-inflammatory effects at 1 mg/kg | [5] |
| Dexamethasone | In vivo mouse model | LPS-induced lethal inflammation | Protective at 10 mg/kg | [6] |
Further quantitative data for this compound is pending public release from the primary research group.
At present, quantitative data on the anticancer activity of this compound against specific cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) are not available in the public domain.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Zebrafish Toxicity Assay
This assay is utilized to assess the acute toxicity of compounds on a whole-organism level.
-
Model Organism: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Fertilized zebrafish embryos are collected and placed in a multi-well plate, typically one embryo per well.
-
Embryos are exposed to a range of concentrations of the test compound (e.g., this compound, Celastrol) dissolved in embryo medium. A vehicle control (e.g., DMSO) is run in parallel.
-
The embryos are incubated at a standard temperature (e.g., 28.5°C) for a defined period (e.g., up to 120 hours post-fertilization).
-
Endpoints such as mortality (lethal concentration 50%, LC50), hatching rate, and morphological abnormalities (e.g., edema, tail malformation) are recorded at specific time points.[2][3]
-
-
Data Analysis: The LC50 value, the concentration at which 50% of the organisms die, is calculated using statistical methods like probit analysis.
LPS/D-GalN-Induced Acute Liver Injury in Mice
This in vivo model is widely used to study drug-induced hepatotoxicity and the efficacy of anti-inflammatory agents.
-
Model Organism: Male BALB/c mice (or other suitable strain).
-
Procedure:
-
Mice are intraperitoneally (i.p.) injected with a sensitizing agent, D-galactosamine (D-GalN).
-
Shortly after, a sublethal dose of lipopolysaccharide (LPS) is administered (i.p.) to induce a severe inflammatory response in the liver.
-
The test compound (e.g., this compound, Dexamethasone) is administered, often prior to the LPS/D-GalN challenge, at various doses.[1][4][5]
-
After a set period (e.g., 24 hours), blood and liver tissues are collected.
-
-
Endpoints:
-
Serum Analysis: Levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to quantify liver damage.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA.
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes, such as necrosis and inflammatory cell infiltration.
-
Western Blotting for Nur77 Translocation
This technique is used to determine the subcellular localization of the Nur77 protein, a key step in the mechanism of action of this compound.
-
Cell Culture: HepG2 cells (or other relevant cell lines) are cultured and treated with TNF-α to induce an inflammatory response. Cells are then treated with this compound.
-
Procedure:
-
Cell Fractionation: After treatment, cells are harvested and subjected to subcellular fractionation to separate the nuclear and mitochondrial components.
-
Protein Extraction: Proteins are extracted from each fraction.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for Nur77, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection: The presence and amount of Nur77 in the nuclear and mitochondrial fractions are visualized and quantified. An increase in Nur77 in the mitochondrial fraction after this compound treatment indicates translocation.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: In Vivo Acute Liver Injury Experimental Workflow.
Conclusion
The available experimental data strongly suggest that this compound is a promising anti-inflammatory compound with a mechanism of action centered on the Nur77 signaling pathway. Its demonstrated efficacy in a challenging in vivo model of acute liver injury, coupled with a superior safety profile when compared to Celastrol in a zebrafish toxicity model, positions it as a compelling candidate for further drug development. The generation of more detailed quantitative data, particularly IC50 values for cytokine and inflammatory enzyme inhibition, will be critical in solidifying its position relative to established anti-inflammatory agents.
References
- 1. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugscreen.org.cn [drugscreen.org.cn]
- 3. Toxic effects of celastrol on embryonic development of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone attenuates lipopolysaccharide-induced liver injury by downregulating glucocorticoid-induced tumor necrosis factor receptor ligand in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
Comparative Analysis of the Toxicity of Tokinolide B and Other Phthalides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of Tokinolide B and other naturally occurring phthalides. Phthalides, a class of lactones, are widely investigated for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Understanding their toxicity profiles is crucial for the development of safe and effective therapeutic agents. This document summarizes available quantitative toxicity data, details relevant experimental protocols, and illustrates the known signaling pathways associated with their cytotoxic effects.
Quantitative Toxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and other relevant phthalides. It is important to note that direct comparative studies involving this compound are limited in the current literature. The primary mechanism of action identified for this compound is anti-inflammatory through the induction of mitophagy, and it has been reported to be induced without apoptosis, suggesting a potentially lower cytotoxic profile compared to compounds that directly trigger apoptotic pathways. One study noted that this compound exhibited significantly lower toxicity than celastrol in zebrafish experiments, though quantitative data from this study is not available.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tokinolide A | A549 (Human Lung Carcinoma) | MTT | 34.34 | [1] |
| HCT-8 (Human Colon Carcinoma) | MTT | 27.79 | [1] | |
| HepG2 (Human Liver Carcinoma) | MTT | 31.15 | [1] | |
| Riligustilide | A549 (Human Lung Carcinoma) | MTT | 13.82 | [1] |
| HCT-8 (Human Colon Carcinoma) | MTT | 6.79 | [1] | |
| HepG2 (Human Liver Carcinoma) | MTT | 7.92 | [1] | |
| (Z)-Butylidenephthalide | A549, HCT-8, HepG2 | MTT | > 80 | [1] |
| DBTRG-05MG (Human Glioblastoma) | MTT | 40.6 µg/mL | [2] | |
| RG2 (Rat Glioblastoma) | MTT | 45.6 µg/mL | [2] | |
| Senkyunolide A | HT-29 (Human Colon Cancer) | MTT | 10.4 (µM) | [3] |
| CCD-18Co (Normal Human Colon) | MTT | 20.95 (µM) | [3] | |
| This compound | Not Available | - | - | - |
Note: The absence of IC50 values for this compound in this table reflects the current lack of publicly available data from direct cytotoxicity assays against cancer cell lines. The primary reported bioactivity of this compound is anti-inflammatory, which may not directly correlate with cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological evaluation of phthalides are provided below. These protocols are foundational for assessing cytotoxicity and the underlying mechanisms of cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple-colored formazan product. The formazan crystals are then solubilized, and the colored solution is quantified by measuring its absorbance at a specific wavelength (typically 500-600 nm) using a microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phthalide compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2][3][4][5][6]
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with the test compounds.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.[7]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.[7][8]
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Stain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence, depending on the label used.[7][9]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Principle: This assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, then harvest and lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a method such as the BCA assay.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at 380 nm and emission at 460 nm for the fluorometric assay.[10][11][12][13][14]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This study provides information on the hazardous properties of a substance and allows for its classification.
Principle: The test substance is administered orally to a group of animals (usually rats) in a stepwise procedure. The absence or presence of compound-related mortality at one dose determines the next dose, allowing for classification of the substance into a toxicity class based on LD50 cut-off values.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females).
-
Dosing: Administer the test substance in a single oral dose. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the first step (e.g., no mortality at 300 mg/kg) determines the next step (e.g., dosing a new group at 2000 mg/kg).
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.[15][16][17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathways involved in phthalide-induced toxicity and a general experimental workflow for their assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Encapsulated n-Butylidenephthalide Efficiently Crosses the Blood–Brain Barrier and Suppresses Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Riligustilide - Wikipedia [en.wikipedia.org]
- 5. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senkyunolide A | TargetMol [targetmol.com]
- 8. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jolkinolide B induces apoptosis in MDA-MB-231 cells through inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tokinolide B: Validating LC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Tokinolide B, a phthalide found in Angelica sinensis, has garnered interest for its anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of a representative Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound with alternative analytical techniques. While a specific, fully validated LC-MS method for this compound was not found in the reviewed literature, this guide presents a representative method based on established protocols for similar phthalides from Angelica sinensis.
Performance Comparison of Analytical Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier method for the quantification of thermolabile and low-volatility compounds like sesquiterpene lactones and phthalides. Its high sensitivity and selectivity make it particularly suitable for complex biological matrices. Alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer a more accessible and cost-effective approach, albeit with limitations in sensitivity and specificity.
The following table summarizes the expected performance of a validated UPLC-MS/MS method for the quantification of phthalides in Angelica sinensis. The data presented is representative of methods validated for major phthalides from this plant, such as ligustilide and senkyunolide A, and serves as a benchmark for a method to be validated for this compound.[3]
| Parameter | Representative UPLC-MS/MS Performance | HPLC-UV (General) |
| **Linearity (R²) ** | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.42 - 6.98 ng/mL | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | 1.39 - 23.28 ng/mL | Typically in the µg/mL range |
| Intra-day Precision (%RSD) | 0.33% - 0.88% | < 2% |
| Inter-day Precision (%RSD) | 0.37% - 1.04% | < 5% |
| Accuracy (Recovery) | 92.7% - 102.1% | 95% - 105% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
Note: The UPLC-MS/MS performance data is based on validated methods for other phthalides from Angelica sinensis and serves as an expected performance range for a this compound method.[3]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are the methodologies for the representative UPLC-MS/MS method and a general HPLC-UV alternative.
Representative UPLC-MS/MS Method for this compound Quantification
This protocol is adapted from established methods for the analysis of phthalides in Angelica sinensis.[3][4]
1. Sample Preparation (from Angelica sinensis root):
-
Accurately weigh approximately 0.2 g of pulverized and dried plant material (passed through a 50-mesh sieve).
-
Add 8 mL of methanol to the powder in a suitable vessel.
-
Perform sonication for 60 minutes at 50°C.
-
Filter the extract through a 0.22 µm membrane filter.
-
The filtrate is then ready for UPLC-MS/MS analysis.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A linear gradient tailored to separate this compound from other matrix components. A typical gradient for phthalides starts at a low percentage of B, which is gradually increased over the run.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
Alternative HPLC-UV Method
This is a general protocol for the analysis of phytochemicals and would require optimization for this compound.
1. Sample Preparation:
-
Follow the same extraction procedure as for the UPLC-MS/MS method.
2. Chromatographic Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with or without an acid modifier like formic or acetic acid), run in either isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard to find the wavelength of maximum absorbance.
-
Injection Volume: 10-20 µL.
Visualizing the Workflow and Mechanism of Action
To better illustrate the analytical process and the biological context of this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. The phthalide compound this compound from Angelica sinensis exerts anti-inflammatory effects through Nur77 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Correlation between Commodity Grade and Quality of Angelica sinensis by Determination of Active Compounds Using Ultraperformance Liquid Chromatography Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic fingerprinting of Angelica sinensis during growth using UPLC-TOFMS and chemometrics data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Celastrol's Binding Specificity for Nur77 Over Other Nuclear Receptors
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on "Tokinolide B": An extensive search of the scientific literature and public databases did not yield any information on a compound named "this compound" as a ligand for the nuclear receptor Nur77 or any other nuclear receptor. Therefore, this guide will focus on a well-characterized and selective Nur77 ligand, Celastrol , to provide a representative comparison of binding specificity, in line with the requested format and audience.
Executive Summary
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammation, and metabolic disorders. Unlike many nuclear receptors, Nur77 possesses a unique ligand-binding domain (LBD) structure, making the identification of specific modulators challenging. Celastrol, a natural pentacyclic triterpene, has been identified as a potent, direct ligand of Nur77. This guide provides a comparative analysis of Celastrol's binding specificity for Nur77 relative to other key nuclear receptors, supported by available experimental data. The information presented herein is intended to assist researchers in evaluating Celastrol as a selective tool for studying Nur77 biology and as a potential lead compound for drug development.
Comparative Binding Affinity of Celastrol
The selectivity of a ligand for its target is paramount for its utility as a research tool and its potential as a therapeutic agent. High selectivity minimizes off-target effects and associated toxicities. The following table summarizes the available quantitative and qualitative data on the binding affinity of Celastrol for Nur77 and other representative nuclear receptors.
| Nuclear Receptor Target | Binding Affinity (Kd) / Inhibition | Method | Evidence of Specificity |
| Nur77 (NR4A1) | ~0.87 µM (for analog) [1] | Surface Plasmon Resonance (SPR) | Direct binding confirmed. Celastrol binding promotes the interaction between Nur77 and TRAF2.[2][3] |
| Retinoid X Receptor α (RXRα) | No direct binding observed | High-Performance Liquid Chromatography (HPLC) | Celastrol did not bind to the purified LBD of RXRα.[2] |
| Glucocorticoid Receptor (GR) | No inhibition of transactivation | Reporter Assay | Celastrol did not inhibit the transactivation of the Glucocorticoid Receptor.[2] |
| Estrogen Receptor α (ERα) | Modulates expression and activity | Western Blot, Luciferase Assay | Celastrol decreases ERα mRNA and protein levels and inhibits its transcriptional activity. Direct binding affinity (Kd) is not reported.[4] |
| Farnesoid X Receptor (FXR) | Modulates signaling pathway | Transcriptomics, Metabolomics | Celastrol was found to increase FXR signaling, but this appears to be an indirect effect mediated through SIRT1 activation. Direct binding is not suggested.[5] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Data not available | - | No direct binding studies of Celastrol with PPARγ have been reported in the reviewed literature. |
| Liver X Receptor (LXR) | Data not available | - | No direct binding studies of Celastrol with LXR have been reported in the reviewed literature. |
Note: The Kd value for Nur77 is for a Celastrol analog; a definitive Kd for Celastrol itself is not consistently reported in the literature. However, SPR data confirms direct and specific binding.[2]
Experimental Methodologies
The determination of ligand-binding affinity and specificity relies on precise and robust experimental techniques. Below are detailed protocols for two common methods used to assess the interaction between small molecules like Celastrol and nuclear receptors.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique that measures real-time biomolecular interactions. It is highly effective for determining kinetic parameters such as association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).
Objective: To determine the direct binding affinity of Celastrol to the purified Ligand-Binding Domain (LBD) of Nur77 and other nuclear receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant LBD of Nur77, RXRα, etc.
-
Celastrol (dissolved in DMSO and diluted in running buffer)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Protocol:
-
Chip Preparation: The sensor chip surface is activated using a mixture of EDC and NHS.
-
Ligand Immobilization: The purified nuclear receptor LBD (ligand) is covalently immobilized onto the activated sensor surface via amine coupling. A reference channel is prepared by deactivating the surface with ethanolamine-HCl without protein immobilization.
-
Analyte Injection: A series of concentrations of Celastrol (analyte) are prepared in running buffer and injected sequentially over the ligand and reference surfaces at a constant flow rate.
-
Association & Dissociation: The association of Celastrol to the immobilized receptor is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: The sensor surface is regenerated by injecting a pulse of regeneration solution to remove any bound analyte.
-
Data Analysis: The response data from the reference channel is subtracted from the ligand channel to correct for bulk refractive index changes. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.
Competitive Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful method for quantifying binding events and for screening for competitive inhibitors.
Objective: To determine the relative binding affinity (IC50) of Celastrol for Nur77 by measuring its ability to displace a known fluorescently-labeled ligand (tracer).
Materials:
-
Fluorescently-labeled tracer with known affinity for Nur77.
-
Purified Nur77 protein.
-
Celastrol and other unlabeled competitor compounds.
-
Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100).
-
Microplate reader with fluorescence polarization capabilities.
-
Black, low-volume 384-well microplates.
Protocol:
-
Assay Optimization: The optimal concentrations of the fluorescent tracer and Nur77 protein are determined by titration to achieve a stable and significant polarization window.
-
Reaction Setup: In a 384-well plate, a fixed concentration of Nur77 and the fluorescent tracer are added to each well.
-
Competitor Addition: A serial dilution of Celastrol (or other unlabeled compounds) is added to the wells. Control wells contain only the protein-tracer mix (maximum polarization) or only the tracer (minimum polarization).
-
Incubation: The plate is incubated at room temperature for a predetermined period to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a microplate reader.
-
Data Analysis: The polarization values are plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer. The IC50 value is indicative of the binding affinity of the competitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the methods used for characterization.
Caption: Nur77 signaling pathway activated by Celastrol.
Caption: Workflow for determining binding kinetics using SPR.
Conclusion
The available data strongly indicates that Celastrol is a selective ligand for the orphan nuclear receptor Nur77. Experimental evidence demonstrates direct binding to Nur77's ligand-binding domain while showing no direct interaction with RXRα or functional interference with the glucocorticoid receptor at the transactivation level.[2] While Celastrol influences the signaling pathways of other nuclear receptors like ERα and FXR, these effects appear to be indirect or related to the modulation of receptor expression rather than direct competitive binding.[4][5] This specificity makes Celastrol a valuable pharmacological tool for elucidating the complex roles of Nur77 in health and disease. Further studies are warranted to determine the precise binding affinities (Kd) of Celastrol across the entire nuclear receptor superfamily to fully establish its selectivity profile.
References
- 1. Celastrol Analogs as Inducers of the Heat Shock Response. Design and Synthesis of Affinity Probes for the Identification of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Celastrol inhibits the growth of estrogen positive human breast cancer cells through modulation of estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol Protects From Cholestatic Liver Injury Through Modulation of SIRT1-FXR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis: Tokinolide B as a Modulator of Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Tokinolide B on gene expression in the context of inflammation. This compound, a phthalide compound isolated from Angelica sinensis, has demonstrated significant anti-inflammatory properties. This document summarizes its mechanism of action, presents a comparative view of its expected impact on inflammatory gene expression against other alternatives, and provides detailed experimental protocols for researchers interested in conducting similar studies.
Mechanism of Action: A Novel Anti-Inflammatory Pathway
This compound exerts its anti-inflammatory effects primarily through its interaction with the orphan nuclear receptor Nur77 (also known as NR4A1). Unlike many anti-inflammatory agents that directly target pro-inflammatory enzymes or signaling molecules, this compound activates a cellular process known as mitophagy.
Upon binding to Nur77, this compound promotes the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with tumor necrosis factor receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62), initiating the removal of damaged mitochondria. This process of mitophagy helps to reduce cellular stress and dampen the inflammatory response.
Furthermore, the activation of Nur77 has been shown to transcriptionally regulate genes involved in mitochondrial metabolism, leading to an anti-inflammatory metabolic state in macrophages. This is a distinct mechanism compared to nonsteroidal anti-inflammatory drugs (NSAIDs) which primarily inhibit cyclooxygenase (COX) enzymes, or other biologics that target specific cytokines.
Comparative Gene Expression Analysis
While direct, comprehensive RNA-sequencing data for this compound is not yet publicly available, based on its known mechanism of action through Nur77 activation, we can infer its effects on key inflammatory genes. The following table compares the expected gene expression changes induced by this compound with a standard inflammatory stimulus (Lipopolysaccharide, LPS) and a common NSAID in a model system such as macrophages. The data for Nur77 activation is based on studies of Nur77 agonists and Nur77-deficient macrophage models.
| Gene | Biological Function | LPS-Induced Expression | Expected Effect of this compound (via Nur77) | Comparative Effect of NSAIDs (e.g., Ibuprofen) |
| Pro-inflammatory Cytokines | ||||
| TNF-α (Tumor Necrosis Factor-alpha) | Key mediator of acute inflammation | Significantly Upregulated | Downregulated | No direct effect on transcription |
| IL-6 (Interleukin-6) | Pro-inflammatory and anti-inflammatory roles | Significantly Upregulated | Downregulated | No direct effect on transcription |
| IL-1β (Interleukin-1 beta) | Potent pro-inflammatory cytokine | Significantly Upregulated | Downregulated | No direct effect on transcription |
| Inflammatory Enzymes | ||||
| PTGS2 (COX-2) | Prostaglandin synthesis | Significantly Upregulated | Downregulated | Potent Inhibition of Enzyme Activity |
| NOS2 (iNOS) | Nitric oxide production | Significantly Upregulated | Downregulated | No direct effect |
| Chemokines | ||||
| CCL2 (MCP-1) | Monocyte chemoattractant | Significantly Upregulated | Downregulated | No direct effect |
| CXCL10 (IP-10) | T-cell chemoattractant | Significantly Upregulated | Downregulated | No direct effect |
| Nur77-Regulated Metabolic Genes | ||||
| IDH1 (Isocitrate Dehydrogenase 1) | TCA cycle enzyme | Downregulated | Upregulated (restores basal levels) | No direct effect |
| SDHB (Succinate Dehydrogenase Complex Subunit B) | Mitochondrial electron transport chain | Upregulated | Downregulated (modulates activity) | No direct effect |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for comparative gene expression analysis.
Caption: this compound signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed methodologies for key experiments in comparative gene expression analysis.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a common model for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat cells with this compound (dissolved in DMSO, final concentration typically 1-20 µM) or an alternative anti-inflammatory drug for 1 hour. A vehicle control (DMSO) should be included.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for a specified time (e.g., 6 or 24 hours) to induce an inflammatory response. A non-stimulated control group should also be maintained.
-
After the incubation period, harvest the cells for RNA extraction.
-
RNA Extraction and Quality Control
-
Extraction: Total RNA is extracted from the harvested cells using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantification and Purity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0, and the A260/A230 ratio should be above 2.0.
-
Integrity: RNA integrity is assessed using an Agilent Bioanalyzer or a similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is generally considered suitable for downstream applications like RNA-sequencing.
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Poly(A) selection is performed to enrich for messenger RNA (mRNA) from the total RNA.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The adapter-ligated fragments are amplified by PCR to create the final sequencing library.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., mouse mm10).
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the treatment groups. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are common thresholds.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription:
-
1 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Real-Time PCR:
-
The qRT-PCR reaction is set up using the synthesized cDNA, gene-specific primers, and a SYBR Green or probe-based master mix.
-
The reaction is run on a real-time PCR instrument.
-
The expression level of each target gene is normalized to a stable housekeeping gene (e.g., GAPDH, Actb).
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
-
This guide provides a framework for understanding and investigating the effects of this compound on gene expression. As a compound with a novel anti-inflammatory mechanism, further transcriptomic studies will be invaluable in elucidating its full therapeutic potential.
Safety Operating Guide
Proper Disposal of Tokinolide B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Tokinolide B, a bioactive natural product with cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides essential guidance based on established procedures for the disposal of cytotoxic and hazardous chemical waste. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.
All chemical waste, including this compound, is highly regulated and must be disposed of safely and in accordance with federal, state, and local regulations. Improper disposal can lead to significant environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its cytotoxic nature, direct contact should be avoided.
| Personal Protective Equipment (PPE) | Logistical Information |
| Gloves | Nitrile or other chemical-resistant gloves are mandatory. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn. |
| Lab Coat | A fully buttoned lab coat, preferably disposable, should be worn to protect from contamination. |
| Respiratory Protection | If there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal contractor.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solvents and solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate Waste: Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Use Designated Waste Containers:
-
Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a clearly labeled, leak-proof hazardous waste container. The container should be sealed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container. Ensure the container is compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.
-
Storage: Store waste containers in a designated, secure area, away from general laboratory traffic. Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste. The most common method of disposal for cytotoxic compounds is high-temperature incineration.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach ensures that all personnel are protected and that the disposal of this compound is conducted in an environmentally responsible manner, aligning with the highest standards of laboratory safety and chemical handling.
Personal protective equipment for handling Tokinolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, logistical, and operational information for handling Tokinolide B in a laboratory setting. Our aim is to furnish you with comprehensive guidance that extends beyond the product itself, fostering a culture of safety and building your trust as a preferred source for laboratory safety and chemical handling information.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a phthalide and its potent biological activity necessitate handling with care. The following PPE recommendations are based on guidelines for handling potent bioactive compounds and related phthalides.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended for tasks with a high risk of splashing. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields. Chemical splash goggles or a full-face shield should be used when there is a potential for splashing. | To protect eyes from splashes and aerosols. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of contamination, a disposable gown is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. | To prevent inhalation of the compound, especially in powder form. |
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound is limited in publicly available literature. However, a comparative toxicity assessment has been performed.
| Compound | Test Organism | Route of Administration | Observed Toxicity | Reference |
| This compound | Zebrafish | Not specified | Significantly lower toxicity than Celastrol | [1] |
| Celastrol | Mouse | Intraperitoneal | LD50: 350 mg/kg | [2] |
LD50: Lethal dose for 50% of the test population.
Operational Plan for Handling this compound
3.1. Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Open the package in a well-ventilated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
3.2. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the product datasheet for specific storage temperature recommendations.
3.3. Preparation of Solutions
-
All work with this compound, especially handling of the solid compound or preparation of solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound.
-
To prepare a stock solution, carefully weigh the required amount of this compound powder in the fume hood.
-
Add the solvent (e.g., DMSO) to the powder and mix gently until fully dissolved.
-
For detailed solution preparation, refer to the example protocol for preparing a 10 mM stock solution in DMSO:
-
Calculate the required mass of this compound (Molecular Weight: 380.48 g/mol ). For 1 mL of a 10 mM solution, you would need 0.00038048 g or 0.38 mg.
-
Carefully weigh 0.38 mg of this compound.
-
Add 100 µL of DMSO to the solid and vortex until fully dissolved.
-
3.4. Spill Cleanup
-
In case of a spill, evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
Disposal Plan
All waste contaminated with this compound must be considered hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, paper towels, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, cell culture media) in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatible.
4.2. Disposal Procedure
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound by measuring the inhibition of protein denaturation, a common in vitro assay for anti-inflammatory activity.
Objective: To determine the in vitro anti-inflammatory activity of this compound by its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS, pH 6.4)
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in PBS to achieve the desired final concentrations for the assay. Prepare similar dilutions for the positive control, diclofenac sodium.
-
Assay Setup:
-
Test Group: In a microcentrifuge tube, add 0.5 mL of 1% BSA solution and 0.5 mL of the this compound dilution.
-
Control Group: Add 0.5 mL of 1% BSA solution and 0.5 mL of PBS.
-
Positive Control Group: Add 0.5 mL of 1% BSA solution and 0.5 mL of the diclofenac sodium dilution.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: After incubation, heat the tubes at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Signaling Pathway Visualization
This compound exerts its anti-inflammatory effects by modulating the Nur77 signaling pathway, leading to mitophagy.[1]
Caption: this compound promotes Nur77 translocation to induce mitophagy.
Experimental Workflow Visualization
The following diagram outlines the general workflow for conducting an in vitro anti-inflammatory assay with this compound.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
